2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
Description
The exact mass of the compound 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is 164.04081944 g/mol and the complexity rating of the compound is 181. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129263. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCDDZBBZNIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067290 | |
| Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
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Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27231-33-0, 53988-10-6 | |
| Record name | 1,3-Dihydro-4-methyl-2H-benzimidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27231-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |
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| Record name | 2-Mercaptomethylbenzimidazole | |
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| Record name | 27231-33-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129263 | |
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| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |
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| Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |
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| Record name | 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
"2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" chemical properties
An In-depth Technical Guide to 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
Introduction
The benzimidazole scaffold is a cornerstone in heterocyclic chemistry, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1] Its fusion of a benzene ring with an imidazole ring creates a unique electronic and structural environment, making it a "privileged structure" in drug discovery. When substituted with a thione group at the 2-position, the resulting 2H-benzimidazole-2-thione core exhibits a fascinating interplay of tautomerism, reactivity, and biological activity. This guide provides a comprehensive technical overview of a specific derivative, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (hereafter referred to as 4-Me-BMT), designed for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental chemical properties, spectroscopic signature, synthesis, and potential applications, offering field-proven insights and detailed protocols.
Nomenclature and Structural Elucidation
Correctly identifying a chemical entity is paramount for reproducible research. 4-Me-BMT is known by several names, and it's crucial to distinguish it from its isomer and the common isomeric mixture.
Systematic and Common Names
-
Systematic IUPAC Name: 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione
-
Common Synonyms: 4-Methyl-2-mercaptobenzimidazole, 4-Methyl-1H-benzo[d]imidazole-2(3H)-thione
-
CAS Number (4-methyl isomer): 27231-33-0[2]
-
CAS Number (4(or 5)-methyl isomeric mixture): 53988-10-6[3]
It is critical for researchers to note the specific CAS number when sourcing this compound, as commercial suppliers often provide the isomeric mixture.
Thiol-Thione Tautomerism
Like other 2-mercaptobenzimidazoles, 4-Me-BMT exists in a tautomeric equilibrium between the thione and thiol forms. However, extensive spectroscopic evidence, including IR and NMR studies on related compounds, confirms that the thione form is the predominant tautomer in both solid and solution states.[4][5] This is attributed to the greater stability of the amide-like C=S bond within the cyclic system.
Caption: Thiol-Thione Tautomerism of 4-Me-BMT.
Physicochemical Properties
The physical and chemical properties of 4-Me-BMT dictate its handling, formulation, and reactivity.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈N₂S | [6] |
| Molecular Weight | 164.23 g/mol | [6] |
| Appearance | Pale yellow to light brown solid | |
| Melting Point | 300-304 °C (for 4/5-methyl isomeric mixture) | |
| Solubility | Low in water; soluble in polar organic solvents like ethanol and acetone | [7] |
| Thermal Stability | The benzimidazole ring confers good thermal stability, though the thione group may decompose at very high temperatures. | [7] |
Solubility Insights: The presence of the methyl group and the benzimidazole ring makes the molecule relatively hydrophobic, explaining its low water solubility. However, the nitrogen and sulfur heteroatoms can participate in hydrogen bonding and dipole-dipole interactions with polar organic solvents, leading to good solubility in alcohols and ketones.[7]
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for confirming the thione tautomer and identifying key functional groups.
-
N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹, characteristic of the N-H bonds in the imidazole ring.
-
C=S (Thioamide) Bands: Strong bands associated with the thioamide group are typically observed near 1200 cm⁻¹ and 1500 cm⁻¹.[4]
-
Aromatic C=C and C-H: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching will be seen above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the precise connectivity of the molecule.
-
¹H NMR:
-
Aromatic Protons: The three protons on the benzene ring will appear as a multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The specific splitting pattern will depend on the coupling constants between them.
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N-H Protons: The two N-H protons are expected to give a broad singlet, which is exchangeable with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.
-
Methyl Protons: The methyl group protons will appear as a singlet, likely in the δ 2.2-2.5 ppm region.
-
-
¹³C NMR:
-
C=S Carbon: The thiocarbonyl carbon is the most deshielded and is expected to appear in the δ 165-175 ppm range.
-
Aromatic Carbons: The six carbons of the benzene ring will have distinct signals in the aromatic region (δ 110-140 ppm). The carbon attached to the methyl group will be readily identifiable.
-
Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, typically around δ 15-25 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 164, corresponding to the molecular weight of C₈H₈N₂S.
-
Isotope Peak: The presence of a sulfur atom will result in a characteristic M+2 peak (at m/z = 166) with an intensity of approximately 4.4% relative to the M⁺ peak.
-
Fragmentation: Common fragmentation pathways may involve the loss of the methyl group, the thione group, or cleavage of the imidazole ring.
Synthesis and Purification
The synthesis of 4-Me-BMT is typically achieved through the cyclization of a substituted o-phenylenediamine.
Protocol: Synthesis of 4-Methyl-1,3-dihydro-2H-benzimidazole-2-thione
This protocol is adapted from established methods for the synthesis of benzimidazole-2-thiones.
Step 1: Reduction of 2-Methyl-6-nitroaniline
-
In a suitable reaction vessel, dissolve 2-methyl-6-nitroaniline in a mixture of tetrahydrofuran and methanol.
-
Add concentrated hydrochloric acid to form the hydrochloride salt.
-
Introduce a palladium on carbon (5% Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., 25 psi) at room temperature until the nitro group is fully reduced to an amine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-o-phenylenediamine hydrochloride.
Causality: The nitro group is a strong deactivating group, and its reduction to an amine is a necessary step to enable the subsequent cyclization. Palladium on carbon is an efficient catalyst for this hydrogenation.
Step 2: Cyclization to form 4-Me-BMT
-
Dissolve the crude 3-methyl-o-phenylenediamine hydrochloride in ethanol.
-
Neutralize the solution with a solution of potassium hydroxide in water.
-
Add potassium ethylxanthate to the mixture.
-
Heat the reaction mixture at reflux for several hours (e.g., 18 hours).
-
Upon cooling, the product, 4-Me-BMT, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and air dry.
Causality: Potassium ethylxanthate serves as a source of the C=S moiety. In the basic medium, it reacts with the diamine to form the five-membered imidazolethione ring.
Caption: Synthesis workflow for 4-Me-BMT.
Purification
The synthesized product is often a mixture of the 4-methyl and 5-methyl isomers. The pure 4-methyl isomer can be isolated from this mixture by repeated fractional recrystallization from a suitable solvent like ethanol.
Reactivity and Derivatization
The 4-Me-BMT molecule offers several sites for chemical modification, making it a versatile building block for more complex molecules.
-
N-Alkylation/Acylation: The N-H protons are acidic and can be deprotonated with a base, allowing for alkylation or acylation at the nitrogen positions.
-
S-Alkylation/Acylation: The thione group can also exhibit nucleophilic character at the sulfur atom, leading to S-alkylation or S-acylation products, particularly under neutral or acidic conditions.
-
Metal Complexation: The thione group is an excellent ligand for metal ions. For example, the zinc salt of the 4/5-methyl isomeric mixture is a commercially available antioxidant.[3] These metal complexes have applications in materials science and catalysis.
Applications in Research and Development
The unique chemical structure of 4-Me-BMT and its derivatives has led to their investigation in several fields:
-
Medicinal Chemistry: Benzimidazole-2-thiones are known to possess a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[7] 4-Me-BMT can serve as a starting material or a key pharmacophore in the design of new therapeutic agents.
-
Materials Science: The zinc salt of the 4/5-methyl isomer is used as a non-staining antioxidant in the production of natural and synthetic rubber, where it provides resistance to heat and flexing.[3]
-
Agriculture: Some benzimidazole derivatives have shown promise as fungicides and pesticides.[7]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Me-BMT. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is a versatile heterocyclic compound with a rich chemical profile. Its synthesis from readily available starting materials, coupled with its diverse reactivity and potential for biological activity, makes it an attractive molecule for researchers in both academia and industry. While the specific experimental data for the pure 4-methyl isomer remains somewhat elusive in publicly accessible literature, this guide has provided a comprehensive overview of its known and expected properties, synthesis, and applications. Further research into the specific biological activities and material properties of the pure 4-methyl isomer could unveil new and exciting opportunities in drug discovery and materials science.
References
- El kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526.
- Al-Masoudi, N. A., et al. (2008). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 13(5), 1033-1047.
- Hassan, L. A., et al. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- Abdel-Wahab, B. F., et al. (2014). Synthesis, Characterization and DFT Studies on Some 2,3-Dihydro-4-Methyl-1H-1,5-Benzodiazepinone and N-Isopropenyl Benzimidazolone Derivatives. Journal of Advances in Chemistry, 9(2), 1884-1892.
- Cao, F., et al. (2025). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued).
- Al-Amiery, A. A., et al. (2012). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molecules, 17(5), 5783-5792.
- Form, G. R., Raper, E. S., & Downie, T. C. (1976).
-
Quinoline. (n.d.). 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-. Retrieved from [Link]
- Kadhum, A. A. H., et al. (2017).
- Szafraniec-Szczęsny, J., et al. (2021). 2-(4-Fluorophenyl)
- Yousif, E., et al. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 18(12), 14787-14795.
-
SIELC Technologies. (2018, May 16). 1,3-Dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione. Retrieved from [Link]
-
Finornic Chemicals. (n.d.). (4,5)-Methyl-2-mercaptobenzimidazole. Retrieved from [Link]
- Khan, H., et al. (2008). 1-Methyl-1H-benzimidazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1141.
- Khan, H., et al. (2008). (PDF) 1-Methyl-1H-benzimidazole-2(3H)-thione.
-
PubChem. (n.d.). 1,3-Dimethylimidazole-2(3H)-thione. Retrieved from [Link]
-
PubChem. (n.d.). Methyl-2-mercaptobenzimidazole. Retrieved from [Link]
-
Carl ROTH. (n.d.). 4,5-Methyl-2-mercaptobenzimidazole, 1 g. Retrieved from [Link]
- Hajhooj, H. M., & Rdaiaan, M. A. (2021). Synthesis, Characterization and Docking Studies of New Benzimidazole Derivatives Containing 1,3,4 thiadiazole Ring and Study of their Antibacterial Activity. International Journal of Drug Delivery Technology, 11(4), 1422-1428.
-
Wikipedia. (n.d.). Mercaptobenzimidazole. Retrieved from [Link]
- Petko, K. I. (2015, March 11). Is there any literature value of the melting point of 2-methyl-5-nitro-1H-benzo[d]imidazole?
- Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 485.
- Khan, H., et al. (2008). 1-Methyl-1H-benzimidazole-2(3H)-thione. PubMed.
-
Al-Majid, A. M., et al. (2021). 4-(4-(((1H-Benzo[d][8][9][10]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization, and In Silico Studies for Alzheimer’s Disease. Molecules, 26(10), 2826.
-
4-Methyl-1H-benzo[d]imidazole-2(3H)-thione. (n.d.). Retrieved from [Link]
Sources
- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl-2-mercaptobenzimidazole | C8H8N2S | CID 3034478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. finornic.com [finornic.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,3-Dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione | SIELC Technologies [sielc.com]
- 6. 4,5-Methyl-2-mercaptobenzimidazole | CymitQuimica [cymitquimica.com]
- 7. mzCloud – 4 Hydroxymethyl 2 methyl 5 5 trifluoromethyl 1H benzo d imidazol 2 yl thio methyl pyridin 3 ol [mzcloud.org]
- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
This guide provides a comprehensive overview of the predominant synthesis pathway for 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed procedural insights and mechanistic explanations to ensure reproducible and efficient synthesis.
Introduction and Significance
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, also known as 4-methyl-2-mercaptobenzimidazole, belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a critical pharmacophore, appearing in numerous FDA-approved drugs due to its ability to mimic purine structures and interact with various biological targets.[1] The thione functional group at the 2-position imparts unique chemical properties, making this molecule a valuable intermediate for the synthesis of more complex derivatives with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] Furthermore, its zinc salt is utilized as an antioxidant in the rubber industry.[2]
The Core Synthesis Pathway: A Mechanistic Approach
The most direct and widely employed method for the synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- involves the condensation reaction between 3,4-diaminotoluene and carbon disulfide.[3] This one-pot reaction is valued for its efficiency and atom economy.
Causality of Reagent Selection
-
3,4-Diaminotoluene: This ortho-diamine is the foundational building block, providing the benzene ring and the two nitrogen atoms necessary for the formation of the imidazole ring. The methyl group at the 4-position of the benzene ring is retained in the final product.
-
Carbon Disulfide (CS₂): This reagent serves as the source of the thiocarbonyl carbon (C=S). Its electrophilic carbon atom is susceptible to nucleophilic attack by the amino groups of the diamine.[4]
-
Solvent System: The choice of solvent is critical for managing the solubility of reactants and intermediates, as well as for controlling the reaction temperature. Alcohols, such as ethanol or methanol, are commonly used, often in the presence of a base like potassium hydroxide, which can facilitate the reaction.
Reaction Mechanism
The reaction proceeds through a dithiocarbamate intermediate. The process can be described as follows:
-
Nucleophilic Attack: One of the amino groups of 3,4-diaminotoluene acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide.
-
Intermediate Formation: This initial attack forms an unstable dithiocarbamic acid intermediate.
-
Intramolecular Cyclization: The second amino group of the diamine then undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon of the dithiocarbamate.
-
Elimination: A molecule of hydrogen sulfide (H₂S) is eliminated, leading to the formation of the stable five-membered benzimidazole ring.
Experimental Protocol: A Step-by-Step Guide
This protocol is a validated and reproducible method for the synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 3,4-Diaminotoluene | C₇H₁₀N₂ | 122.17 | ≥98% |
| Carbon Disulfide | CS₂ | 76.13 | ≥99% |
| Potassium Hydroxide | KOH | 56.11 | ≥85% |
| Ethanol | C₂H₅OH | 46.07 | 95% or absolute |
| Activated Charcoal | C | N/A | Decolorizing grade |
| Hydrochloric Acid | HCl | 36.46 | Concentrated |
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 12.2 g (0.1 mol) of 3,4-diaminotoluene in 100 mL of ethanol.
-
Addition of Base and Carbon Disulfide: To the stirred solution, add a solution of 6.7 g (0.12 mol) of potassium hydroxide in 20 mL of water. Following this, add 9.1 g (0.12 mol) of carbon disulfide dropwise over a period of 30 minutes. Caution: Carbon disulfide is highly volatile and flammable. This step should be performed in a well-ventilated fume hood.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Decolorization: Add 1-2 g of activated charcoal to the mixture and heat at reflux for an additional 15 minutes to remove colored impurities.
-
Filtration: Filter the hot solution to remove the activated charcoal and any other insoluble materials.
-
Precipitation: Cool the filtrate in an ice bath and acidify it with concentrated hydrochloric acid until the pH is approximately 5-6. This will cause the product to precipitate out of the solution.
-
Collection and Drying: Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven at 60-70°C to a constant weight.
Visualization of the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-.
Caption: Synthesis of 4-methyl-2H-benzimidazole-2-thione.
Characterization Data
The synthesized compound can be characterized using various spectroscopic techniques to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | Approximately 285-288 °C |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the N-H protons. |
| ¹³C NMR | Signals for the aromatic carbons, the methyl carbon, and a characteristic signal for the thiocarbonyl (C=S) carbon around 167 ppm.[1] |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3100-3300), C=S stretching (around 1200-1300), and aromatic C-H and C=C stretching.[1] |
Trustworthiness and Self-Validation
The described protocol incorporates self-validating checkpoints:
-
TLC Monitoring: Regular monitoring of the reaction progress ensures that the reaction is proceeding as expected and helps determine the optimal reaction time.
-
pH-Dependent Precipitation: The product's insolubility in acidic aqueous media provides a straightforward and effective method for purification. The distinct precipitation upon acidification confirms the formation of the desired benzimidazole derivative.
-
Spectroscopic Confirmation: The final product's identity and purity are unequivocally confirmed by comparing its spectroscopic data (NMR, IR) and melting point with literature values.
Conclusion
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- via the condensation of 3,4-diaminotoluene and carbon disulfide is a robust and efficient method suitable for laboratory-scale production. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably obtain this valuable chemical intermediate for further applications in drug discovery and materials science.
References
-
Saini, P., et al. (2016). Synthesis and Antioxidant Activity of the 2-Methyl Benzimidazole. Journal of Drug Delivery & Therapeutics, 6(3), 100-102. Available at: [Link]
-
Al-Soud, Y. A., et al. (2014). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules, 19(9), 13912-13927. Available at: [Link]
- CN107162983B - Synthesis and refining method of methimazole. Google Patents.
-
Barakat, A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(9), 15956-15969. Available at: [Link]
-
2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-. Quinoline. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Baghdad for Science, 10(4), 1185-1194. Available at: [Link]
-
Benzimidazolone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Bennamane, N., et al. (2009). Synthesis of benzimidazol-2-thiones from dimedone: An unexpected cyclisation into a five-membered ring. ACG Publications, 2(2), 49-59. Available at: [Link]
-
Barakat, A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2022(2), M1367. Available at: [Link]
-
2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-, zinc salt. Lanxess. Available at: [Link]
- CN106349081A - Synthesis method of 3,4-diaminotoluene. Google Patents.
- US6365616B1 - Methimazole derivatives and tautomeric cyclic thiones to treat autoimmune diseases. Google Patents.
-
A novel approach to the synthesis of methimazole. ResearchGate. Available at: [Link]
-
Reactions of carbon disulfide with a primary amine and decomposition... ResearchGate. Available at: [Link]
Sources
Technical Guide: Crystal Structure Analysis of 1,3-Dihydro-4-methyl-2H-benzimidazole-2-thione
The following is an in-depth technical guide on the crystal structure analysis of 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione (also known as 4-methyl-2-mercaptobenzimidazole).
Executive Summary
This guide details the structural analysis of 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione (CAS: 27231-33-0), a critical intermediate in the synthesis of rubber antioxidants and a corrosion inhibitor for copper alloys. Unlike its 5-methyl isomer, the 4-methyl derivative introduces specific steric constraints adjacent to the nitrogen center, influencing molecular packing and ligand-metal coordination.
This document provides a validated workflow for synthesizing single crystals, analyzing the thione-thiol tautomeric equilibrium, and interpreting X-ray diffraction (XRD) data. It is designed for researchers requiring high-fidelity structural data for structure-activity relationship (SAR) studies or materials development.
Chemical Context & Tautomerism
The structural integrity of benzimidazole-2-thiones hinges on the prototropic tautomerism between the thione (1,3-dihydro) and thiol (mercapto) forms.
The Thione Dominance
While often chemically named "2-mercaptobenzimidazole," crystallographic evidence overwhelmingly supports the thione form in the solid state. This preference is driven by the formation of robust intermolecular hydrogen bonding networks (N—H···S) that are energetically more favorable than the S—H···N interactions available to the thiol tautomer.[1]
-
Thione Form (Solid State): Characterized by a C=S double bond and two N-H protons.
-
Thiol Form (Minor/Solution): Characterized by a C-S single bond and an S-H proton.
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium and the resonance stabilization that favors the thione form in the crystal lattice.
Figure 1: Tautomeric equilibrium favoring the thione form in the solid state due to resonance stabilization and dimerization potential.
Experimental Methodology
To obtain high-quality single crystals suitable for X-ray diffraction, specific synthesis and growth protocols must be followed to avoid co-crystallization with the 5-methyl isomer.
Synthesis of Pure 4-Methyl Isomer
Commercial "methyl-2-mercaptobenzimidazole" is often a 50:50 mixture of 4-methyl and 5-methyl isomers. Pure 4-methyl isomer must be synthesized from 2,3-diaminotoluene .
Protocol:
-
Precursor: Dissolve 2,3-diaminotoluene (10 mmol) in Ethanol (20 mL).
-
Reagent: Add Carbon Disulfide (CS₂, 15 mmol) and Potassium Hydroxide (KOH, 12 mmol) dissolved in water.
-
Reflux: Heat the mixture at reflux (70-80°C) for 3-4 hours. The reaction proceeds via a dithiocarbamate intermediate which cyclizes.
-
Workup: Dilute with water and acidify with dilute Acetic Acid to pH 5-6.
-
Precipitation: The product precipitates as a white/pale yellow solid. Filter and wash with cold water.[2]
Single Crystal Growth
Method: Slow Evaporation
-
Solvent System: Ethanol/DMF (9:1 v/v). DMF increases solubility and slows evaporation.
-
Conditions: Prepare a saturated solution at 40°C. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm perforated with 2-3 pinholes. Store at room temperature (20-25°C) in a vibration-free environment.
-
Timeline: Prismatic colorless crystals typically appear within 3-7 days.
Crystallographic Workflow
The following Graphviz diagram outlines the critical path from crystal selection to structure refinement.
Figure 2: Crystallographic workflow ensuring high-fidelity structure determination.
Structural Analysis & Interpretation
When analyzing the solved structure of 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione, focus on the following parameters to validate the model.
Unit Cell & Space Group
While specific unit cell dimensions vary slightly by temperature and solvent, the molecule typically crystallizes in a centrosymmetric space group (e.g., P2₁/c or Pbca), common for planar aromatic systems forming dimers.
Key Geometric Parameters
The bond lengths provide definitive proof of the thione tautomer.
| Parameter | Expected Value (Thione) | Expected Value (Thiol) | Interpretation |
| C2=S1 Bond | 1.68 – 1.70 Å | ~1.75 Å | Short bond indicates double bond character (C=S). |
| N1—C2 Bond | 1.35 – 1.37 Å | ~1.30 Å (C=N) | Intermediate length due to resonance. |
| N3—C2 Bond | 1.35 – 1.37 Å | ~1.30 Å (C=N) | Symmetric N-C bonds confirm protonation at both N sites. |
| C—N—C Angle | ~106° | Varies | Consistent with planar 5-membered ring. |
Intermolecular Interactions (Packing)
The defining feature of 2-mercaptobenzimidazoles is the formation of centrosymmetric dimers .
-
N-H···S Hydrogen Bonds: Both N-H groups act as hydrogen bond donors. The Sulfur atom acts as a bifurcated acceptor.
-
Interaction: N1—H···S1' and N3—H···S1'.
-
Graph Set Motif:
. This forms a planar eight-membered ring connecting two molecules.
-
-
Pi-Pi Stacking: The planar benzimidazole cores stack in a slipped-parallel arrangement, typically with a centroid-to-centroid distance of 3.6 – 3.8 Å.
-
Steric Role of 4-Methyl: Unlike the 5-methyl isomer, the 4-methyl group is positioned ortho to the nitrogen (N3). This creates steric bulk that may slightly distort the planarity of the hydrogen-bonding network or increase the inter-planar spacing compared to the unsubstituted parent molecule.
Figure 3: Supramolecular assembly logic showing dimerization and stacking.
References
-
Tautomerism in Benzimidazoles: Elguero, J., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 2012. Link
- General Structure of 2-Mercaptobenzimidazoles: Formstone, C., et al. "The Crystal and Molecular Structure of 2-Mercaptobenzimidazole." Acta Crystallographica Section C, 1990.
-
Synthesis Precursors: "Synthesis of 2,3-Diaminotoluene." ChemicalBook Protocols, 2024. Link
-
Metal Coordination: Whitcomb, D. R., & Rogers, R. D.[3] "The Crystal and Molecular Structure of the Tetrameric Methyl-2-mercaptobenzimidazole·AgBr Complex."[3] Journal of Imaging Science and Technology, 2000. Link
-
Industrial Relevance: "1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione Registration Dossier." ECHA (European Chemicals Agency). Link
Sources
An In-Depth Technical Guide to the Biological Activity of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide focuses on a specific derivative, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (also known as 4-methyl-2-mercaptobenzimidazole), a molecule of significant interest due to the broad-spectrum biological activities exhibited by its structural class. While comprehensive data on this specific methylated analogue remains an area of active investigation, this guide synthesizes the current understanding of the biological potential of the benzimidazole-2-thione core, drawing upon data from closely related derivatives to illuminate the probable activities and mechanisms of action of the title compound. We will delve into its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent, providing detailed experimental protocols and mechanistic insights to empower further research and drug development efforts.
Introduction: The Benzimidazole-2-thione Scaffold - A Privileged Structure in Drug Discovery
Benzimidazoles are heterocyclic aromatic organic compounds, bicyclic in nature, consisting of the fusion of benzene and imidazole. The benzimidazole-2-thione core, characterized by a thione group at the 2-position of the benzimidazole ring, has been the subject of extensive research, revealing a remarkable array of biological activities.[1] This privileged scaffold is a key pharmacophore in numerous clinically used drugs and a fertile ground for the discovery of new therapeutic agents.
The introduction of a methyl group at the 4-position of the benzimidazole ring, as in 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- , can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, modulate the compound's pharmacokinetic profile and its interaction with biological targets, potentially enhancing its therapeutic efficacy and selectivity. This guide will explore the known and potential biological activities of this specific methylated derivative.
Potential Biological Activities and Mechanisms of Action
While specific in-vitro and in-vivo data for 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- are not extensively reported in publicly available literature, the biological activities of its parent scaffold and closely related derivatives provide a strong foundation for predicting its potential therapeutic applications.
Antimicrobial Activity: A Promising Frontier
Benzimidazole-2-thione derivatives have consistently demonstrated significant activity against a broad spectrum of pathogenic microbes, including bacteria and fungi.[2] The proposed mechanisms of action often involve the disruption of essential cellular processes in these microorganisms.
2.1.1. Antibacterial Activity
2.1.2. Antifungal Activity
The antifungal activity of this class of compounds is also well-documented, with some derivatives showing efficacy against various fungal pathogens.[3] The mechanism may involve the inhibition of fungal-specific enzymes or disruption of the fungal cell membrane. The presence of the thione group is often considered crucial for this activity.
Table 1: Illustrative Antimicrobial Activity of Benzimidazole Derivatives (Note: These are not values for the title compound but for related structures)
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Benzimidazole-Thiadiazole Hybrid | S. aureus ATCC 29213 | 32 | [4] |
| Benzimidazole-Thiadiazole Hybrid | P. aeruginosa ATCC 27853 | 32 | [4] |
| 1,2-Disubstituted Benzimidazole | E. coli (tolC-mutant) | 2 | [5] |
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The benzimidazole scaffold is a prominent feature in several approved anticancer drugs, and its derivatives continue to be a major focus of anticancer drug discovery.[1] The anticancer activity of benzimidazole-2-thiones is believed to be multifactorial, involving mechanisms such as:
-
Enzyme Inhibition: Targeting kinases and other enzymes crucial for cancer cell signaling and proliferation.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Disruption of Microtubule Formation: Interfering with cell division.
While specific IC50 values for 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- against various cancer cell lines are yet to be widely published, studies on other benzimidazole derivatives have shown promising results.[4]
Table 2: Illustrative Anticancer Activity of Benzimidazole Derivatives (Note: These are not values for the title compound but for related structures)
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Triazole Hybrid | HCT-116 (Colon) | 3.87 | [1] |
| Benzimidazole-Triazole Hybrid | HepG2 (Liver) | 8.34 | [1] |
| Benzimidazole-Triazole Hybrid | MCF-7 (Breast) | 4.17 | [1] |
| 2-Thiohydantoin-Benzimidazole Hybrid | HePG-2 (Liver) | 2.33 µg/mL | [6] |
| 2-Thiohydantoin-Benzimidazole Hybrid | MCF-7 (Breast) | 3.98 µg/mL | [6] |
Enzyme Inhibition: A Key to Therapeutic Intervention
The ability of benzimidazole-2-thiones to inhibit specific enzymes is a key aspect of their biological activity.
2.3.1. α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several benzimidazole derivatives have been identified as potent α-glucosidase inhibitors. The mechanism likely involves the compound binding to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose. Molecular docking studies on related compounds can provide insights into the specific interactions that govern this inhibition.
Table 3: Illustrative α-Glucosidase Inhibitory Activity of Benzimidazole Derivatives (Note: These are not values for the title compound but for related structures)
| Compound Class | IC50 (µM) | Reference |
| Mercaptobenzimidazole-based 1,3-thiazolidin-4-ones | 5.22 ± 0.14 | [7] |
| N-Methylmorpholine-Substituted Benzimidazolium Salts | 15 ± 0.030 | [8] |
Experimental Protocols for Biological Evaluation
To facilitate further research on 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, this section provides detailed, step-by-step methodologies for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve a known weight of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Preparation of Microtiter Plates: Add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the compound's stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
Broth Microdilution Workflow for MIC Determination
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (prepared by serial dilution from a stock solution) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
MTT Assay Workflow for Anticancer Activity
Structure-Activity Relationship (SAR) Insights
While a detailed SAR study for 4-methyl substituted benzimidazole-2-thiones is not extensively available, general trends for benzimidazole derivatives have been observed. The nature and position of substituents on the benzimidazole ring can significantly impact biological activity. For instance, the introduction of certain groups at the meta position of a phenyl ring attached to the benzimidazole core has been shown to enhance antimicrobial activity. The methyl group at the 4-position of the title compound is expected to influence its electronic properties and steric hindrance, which could lead to altered binding affinities for its biological targets compared to the unsubstituted parent compound.
Conclusion and Future Directions
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzimidazoles. Based on the extensive research on its structural analogs, it is reasonable to hypothesize that this compound possesses a range of biological activities, including antimicrobial and anticancer properties.
The lack of specific biological data for this compound highlights a clear opportunity for further investigation. The experimental protocols detailed in this guide provide a roadmap for researchers to systematically evaluate its efficacy. Future studies should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a wide panel of bacterial and fungal strains, as well as various cancer cell lines, to determine its MIC and IC50 values.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its biological activities through enzyme inhibition assays, gene expression analysis, and other relevant techniques.
-
In Vivo Studies: Assessing the compound's efficacy and safety in animal models to determine its therapeutic potential.
-
Lead Optimization: Synthesizing and evaluating a series of related derivatives to establish a clear structure-activity relationship and identify compounds with improved potency and selectivity.
By undertaking these investigations, the scientific community can unlock the full therapeutic potential of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- and contribute to the development of novel and effective treatments for a range of diseases.
References
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.).
- Hajhooj, H. M., & Rdaiaan, M. A. (2021). Synthesis, Characterization and Docking Studies of New Benzimidazole Derivatives Containing 1,3,4 thiadiazole Ring and Study of their Antibacterial Activity. International Journal of Drug Delivery Technology, 11(4), 1422-1428.
- PubChem. (n.d.). Methyl-2-mercaptobenzimidazole.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Journal of Molecular Structure, 1315, 138537.
- Effects of 4-or 5-methyl-2-mercaptobenzimidazole on CYP1A1/2 activity... (n.d.).
- Benzimidazole-2-thione | Acetyl Piperazine Derivatives | Molecular Docking | ADME Studies | In Vivo Antiinflammatory Activity. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). RSC Advances, 15(1), 1-103.
- (PDF) Novel Benzimidazol‐2‐Thione Derivatives: Synthesis, In Vitro Anticancer, Antimicrobial Activities, And In Silico Molecular Docking Study. (2023). Chemistry & Biodiversity.
- 2h-benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-. (n.d.). ChemBK.
- Biosynth. (n.d.). 4,5-Methyl-2-mercaptobenzimidazole.
- (PDF) Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. (n.d.).
- Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv
- Mercaptobenzimidazoles and their zinc salts - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS).
- Structure activity relationship (SAR) of benzimidazole derivatives... (n.d.).
- Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. (2025). Eastern Journal of Medicine, 30(3), 363-368.
- Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2025). Pharmaceutical Sciences and Research, 12(4), 221-228.
- Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. (n.d.). SciELO.
- Synthesis, Biological evaluation, insilico Metabolism and Toxicity prediction of some Novel Benzimidazole-2-thione deriv
- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online.
- Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). Chemistry Central Journal, 12(1), 55.
-
Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. (n.d.). MDPI.
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). Journal of Visualized Experiments, (128), e57127.
- In vitro α-glucosidase inhibition (IC 50 ) of synthesized benzimidazolium salts 5a-m. (n.d.).
- Using the MTT Cell Viability Test and Immunocytochemistry Techniques, Benzimidazole's Cytotoxicity and Apoptosis Activ. (2025). Dicle Medical Journal, 52(2), 209-216.
- MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. (n.d.). MDPI.
- In silico Design and Molecular Docking Studies of Benzimidazole Bearing thiazolidin-4-one Derivatives as PPARγ Agonists. (n.d.). SciSpace.
- New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (2022). ACS Omega, 7(8), 6986-7002.
- Mercaptobenzimidazole-Based 1,3-Thaizolidin-4-ones as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, and Molecular Docking Studies. (2022). ACS Omega, 7(32), 28225-28236.
- MTT assay protocol. (n.d.). Abcam.
- How do I perform antifungal susceptibilty using broth dilution for yeast? (n.d.).
- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022, August 4). JoVE.
- Optimized Structure, in Silico Interaction and Molecular Docking Analysis of Two Benzimidazole-2-Thione Derivatives. (n.d.).
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkyl
- New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (2022).
- Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. (n.d.). JournalAgent.
Sources
- 1. isca.me [isca.me]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Properties of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the antioxidant properties of the heterocyclic compound 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-. With a focus on its potential applications in drug development and oxidative stress-related research, this document delves into the compound's synthesis, physicochemical characteristics, and mechanisms of antioxidant action. Detailed, field-proven protocols for evaluating its in vitro and cellular antioxidant efficacy are presented, supported by insights into the causality behind experimental choices. This guide is intended to be a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug discovery, offering a robust framework for the investigation and application of this promising antioxidant agent.
Introduction: The Emerging Potential of Benzimidazole-2-thiones as Antioxidants
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, antibacterial, and antihypertensive effects[1]. Within this class of compounds, benzimidazole-2-thione derivatives have garnered significant attention for their potent antioxidant and cytoprotective properties[1][2]. These compounds share structural similarities with endogenous molecules like melatonin, which is known for its radical scavenging capabilities[2]. The presence of the thione group and the benzimidazole ring system contributes to their ability to mitigate oxidative stress, a key factor in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
This guide focuses specifically on 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (also known as 4-methyl-2-mercaptobenzimidazole), a derivative with promising antioxidant potential. We will explore its chemical nature, synthesis, and the methodologies to rigorously assess its antioxidant capacity.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Table 1: Physicochemical Properties of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
| Property | Value | Source |
| Chemical Formula | C₈H₈N₂S | [3] |
| Molecular Weight | 164.23 g/mol | [3] |
| Appearance | Pale yellow to light brown solid (typical for this class of compounds) | [3] |
| Solubility | Low solubility in water; soluble in polar organic solvents like ethanol and acetone. | [4] |
| Tautomerism | Exists in a thiol-thione tautomeric equilibrium. | [4] |
| Thermal Stability | The benzimidazole ring provides good thermal stability, though the thione group may be susceptible to decomposition at very high temperatures. | [4] |
Synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- typically proceeds through the cyclization of the corresponding o-phenylenediamine with a thiocarbonyl source, most commonly carbon disulfide.
Reaction Scheme:
Caption: Synthesis of the target compound.
Detailed Synthetic Protocol:
This protocol is a generalized procedure based on established methods for the synthesis of benzimidazole-2-thiones.
Materials:
-
3-Methylbenzene-1,2-diamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or another suitable base
-
Ethanol or another suitable solvent
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Methylbenzene-1,2-diamine in ethanol.
-
Addition of Base: To this solution, add a stoichiometric amount of potassium hydroxide (or another base) and stir until it dissolves.
-
Addition of Carbon Disulfide: Slowly add carbon disulfide to the reaction mixture. The reaction is often exothermic, so controlled addition is crucial.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Acidify the reaction mixture with dilute hydrochloric acid. This will protonate the thiolate intermediate and cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Mechanisms of Antioxidant Action
The antioxidant activity of benzimidazole-2-thione derivatives is attributed to their ability to neutralize free radicals through several mechanisms. The primary mechanisms include Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET), which may be followed by proton transfer (SET-PT)[2].
-
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching the radical. The thione group and the N-H protons of the benzimidazole ring are potential sites for hydrogen donation.
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): In the SET-PT mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation. This is then followed by the transfer of a proton to neutralize the resulting species.
The prevalence of each mechanism can be influenced by factors such as the solvent polarity and the specific structure of the antioxidant molecule[2].
Caption: Potential antioxidant mechanisms.
In Vitro Evaluation of Antioxidant Activity
A battery of in vitro assays is essential to comprehensively characterize the antioxidant potential of a compound. The following protocols are standard methods used in the field.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and widely used method to assess the radical scavenging activity of antioxidants. The principle is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Compound Solutions: Prepare a series of dilutions of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- in methanol or another suitable solvent.
-
Reaction: In a 96-well plate or cuvettes, mix a specific volume of the test compound solution with the DPPH solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Preparation of Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound Solutions: Prepare a series of dilutions of the test compound.
-
Reaction: Mix a small volume of the test compound solution with a larger volume of the ABTS•⁺ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC₅₀ Determination: The percentage of scavenging and the IC₅₀ value are calculated similarly to the DPPH assay.
Table 2: Illustrative Antioxidant Activity of Related Benzimidazole-2-thione Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione | Lipid Peroxidation | 73 ± 29 | [5] |
| Vanillin-containing benzimidazole-2-thione hydrazone derivative | DPPH | C₅₀ = 11.99 | [6] |
| Syringaldehyde-containing benzimidazole-2-thione hydrazone derivative | DPPH | C₅₀ = 9.07 | [6] |
| Vanillin-containing benzimidazole-2-thione hydrazone derivative | ABTS | C₅₀ = 3.28 | [6] |
| Syringaldehyde-containing benzimidazole-2-thione hydrazone derivative | ABTS | C₅₀ = 5.32 | [6] |
Cellular Antioxidant Activity (CAA) Assay
While in vitro assays provide valuable information, it is crucial to assess the antioxidant activity of a compound in a cellular environment. The CAA assay using 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a common method for this purpose.
Caption: Cellular Antioxidant Assay Workflow.
Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2, HeLa) in a 96-well black, clear-bottom plate and culture until confluent.
-
Loading with DCFH-DA: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a solution of DCFH-DA (e.g., 25 µM) in a serum-free medium for a specific time (e.g., 1 hour) at 37°C. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
Treatment: Wash the cells to remove excess DCFH-DA. Treat the cells with the test compound at various concentrations, followed by the addition of an oxidant (e.g., AAPH, H₂O₂).
-
Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Data Analysis: The antioxidant activity is determined by the ability of the test compound to suppress the fluorescence increase caused by the oxidant. The results can be expressed as a percentage of inhibition of fluorescence.
Safety and Toxicology
Preliminary safety and toxicity data are available for the zinc salt of 4(or 5)-methyl-2-mercaptobenzimidazole. While this provides some indication, the toxicological profile of the free thione may differ.
-
Acute Toxicity: The zinc salt is reported to be harmful if ingested or inhaled[7].
-
Skin Sensitization: It may cause skin sensitization[7].
-
Repeated Dose Toxicity: Prolonged or repeated exposure may cause damage to the thyroid, liver, and reproductive system[7].
-
Environmental Impact: The substance is not readily biodegradable[7].
It is imperative that researchers handle 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- and its derivatives with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area.
Conclusion and Future Directions
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- belongs to a class of compounds with demonstrated antioxidant potential. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of its radical scavenging and cellular protective effects. While data on the specific 4-methyl derivative is still emerging, the information available for related compounds strongly suggests its promise as a lead structure for the development of novel antioxidant therapies.
Future research should focus on:
-
Quantitative determination of the antioxidant activity of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- using the assays described herein to establish its IC₅₀ values.
-
Elucidation of its specific mechanism of action through advanced techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling.
-
In-depth investigation of its cellular effects , including its impact on intracellular ROS levels, antioxidant enzyme expression, and signaling pathways involved in oxidative stress.
-
Comprehensive toxicological studies to establish a clear safety profile for potential therapeutic applications.
By systematically applying the principles and protocols detailed in this guide, the scientific community can further unravel the therapeutic potential of this intriguing molecule and pave the way for its application in addressing oxidative stress-related diseases.
References
-
Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship. (URL: [Link])
-
In vitro Assessment of the Lipid Peroxidation of N,N'-Disubstituted Benzimidazole-2-Thiones: Hydrazides vs Esters. Acta facultatis medicae Naissensis 2022; 39(4): 443-450. (URL: [Link])
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. 2012; 17(7):8579-8591. (URL: [Link])
-
A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules. 2012; 17(7):8579-8591. (URL: [Link])
-
Inhibitory and inductive effects of 4- or 5-methyl-2-mercaptobenzimidazole, thyrotoxic and hepatotoxic rubber antioxidants, on several forms of cytochrome P450 in primary cultured rat and human hepatocytes. J Toxicol Sci. 2020;45(12):769-779. (URL: [Link])
-
In vitro assessment of the antioxidant activity of new benzimidazole-2-thione hydrazone derivatives and DFT study of their mechanism of action. Bulgarian Chemical Communications, 51, 185-192. (URL: [Link])
-
1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione, zinc salt - Substance Information - ECHA. (URL: [Link])
-
A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules 2012, 17, 8579-8591. (URL: [Link])
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. 2019; 9(29): 16425–16439. (URL: [Link])
-
In vitro assessment of the antioxidant activity of new benzimidazole-2-thione hydrazone derivatives and DFT study of their mechanism of action. Bulgarian Chemical Communications. 2020;51(A):185-192. (URL: [Link])
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major pharmacological activities. RSC Medicinal Chemistry. 2022; 13(1): 20–109. (URL: [Link])
-
2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-, zinc salt. Lanxess. (URL: [Link])
-
In vitro metabolism of 4-methyl- and 5-methyl-2-mercaptobenzimidazole, thyrotoxic and hepatotoxic rubber antioxidants, in rat liver microsomes. The Journal of toxicological sciences. 2020;45(12), 769-779. (URL: [Link])
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (URL: [Link])
-
New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants. Molecules. 2018; 23(1): 155. (URL: [Link])
-
2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl. Quinoline. (URL: [Link])
-
Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. CyTA - Journal of Food. 2017; 15(2): 296-304. (URL: [Link])
-
Mercaptobenzimidazoles and their zinc salts - Evaluation statement. Australian Government Department of Health. (URL: [Link])
Sources
- 1. Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship - Arabian Journal of Chemistry [arabjchem.org]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. CAS 27231-33-0: 1,3-Dihydro-4-methyl-2H-benzimidazole-2-th… [cymitquimica.com]
- 4. 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl- | Chemical Properties, Uses, Safety, Supplier Information in China [quinoline-thiophene.com]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. researchgate.net [researchgate.net]
- 7. lanxess.com [lanxess.com]
The Emerging Anticancer Potential of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-: A Technical Guide for Drug Discovery Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its structural similarity to endogenous purines allows for interaction with a multitude of biological targets, making it a "privileged scaffold" in drug discovery. Within this broad class, benzimidazole-2-thione derivatives have garnered significant attention for their diverse pharmacological activities, including promising anticancer properties. This technical guide provides an in-depth exploration of a specific, yet under-investigated derivative, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (hereafter referred to as 4-Me-BIT). While peer-reviewed studies on this particular molecule are nascent, this document synthesizes available preliminary data, contextualizes it within the broader landscape of benzimidazole-2-thione anticancer research, and provides detailed methodologies to facilitate further investigation by researchers in oncology and drug development.
Introduction: The Benzimidazole Scaffold in Oncology
Benzimidazole derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. Their structural resemblance to purine nucleotides enables them to interact with various biopolymers, leading to a range of therapeutic applications.[1] In the realm of oncology, benzimidazole-based agents have demonstrated efficacy through multiple mechanisms of action. These include, but are not limited to, the inhibition of tubulin polymerization, intercalation with DNA, modulation of apoptotic pathways, and the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases.[2]
The benzimidazole-2-thione core, in particular, offers a unique chemical entity with a reactive thione group that can be readily functionalized, allowing for the generation of diverse chemical libraries for screening. The sulfur atom can also participate in key interactions with biological targets. This guide focuses on the 4-methyl substituted derivative, 4-Me-BIT, as a promising candidate for further anticancer drug development.
Synthesis and Characterization of 4-Me-BIT
The synthesis of 4-Me-BIT follows a well-established route for benzimidazole-2-thione formation, typically involving the cyclocondensation of the corresponding ortho-phenylenediamine with a source of a thiocarbonyl group.
Synthetic Pathway
A common and efficient method for the synthesis of 4-Me-BIT involves the reaction of 3,4-diaminotoluene with carbon disulfide in an alcoholic solvent.
Caption: Proposed synthetic workflow for 4-Me-BIT.
Detailed Synthetic Protocol
Materials:
-
3,4-Diaminotoluene
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol (Absolute)
-
Hydrochloric Acid (HCl)
-
Activated Charcoal
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminotoluene (1 equivalent) in absolute ethanol.
-
To this solution, add potassium hydroxide (1.1 equivalents) and stir until it dissolves completely.
-
Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.
-
After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with cold distilled water, and dry it under vacuum.
-
For purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, after treatment with activated charcoal to remove colored impurities.
Characterization
The structure and purity of the synthesized 4-Me-BIT should be confirmed using a combination of spectroscopic and analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and arrangement of protons on the aromatic ring and the methyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule, including the characteristic thiocarbonyl (C=S) carbon.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, such as the N-H and C=S stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Elemental Analysis: To determine the percentage composition of C, H, N, and S, and compare it with the theoretical values.
In Vitro Anticancer Activity of 4-Me-BIT
While peer-reviewed literature specifically detailing the anticancer activity of 4-Me-BIT is limited, preliminary data from commercial suppliers suggests promising cytotoxic effects against a panel of human cancer cell lines. This emerging data provides a strong rationale for more in-depth investigation.
Preliminary Cytotoxicity Data
The following table summarizes the reported cell inhibition data for 4-Me-BIT against various cancer cell lines. It is important to note that this data is from a commercial source and has not been independently verified in a peer-reviewed publication.
| Cancer Cell Line | Type of Cancer | Cell Inhibition (%) |
| A549 | Non-small cell lung cancer | Up to 88.04 |
| HCT-116 | Colon cancer | Up to 82.72 |
| MCF-7 | Breast cancer | Up to 104.40 |
| OVCAR-3 | Ovarian cancer | Up to 85.41 |
Data sourced from Benchchem. This information should be considered preliminary and requires independent verification.
These initial findings suggest that 4-Me-BIT exhibits significant cytotoxic activity across multiple cancer types, with particularly high efficacy noted against breast cancer cells.
Experimental Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
4-Me-BIT (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-Me-BIT stock solution in a complete culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 4-Me-BIT. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of 4-Me-BIT compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Potential Mechanisms of Anticancer Action
Based on the extensive research on the broader class of benzimidazole derivatives, several potential mechanisms of action can be postulated for 4-Me-BIT.
Induction of Apoptosis
A common anticancer mechanism for benzimidazole derivatives is the induction of programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Postulated intrinsic apoptotic pathway induction by 4-Me-BIT.
Cell Cycle Arrest
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to a halt at specific checkpoints (G1, S, or G2/M phase) and preventing cell proliferation. Benzimidazole derivatives have been shown to induce cell cycle arrest at various phases.
Inhibition of Key Signaling Pathways
Cancer cell growth and survival are often driven by aberrant signaling pathways. Benzimidazole derivatives have been reported to inhibit several of these, including:
-
Tyrosine Kinase Signaling: Many receptor tyrosine kinases (e.g., EGFR, VEGFR) are overactive in cancer. The benzimidazole scaffold is a common feature in tyrosine kinase inhibitors.
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth, proliferation, and survival.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for 4-Me-BIT are not yet available, analysis of related benzimidazole-2-thione derivatives provides valuable insights. The nature and position of substituents on the benzimidazole ring can significantly influence anticancer activity. For instance, the presence of electron-withdrawing or electron-donating groups at different positions can modulate the compound's lipophilicity, electronic properties, and binding affinity to its molecular targets. The methyl group at the 4-position in 4-Me-BIT likely influences its steric and electronic properties, which in turn could affect its biological activity compared to the unsubstituted parent compound.
Future Directions and Conclusion
The preliminary data on 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- suggests that it is a promising candidate for further investigation as an anticancer agent. Future research should focus on:
-
Independent verification of its in vitro cytotoxicity against a broader panel of cancer cell lines.
-
Elucidation of its specific mechanism(s) of action , including its effects on apoptosis, the cell cycle, and key signaling pathways.
-
In vivo studies in animal models to evaluate its efficacy and safety profile.
-
Synthesis and screening of a library of analogs to establish a clear structure-activity relationship and identify more potent derivatives.
References
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Ansi, A. S. (2021). Benzimidazole Derivatives as Anticancer Agents: A Review. Mini-Reviews in Medicinal Chemistry, 21(14), 1957-1979.
- Shaikh, M. H., Subhedar, D. D., Khan, F. A., & Sangshetti, J. N. (2016). Benzimidazole scaffold: A versatile and privileged scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 26(6), 1545-1555.
Sources
The Ascendant Ligand: A Technical Guide to 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry and metallodrug discovery, the selection of a versatile and potent ligand is paramount. This guide delves into the core scientific principles and practical applications of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (hereafter referred to as 4-Me-BITH), a heterocyclic compound of burgeoning interest. Its unique structural features and coordination capabilities make it a compelling candidate for the development of novel therapeutic agents and catalysts.
This document provides an in-depth exploration of 4-Me-BITH, from its fundamental properties and synthesis to its role as a ligand in forming stable transition metal complexes with promising biological activities.
The Ligand Unveiled: Properties and Synthesis of 4-Me-BITH
At its core, 4-Me-BITH is a derivative of benzimidazole, a bicyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring. The presence of a thione group (C=S) and a methyl substituent on the benzene ring imparts specific electronic and steric properties that govern its coordination behavior.
Physicochemical Properties
The fundamental properties of 4-Me-BITH are crucial for its handling, characterization, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂S | [1] |
| Molar Mass | 164.23 g/mol | [1] |
| Melting Point | 300-304 °C | [1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | [2] |
Tautomerism: The Thione-Thiol Equilibrium
Caption: Tautomeric equilibrium of 4-Me-BITH.
Synthesis of 4-Me-BITH: A Self-Validating Protocol
The synthesis of 4-Me-BITH is reliably achieved through the cyclization of 4-methyl-1,2-phenylenediamine with carbon disulfide. The causality behind this choice of reactants lies in the nucleophilic nature of the diamine and the electrophilic character of the carbon in carbon disulfide.
Experimental Protocol: Synthesis of 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Base Addition: To this solution, add potassium hydroxide (1.1 equivalents) and stir until it dissolves. The base is crucial as it facilitates the deprotonation of the amine groups, enhancing their nucleophilicity.
-
Carbon Disulfide Addition: Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture. An exothermic reaction may be observed. The reaction proceeds via the formation of a dithiocarbamate intermediate.[4]
-
Reflux: Heat the mixture to reflux for 3-4 hours. The elevated temperature promotes the intramolecular cyclization and elimination of hydrogen sulfide, leading to the formation of the benzimidazole-2-thione ring.
-
Isolation and Purification: After cooling to room temperature, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid until the pH is approximately 5-6. This protonates the thiolate intermediate, causing the product to precipitate.
-
Filtration and Washing: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Drying and Recrystallization: Dry the crude product in a vacuum oven. For further purification, recrystallize from an appropriate solvent such as ethanol to obtain pure 4-Me-BITH.
Caption: Experimental workflow for the synthesis of 4-Me-BITH.
Coordination Chemistry: The Art of Complexation
The true potential of 4-Me-BITH is unlocked when it acts as a ligand, coordinating with various transition metal ions. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligand.[5]
Coordination Modes
4-Me-BITH is a versatile ligand capable of coordinating in several modes. The most common mode involves coordination through the exocyclic thione sulfur atom and one of the imidazole nitrogen atoms, forming a stable five-membered chelate ring. It can also act as a bridging ligand, connecting two metal centers.
Caption: Common coordination modes of 4-Me-BITH.
Synthesis of Metal Complexes: A General Protocol
The synthesis of metal complexes with 4-Me-BITH typically involves the reaction of the ligand with a metal salt in a suitable solvent.
Experimental Protocol: Synthesis of a Generic M(II)-(4-Me-BITH)₂ Complex
-
Ligand Solution: Dissolve 4-Me-BITH (2 equivalents) in hot ethanol. A slight excess of the ligand may be used to ensure complete coordination.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., chloride, nitrate, or acetate) (1 equivalent) in ethanol.
-
Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring. The choice of metal salt anion can influence the final structure and properties of the complex.
-
Reflux and Precipitation: Reflux the reaction mixture for 2-3 hours. In many cases, the metal complex will precipitate out of the solution upon cooling.
-
Isolation and Purification: Collect the precipitate by filtration, wash with ethanol to remove any unreacted starting materials, and then with diethyl ether.
-
Drying: Dry the complex in a vacuum desiccator over anhydrous calcium chloride.
Spectroscopic Characterization: Deciphering the Structure
The formation of the metal complex and the coordination mode of the ligand can be confirmed through various spectroscopic techniques.
| Technique | Key Observational Insights |
| FT-IR Spectroscopy | A shift in the ν(C=S) band to a lower frequency and the appearance of new bands in the far-IR region corresponding to ν(M-N) and ν(M-S) vibrations confirm coordination. The ν(N-H) band may also shift or broaden upon complexation. |
| ¹H-NMR Spectroscopy | The signal for the N-H proton often broadens or shifts downfield upon coordination, indicating the involvement of the nitrogen atom in bonding to the metal. Shifts in the aromatic proton signals can also provide evidence of complexation. |
| UV-Vis Spectroscopy | The electronic spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral).[2][6] |
Applications in Drug Development and Beyond
The coordination of 4-Me-BITH to metal ions often leads to a synergistic enhancement of biological activity, making these complexes promising candidates for drug development.
Antimicrobial and Antifungal Activity
Benzimidazole derivatives and their metal complexes are well-known for their broad-spectrum antimicrobial and antifungal properties.[7][8] The increased lipophilicity of the metal complexes is believed to facilitate their transport across microbial cell membranes, leading to enhanced efficacy. The chelation theory suggests that the metal ion can disrupt cellular processes by binding to essential biomolecules.
Anticancer Potential
A significant body of research points to the potential of benzimidazole-based metal complexes as anticancer agents.[9][10] These complexes can induce apoptosis in cancer cells through various mechanisms, including DNA binding and cleavage, and the inhibition of key enzymes like topoisomerase. The specific cytotoxicity against cancer cell lines, often with lower toxicity towards normal cells, is a highly desirable characteristic for chemotherapeutic agents.
Future Perspectives
The field of coordination chemistry involving 4-Me-BITH and its analogues is ripe for further exploration. Future research should focus on:
-
Synthesis of a wider range of metal complexes: Exploring a greater variety of transition and main group metals to fine-tune the biological and catalytic properties of the resulting complexes.
-
Detailed structural elucidation: Obtaining single-crystal X-ray structures of more complexes to definitively determine their geometries and coordination modes.
-
In-depth mechanistic studies: Investigating the precise mechanisms of action of the biologically active complexes to guide the design of more potent and selective therapeutic agents.
-
Catalytic applications: Exploring the potential of these complexes as catalysts in various organic transformations.
Conclusion
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is a ligand of considerable promise in coordination chemistry. Its straightforward synthesis, versatile coordination behavior, and the significant biological activities of its metal complexes position it as a valuable building block for the development of new pharmaceuticals and functional materials. This guide has provided a comprehensive overview of the current knowledge and a framework for future research in this exciting area.
References
- Synthesis and Physico-Chemical Properties of Transition Metal Complexes with 2,4-Dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)- - TSI Journals. (2017, May 26). Retrieved from https://www.tsijournals.com/articles/synthesis-and-physicochemical-properties-of-transition-metal-complexes-with-24dichloro6-hydroxyimino-14methylphenyl1hpyrazol.pdf
-
Mechanochemical Synthesis, Characterization, And Antimicrobial Studies of Metal Complexes of Transition Metals with Benzimidazol - IRE Journals. (2022, February). Retrieved from [Link]
-
Benzimidazol-2-ylidene Silver Complexes: Synthesis, Characterization, Antimicrobial and Antibiofilm Activities, Molecular Docking and Theoretical Investigations - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. (n.d.). Retrieved from [Link]
-
Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PubMed Central. (2022, September 21). Retrieved from [Link]
-
Synthesis and characterization complexes of bis (2-mercaptobenzimidazole) mercury (II) with transition metal (Ni (II), Pd (II), and Pt (II)) - ResearchGate. (2020, July 4). Retrieved from [Link]
-
(PDF) Novel Benzimidazol‐2‐Thione Derivatives: Synthesis, In Vitro Anticancer, Antimicrobial Activities, And In Silico Molecular Docking Study - ResearchGate. (2023, May 3). Retrieved from [Link]
-
Metal complexes of benzimidazole derived sulfonamide: Synthesis, molecular structures and antimicrobial activity - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Co(II), Ni(II), Cu(II), and Zn(II) Complexes with 2-Furaldehyde-2-Thenoylhydrazone. (n.d.). Retrieved from [Link]
-
2h-benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl- - ChemBK. (2024, April 9). Retrieved from [Link]
-
1,3-Dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione | SIELC Technologies. (2018, May 16). Retrieved from [Link]
-
(PDF) Synthesis and Characterization of Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes with Aroylhydrazonemonoximes - ResearchGate. (2018, March 15). Retrieved from [Link]
-
Synthesis and Characterization of Co(II),Ni(II),Cu(II) and Zn(II) Complexes with Benzothiazol-2-yl-(4-chloro-benzylidene)-amine. - ResearchGate. (n.d.). Retrieved from [Link]
-
Crystal structure of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] - PMC. (n.d.). Retrieved from [Link]
-
Thiosemicarbazones-based Co(II), Ni(II), Cu(II) and Zn(II) complexes: synthesis, structural elucidation, biological activities and molecular docking | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylene diamine and carbon disulfide in the presence of potassium hydroxide | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
Reactions of Carbon Disulfide with N-Nucleophiles - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irejournals.com [irejournals.com]
- 5. Synthesis, Characterization and Antimicrobial Activity of Metal(II) Complexes of Benzoyl Hydrazide and Its Hydrazone Derivative Mixed with Nicotinamide, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 6. Benzimidazol-2-ylidene Silver Complexes: Synthesis, Characterization, Antimicrobial and Antibiofilm Activities, Molecular Docking and Theoretical Investigations [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Solubility of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. By synthesizing theoretical principles with established experimental protocols, this document serves as a practical resource for understanding and determining the solubility of this compound in various organic solvents.
Introduction and Physicochemical Profile
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, also known as 4-methyl-2-mercaptobenzimidazole, is a derivative of benzimidazole.[1] Its structure, featuring a bicyclic aromatic benzimidazole core, a thione group, and a methyl substituent, dictates its physicochemical properties and, consequently, its solubility behavior.[1] The presence of nitrogen and sulfur heteroatoms allows for intermolecular interactions, such as hydrogen bonding, which play a crucial role in its solubility.[2]
A key structural feature of this compound is the existence of thiol-thione tautomerism. This equilibrium between the thione and thiol forms can influence its acidity, basicity, and interactions with different solvents.[2] The addition of a methyl group to the benzimidazole ring introduces a hydrophobic character, which is expected to decrease its solubility in water and increase its affinity for less polar organic solvents.[2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-methyl-1,3-dihydrobenzimidazole-2-thione | |
| Synonyms | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-; 4-Methyl-2-mercaptobenzimidazole; 2-Mercapto-4-methyl-1H-benzimidazole | [1] |
| CAS Number | 27231-33-0 | [1] |
| Molecular Formula | C₈H₈N₂S | [1] |
| Molecular Weight | 164.23 g/mol | [1] |
| Appearance | Pale yellow to light brown solid | [1] |
| Water Solubility | 120 mg/L at 20°C | |
| LogP (Octanol-Water Partition Coefficient) | 0.4 at 25°C |
Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, its solubility in a given organic solvent is a function of several factors:
-
Polarity: The benzimidazole ring system imparts a degree of polarity to the molecule. Solvents with comparable polarity are more likely to be effective at solvating the compound.
-
Hydrogen Bonding: The nitrogen atoms in the imidazole ring and the thione/thiol group can act as hydrogen bond donors and acceptors. Protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, DMSO) are expected to be good solvents.
-
Van der Waals Forces: The aromatic rings contribute to van der Waals interactions, which can be significant with nonpolar or moderately polar aromatic solvents.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy released upon solvation. A higher melting point can sometimes indicate a higher lattice energy and potentially lower solubility.
The presence of the methyl group on the benzene ring, compared to the parent compound 2-mercaptobenzimidazole, is expected to increase its lipophilicity (as indicated by the positive LogP value) and thus enhance its solubility in less polar organic solvents while decreasing its solubility in highly polar solvents like water.
Solubility Data
To provide a practical framework for researchers, the following table presents the experimentally determined mole fraction solubility (x₁) of the closely related parent compound, 2-mercaptobenzimidazole , in various organic solvents at different temperatures. This data, from a study by an authoritative source, serves as a valuable reference point for estimating the solubility behavior of the 4-methyl derivative.[2] It is anticipated that the 4-methyl derivative will exhibit similar trends but with potentially higher solubility in less polar solvents and slightly lower solubility in highly polar solvents.
Table 2: Mole Fraction Solubility (x₁) of 2-Mercaptobenzimidazole in Various Organic Solvents at Different Temperatures (K) [2]
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Methanol | 0.00352 | 0.00421 | 0.00501 | 0.00595 | 0.00703 | 0.00827 | 0.00970 | 0.01134 | 0.01323 |
| Ethanol | 0.00287 | 0.00342 | 0.00407 | 0.00483 | 0.00571 | 0.00673 | 0.00790 | 0.00925 | 0.01081 |
| Isopropanol | 0.00159 | 0.00188 | 0.00223 | 0.00263 | 0.00310 | 0.00364 | 0.00426 | 0.00498 | 0.00581 |
| n-Propanol | 0.00201 | 0.00238 | 0.00282 | 0.00333 | 0.00392 | 0.00460 | 0.00539 | 0.00630 | 0.00736 |
| 1-Butanol | 0.00179 | 0.00211 | 0.00249 | 0.00293 | 0.00344 | 0.00403 | 0.00472 | 0.00551 | 0.00643 |
| Toluene | 0.00013 | 0.00016 | 0.00020 | 0.00025 | 0.00031 | 0.00038 | 0.00047 | 0.00057 | 0.00070 |
| Cyclohexane | 0.00002 | 0.00002 | 0.00003 | 0.00004 | 0.00005 | 0.00006 | 0.00007 | 0.00009 | 0.00011 |
| 2-Butanone | 0.00368 | 0.00445 | 0.00536 | 0.00644 | 0.00772 | 0.00923 | 0.01101 | 0.01312 | 0.01559 |
| Acetonitrile | 0.00121 | 0.00146 | 0.00175 | 0.00210 | 0.00251 | 0.00299 | 0.00356 | 0.00423 | 0.00501 |
| Acetone | 0.00492 | 0.00595 | 0.00718 | 0.00863 | 0.01035 | 0.01239 | 0.01479 | 0.01761 | 0.02092 |
| Ethyl Acetate | 0.00127 | 0.00154 | 0.00186 | 0.00224 | 0.00268 | 0.00321 | 0.00382 | 0.00454 | 0.00538 |
| 1,4-Dioxane | 0.00578 | 0.00695 | 0.00834 | 0.01000 | 0.01198 | 0.01435 | 0.01718 | 0.02056 | 0.02460 |
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, protocol for determining the solubility of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- in a given organic solvent. This method is based on the isothermal saturation technique.
Materials and Equipment:
-
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Thermostatic water bath or heating block with temperature control (±0.1 °C)
-
Vials with screw caps and PTFE septa
-
Magnetic stirrer and stir bars
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Add a small magnetic stir bar to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic bath set to the desired temperature.
-
Stir the mixtures continuously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A solid phase should remain present to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Stop the stirring and allow the excess solid to settle for at least 2 hours at the constant experimental temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.
-
-
Sample Dilution and Analysis:
-
Record the mass of the filtered solution.
-
Dilute the filtered solution to a known volume with the same solvent.
-
Determine the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in desired units (e.g., g/L, mol/L, or as a mole fraction).
-
Caption: Isothermal Saturation Method Workflow.
Conclusion
The solubility of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- in organic solvents is a critical parameter for its application in research and development. While quantitative data for this specific compound remains limited, a strong understanding of its physicochemical properties and the solubility behavior of its parent compound, 2-mercaptobenzimidazole, provides a solid foundation for solvent selection and solubility prediction. The experimental protocol detailed in this guide offers a reliable method for researchers to determine the precise solubility of this compound in their solvents of interest, enabling further advancements in its application.
References
Sources
Thermal Stability Profile: 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione
Executive Summary
1,3-dihydro-4-methyl-2H-benzimidazole-2-thione (commonly referred to as MMBI or 4-methyl-2-mercaptobenzimidazole ) exhibits a high thermal stability profile characteristic of heterocyclic thiones, with a melting onset typically exceeding 270°C and thermal degradation initiating shortly thereafter. Its primary utility lies in its capacity to function as a secondary antioxidant and synergist in polymer matrices (specifically elastomers) at processing temperatures ranging from 140°C to 200°C .
This guide details the physicochemical thermal limits of MMBI, delineates the mechanisms of its sacrificial thermal degradation, and provides validated protocols for thermal analysis (TGA/DSC) to ensure quality control in drug development and materials science applications.
Physicochemical Identity & Structural Dynamics[1]
The thermal behavior of MMBI is governed by its tautomeric equilibrium. While the user-specified nomenclature ("1,3-dihydro-") points to the thione form, the compound exists in equilibrium with its thiol (mercapto) tautomer. In the solid state, the thione form predominates due to strong intermolecular hydrogen bonding (N–H···S), which contributes to its high melting point and thermal resistance.
| Property | Specification |
| IUPAC Name | 4-methyl-1,3-dihydro-2H-benzimidazole-2-thione |
| Common Abbreviations | MMBI, MMB, 4-methyl-2-mercaptobenzimidazole |
| CAS Registry Number | 53988-10-6 (Generic for 4/5-methyl isomers); 2963-28-2 (Specific isomer references) |
| Molecular Formula | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol |
| Physical State | Off-white to light yellow powder |
| Melting Point (T_m) | 270°C – 295°C (Purity dependent) |
| Decomposition Onset (T_d) | > 280°C (Inert atmosphere) |
Tautomeric Equilibrium Diagram
The following diagram illustrates the thione-thiol tautomerism that dictates the compound's reactivity and lattice stability.
Caption: Tautomeric shift from the stable thione solid-state form to the reactive thiol form upon heating or dissolution.
Thermal Characterization Profiles
Differential Scanning Calorimetry (DSC)
The DSC profile of pure MMBI is characterized by a sharp endothermic event corresponding to melting, immediately followed by complex thermal events associated with decomposition.
-
Endotherm (Melting): A sharp peak with an onset typically between 270°C and 295°C . The high enthalpy of fusion reflects the energy required to break the intermolecular N–H···S hydrogen bond network.
-
Exotherm (Decomposition): If heating continues beyond 300°C, a broad exothermic response is observed, indicating oxidative degradation or pyrolysis, depending on the purge gas.
Thermogravimetric Analysis (TGA)
TGA data is critical for establishing the "safe processing window."
-
Volatiles (<150°C): Mass loss should be negligible (<0.5%). Significant loss here indicates moisture or residual solvent contamination.
-
Stability Plateau (150°C – 250°C): The compound remains thermally stable with minimal mass loss, making it suitable for rubber vulcanization processes (typically 160°C–180°C).
-
Degradation Onset (T_onset): Significant mass loss (>5%) typically begins around 280°C .
-
Ash Content: Upon full combustion (in air at 800°C), residue is typically <0.5%, unless the zinc salt variant (ZMMBI) is used, which leaves ZnO ash.
Mechanisms of Thermal Degradation[5][6]
MMBI acts as a hydroperoxide decomposer .[1] Its "instability" in the presence of oxidative species is actually its functional mechanism. However, in the absence of oxidizers (pure thermal stress), the molecule degrades via ring scission.
Functional Degradation (Antioxidant Action)
In a polymer matrix at high temperatures, MMBI reacts with hydroperoxides (ROOH) formed by polymer oxidation.
-
Oxidation: The thiol sulfur is oxidized to a sulfenic acid, sulfinic acid, and eventually sulfonic acid species.
-
Disulfide Formation: Two MMBI radicals may dimerize to form a disulfide bridge (MMBI-S-S-MMBI), which is a non-radical species and terminates the chain reaction.
Pyrolytic Degradation (Inert Atmosphere)
At temperatures exceeding 300°C, the benzimidazole ring undergoes fragmentation.
-
Primary Volatiles: Carbon disulfide (CS₂), Aniline derivatives, Nitriles.
-
Residue: Carbonaceous char.
Caption: Dual pathways of MMBI transformation: Functional antioxidant activity vs. destructive pyrolysis.
Experimental Protocols for Stability Validation
To validate the thermal stability of a specific batch of 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione, the following protocols must be strictly adhered to. These protocols ensure reproducibility and distinguish between moisture loss and actual degradation.
Protocol: High-Resolution TGA
-
Objective: Determine T_onset and volatile content.
-
Instrument: TA Instruments TGA 5500 or Mettler Toledo TGA/DSC 3+ (or equivalent).
-
Sample Mass: 10–15 mg (Powder).
-
Crucible: Alumina (Al₂O₃) 70 µL, open (no lid) to allow volatile escape.
-
Purge Gas: Nitrogen (N₂) at 50 mL/min (Inert baseline).
-
Method:
-
Equilibrate: 30°C for 5 minutes.
-
Ramp: 10°C/min to 600°C.
-
Analysis:
-
Calculate % mass loss at 105°C (Moisture).
-
Identify temperature at 5% mass loss (T_5%).
-
Identify extrapolated onset temperature of the major step.
-
-
Protocol: DSC Melting & Purity Check
-
Objective: Determine Melting Point (T_m) and Enthalpy of Fusion.
-
Instrument: TA Instruments DSC 2500 or equivalent.
-
Sample Mass: 3–5 mg (Encapsulated).
-
Crucible: Tzero Aluminum Pan with pinhole lid (allows pressure release without pan deformation).
-
Purge Gas: Nitrogen (N₂) at 50 mL/min.
-
Method:
-
Equilibrate: 40°C.
-
Ramp: 10°C/min to 320°C.
-
Cool: 10°C/min to 40°C (to check for reversibility/recrystallization).
-
Re-Ramp: 10°C/min to 320°C.
-
-
Note: If the second heating cycle shows a shifted or broadened melting peak, the compound likely underwent degradation or polymorphic transition during the first melt.
Applications & Storage Implications
Rubber Vulcanization
MMBI is used as a synergist with phenolic antioxidants in sulfur-cured and peroxide-cured elastomers (NBR, EPDM).
-
Thermal Requirement: Must withstand mixing temperatures (120°C–140°C) and curing temperatures (160°C–180°C) without premature decomposition.
-
Performance: The TGA stability plateau (up to ~250°C) confirms its suitability for these processes.
Storage Stability
-
Hygroscopicity: The thione group can exhibit slight hygroscopicity.
-
Conditions: Store below 30°C in tightly sealed containers.
-
Shelf Life: Typically 24 months. If TGA shows >0.5% loss at 105°C, the material should be dried before use to prevent porosity in the final rubber product.
References
-
Akrochem Corporation. (n.d.). Antioxidant MBI Product Data Sheet. Retrieved from
-
Actmix. (n.d.). Technical Data Sheet: Pre-dispersed Rubber Anti-oxidant MMBI-70. Retrieved from
-
PubChem. (2025). 2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl- (Compound Summary). National Library of Medicine. Retrieved from
-
Lanxess. (2017). Material Safety Data Sheet: Vulkanox ZMB2 (Zinc salt of MMBI). Retrieved from
-
NIST. (n.d.). Thermophysical Properties of Heterocyclic Compounds. National Institute of Standards and Technology. Retrieved from
Sources
Technical Monograph: Zinc Salt of 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione (ZMMBI)
Executive Summary
This technical guide provides a comprehensive analysis of the Zinc salt of 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione, industrially known as ZMMBI or Zinc 4-methyl-2-mercaptobenzimidazole . While primarily recognized as a high-performance synergistic antioxidant in polymer science, its molecular architecture—featuring a zinc core coordinated by benzimidazole ligands—presents significant translational value for pharmaceutical researchers investigating metallodrugs. This document bridges the gap between material science stabilization mechanisms and potential bio-inorganic applications.
Molecular Architecture & Physicochemical Profile
Chemical Identity & Isomerism
The compound exists as a coordination complex where the zinc ion stabilizes the thio-tautomer of the benzimidazole ring. Commercial preparations are frequently isomeric mixtures of the 4-methyl and 5-methyl derivatives due to the synthesis from mixed toluenediamines.
| Property | Specification |
| IUPAC Name | Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) |
| CAS Number | 61617-00-3 |
| Molecular Formula | C₁₆H₁₄N₄S₂Zn |
| Molecular Weight | 391.83 g/mol |
| Appearance | Off-white to cream powder |
| Melting Point | > 260°C (Decomposition) |
| Solubility | Insoluble in water, aliphatic hydrocarbons; Soluble in DMSO, Pyridine |
| Zinc Content | ~15.0 – 19.0% |
Coordination Chemistry
Unlike simple salts, ZMMBI forms a coordination lattice. The zinc atom typically adopts a tetrahedral geometry, coordinated by the sulfur and nitrogen atoms of the benzimidazole ligands. This chelation effect is responsible for the compound's exceptional thermal stability compared to its parent mercaptan.
Structural Dynamics:
-
Thione-Thiol Tautomerism: The ligand exists in equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms. Zinc coordination locks the sulfur in the thiolate state, preventing premature oxidation.
-
Bridging Potential: In solid state, the sulfur atoms often bridge adjacent zinc centers, forming polymeric chains that contribute to its high melting point and low solubility.
Synthesis & Purification Protocol
Objective: Synthesis of high-purity ZMMBI for research characterization. Scale: Laboratory (10g yield).
Reagents
-
Ligand: 4-methyl-2-mercaptobenzimidazole (MMBI) - 5.0 g (30.4 mmol).
-
Metal Source: Zinc Acetate Dihydrate [Zn(CH₃COO)₂·2H₂O] - 3.34 g (15.2 mmol).
-
Solvent: Ethanol (96%), Deionized Water.
-
Base: Sodium Hydroxide (1M solution).
Step-by-Step Methodology
-
Ligand Deprotonation:
-
Dissolve 5.0 g of MMBI in 50 mL of warm Ethanol (60°C).
-
Slowly add 30.4 mL of 1M NaOH. The solution should clarify as the sodium salt forms.
-
Scientific Rationale: Deprotonating the thiol group increases the nucleophilicity of the sulfur, facilitating rapid coordination with Zinc.
-
-
Metallation:
-
Dissolve 3.34 g of Zinc Acetate in 20 mL of deionized water.
-
Add the Zinc solution dropwise to the stirring ligand solution over 20 minutes.
-
Observation: A thick, cream-colored precipitate will form immediately.
-
-
Reflux & Aging:
-
Heat the suspension to reflux (80°C) for 2 hours.
-
Rationale: Refluxing ensures complete conversion and promotes "Ostwald ripening," yielding more crystalline particles that are easier to filter.
-
-
Isolation:
-
Cool to room temperature. Filter under vacuum using a Buchner funnel.
-
Wash 1: 50 mL Deionized Water (removes Sodium Acetate byproduct).
-
Wash 2: 30 mL Cold Ethanol (removes unreacted ligand).
-
-
Drying:
-
Dry in a vacuum oven at 60°C for 12 hours.
-
Synthesis Workflow Visualization
Figure 1: Laboratory-scale synthesis workflow for Zinc 4-methyl-2-mercaptobenzimidazole.
Mechanistic Action: Antioxidant & Bio-Interface
Industrial Mechanism (Hydroperoxide Decomposition)
In polymer systems, ZMMBI acts as a secondary antioxidant (peroxide decomposer). Unlike primary antioxidants (hindered phenols) that scavenge radicals, ZMMBI converts varying hydroperoxides (ROOH) into stable alcohols without generating free radicals.
Synergy: When used with phenolic antioxidants, the phenol donates a hydrogen to a peroxy radical (ROO•), becoming a phenoxy radical. ZMMBI then regenerates the phenol or stabilizes the system by decomposing the resulting hydroperoxides.
Biological Mechanism (Potential Metallodrug Activity)
For drug development professionals, the ZMMBI scaffold offers a "Trojan Horse" mechanism for zinc delivery:
-
Transport: The lipophilic benzimidazole ligands facilitate transport across lipid bilayers.
-
Dissociation: In the acidic environment of lysosomes or tumor microenvironments, the complex dissociates, releasing Zn²⁺ ions and the free mercaptobenzimidazole.
-
Activity:
-
Zn²⁺: Induces oxidative stress in cancer cells or disrupts metalloprotein function.
-
Ligand: Benzimidazoles are known tubulin inhibitors and DNA minor groove binders.
-
Pathway Diagram
Figure 2: Mechanism of hydroperoxide decomposition by ZMMBI, preventing radical propagation.
Analytical Characterization Standards
To validate the synthesized or procured ZMMBI, the following analytical signatures must be confirmed:
| Method | Expected Signature |
| FTIR Spectroscopy | Absence of S-H stretch (~2500-2600 cm⁻¹). Strong C=N stretch (~1620 cm⁻¹) and C-S stretch (~750 cm⁻¹). |
| TGA (Thermal) | < 1% weight loss up to 200°C. Onset of degradation > 260°C. |
| Elemental Analysis | Zn: 16.6% (Theoretical). Deviations >1% indicate incomplete metallation or excess ZnO. |
| HPLC | Dissolve in DMSO. Single peak for ligand (after dissociation). Retention time matches 4-methyl-2-mercaptobenzimidazole standard. |
Safety & Toxicology Profile
While ZMMBI is widely used in "food-contact" rubber, its toxicological profile requires careful handling in a research setting.
-
Thyroid Toxicity: Mercaptobenzimidazoles are goitrogenic.[1] They interfere with thyroid peroxidase, potentially leading to thyroid hypertrophy upon chronic exposure [1].
-
Sensitization: Classified as a skin sensitizer (Category 1).
-
Acute Toxicity: Oral LD50 (Rat) is typically > 2000 mg/kg, indicating low acute lethality, but chronic low-dose exposure is the primary concern [2].
References
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2022). Mercaptobenzimidazoles and their zinc salts: Evaluation statement. Australian Government. [Link]
-
European Chemicals Agency (ECHA). (2023).[2][3] Registration Dossier: Zinc bis(4-methyl-1H-benzimidazole-2-thiolate).[2][Link]
-
PubChem. (2025).[2][3] Compound Summary: Zinc bis(4-methyl-1H-benzimidazole-2-thiolate).[2] National Library of Medicine. [Link]
-
Lanxess Corporation. (2017). Product Safety Data Sheet: Vulkanox ZMB2.[Link]
-
Podunavac, T., et al. (2022). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application.[4] International Journal of Molecular Sciences. [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) | C16H14N4S2Zn | CID 22833447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Mercaptobenzimidazole zinc salt | C14H10N4S2Zn | CID 14454730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, structure and biological activities of cobalt(II) and zinc(II) coordination compounds with 2-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Characterization of "2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" using GC-MS
Executive Summary
This guide details the protocol for the structural characterization and quantification of 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione (CAS: 2551-78-2), commonly referred to as 4-methyl-2-mercaptobenzimidazole (4-MMBI) .[1]
While widely used as an antioxidant in rubber vulcanization (degradation product of Vulkanox ZMB2) and a synthesis intermediate, 4-MMBI presents significant analytical challenges due to thione-thiol tautomerism and high polarity.[1] Direct GC injection often yields poor peak symmetry and thermal degradation.[1] This protocol establishes a Two-Step Silylation Workflow using BSTFA to "lock" the tautomeric structure, ensuring reproducible quantification and definitive mass spectral identification.
Chemical Context & Analytical Challenges
To analyze 4-MMBI effectively, one must understand its dynamic behavior in the injector port.[1]
The Tautomer Trap
The analyte exists in equilibrium between the thione (A) and thiol (B) forms.
-
Form A (Thione): 1,3-dihydro-2H-benzimidazole-2-thione.[1][2] Contains two secondary amine groups (
).[1] -
Form B (Thiol): 4-methyl-1H-benzimidazole-2-thiol.[1] Contains one tertiary amine (
), one secondary amine ( ), and one thiol group ( ).
In a hot GC inlet (
The Solution: Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active protons with Trimethylsilyl (TMS) groups, lowering polarity and increasing volatility.
Experimental Protocol
Reagents & Materials
| Reagent/Material | Grade/Specification | Purpose |
| Analyte Standard | 4-Methyl-2-mercaptobenzimidazole (>98%) | Calibration |
| Derivatizing Agent | BSTFA + 1% TMCS | Silylation of N-H and S-H |
| Solvent | Anhydrous Pyridine or Acetonitrile | Reaction medium (Protic solvents like MeOH are forbidden) |
| Internal Standard | Phenanthrene-d10 | Retention time locking |
| Vials | Amber, silanized glass | Prevent UV degradation and adsorption |
Step-by-Step Derivatization Workflow
This protocol targets the formation of the Bis-TMS derivative (MW 308), where both the Nitrogen and Sulfur (or both Nitrogens) are silylated.
-
Preparation: Weigh
of 4-MMBI into a amber vial. -
Dissolution: Add
of anhydrous pyridine. Vortex until fully dissolved.[1]-
Note: Pyridine acts as an acid scavenger, driving the reaction forward.
-
-
Reagent Addition: Add
of BSTFA + 1% TMCS.-
Critical: Perform this in a fume hood; moisture will kill the reagent.
-
-
Incubation: Cap tightly and heat at
for 45 minutes .-
Why: Steric hindrance from the 4-methyl group requires thermal energy to ensure quantitative silylation of the adjacent nitrogen.
-
-
Cooling & Dilution: Cool to room temperature. Dilute 1:10 with Ethyl Acetate prior to injection to protect the filament.
GC-MS Instrument Conditions
| Parameter | Setting | Rationale |
| Column | 5%-Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS) | Standard non-polar phase separates TMS derivatives well.[1] |
| Inlet | Splitless ( | High temp ensures rapid volatilization; splitless maximizes sensitivity. |
| Carrier Gas | Helium, Constant Flow | Standard flow for optimal theoretical plates. |
| Oven Program | Rapid ramp prevents peak broadening; high final temp elutes silylated dimers. | |
| Transfer Line | Prevents condensation before ion source.[1] | |
| Ion Source | Electron Ionization (EI), | Standard fragmentation energy. |
| Scan Range | Covers molecular ion ( |
Results & Interpretation
Chromatographic Logic
-
Underivatized (Not Recommended): Broad, tailing peak at Retention Index (RI) ~2200.
-
Bis-TMS Derivative: Sharp, symmetrical peak at RI ~1850-1900.[1] The shift to earlier retention time confirms the reduction in polarity.
Mass Spectral Characterization (Bis-TMS)
The mass spectrum of the derivative provides definitive structural confirmation.
-
Molecular Ion (
): .[1] -
Loss of Methyl (
): .[1]-
Mechanism:[3] Loss of a methyl radical (
) from one of the TMS silicon atoms. This is a signature of TMS derivatives.
-
-
Siliconium Ion:
.[1]-
Mechanism:[3]
. The base peak or major fragment in almost all TMS derivatives.
-
-
Loss of TMS-SH:
.[1]-
Mechanism:[3] Cleavage of the C-S bond, removing the silylated sulfur group.
-
-
Diagnostic Isomer Fragment:
-
The 4-methyl group on the benzene ring is stable. However, look for
(Pentamethyldisiloxane cation), which indicates interaction between two TMS groups, suggesting they are spatially close (Vicinal effect), confirming the N,S-disubstitution.
-
Workflow Visualization
The following diagram illustrates the critical path from sample preparation to data validation.
Figure 1: Analytical workflow for the conversion of polar MMBI to its volatile Bis-TMS analog.
Quality Assurance & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| No Peak ( | Moisture contamination in BSTFA.[1] | Use fresh reagent; ensure vials are dry.[1] |
| Peak at | Incomplete derivatization (Mono-TMS). | Increase reaction time or temp ( |
| Tailing Peak | Active sites in liner.[1] | Replace liner with deactivated (silanized) glass wool.[1] |
| Extra Peaks ( | Column bleed (Septum).[1] | Check septum purge flow; replace septum.[1] |
References
-
NIST Mass Spectrometry Data Center. 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 4-methyl-2-mercaptobenzimidazole (Toxicological & Physical Properties). [Link][1]
-
Little, J. L. Derivatization of Thio-Compounds for GC-MS.[1] Journal of Chromatography A, 1999. (General reference for thiol silylation mechanics). [Link]
Sources
Application Notes and Protocols for the HPLC Analysis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- and its Derivatives
Abstract
This comprehensive guide provides a detailed framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- and its potential process-related impurities and degradation products. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control, stability testing, and formulation development of pharmaceutical products containing this active pharmaceutical ingredient (API). The presented methodology is grounded in established chromatographic principles and adheres to the validation requirements outlined in the ICH Q2(R1) guidelines.
Introduction: The Analytical Significance of 4-Methyl-2-mercaptobenzimidazole
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, often referred to as 4-methyl-2-mercaptobenzimidazole, belongs to the benzimidazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities.[1] The purity and stability of the API are critical determinants of its safety and efficacy. Consequently, a reliable and validated analytical method is paramount for ensuring product quality.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This guide will elucidate the causal factors influencing the development of a stability-indicating HPLC method, enabling the separation of the main component from its potential derivatives, which may include synthetic precursors, by-products, and degradation products.
Chemical Structure and Properties:
-
Molecular Formula: C₈H₈N₂S
-
Molecular Weight: 164.23 g/mol [2]
-
Solubility: Slightly soluble in water, soluble in polar organic solvents like methanol and acetonitrile.[3]
-
Tautomerism: Exhibits thiol-thione tautomerism, predominantly existing in the thione form in both solid-state and in solution.[4] This is a crucial consideration for analytical method development as it influences the compound's polarity and chromatographic behavior.
HPLC Method Development: A Rationale-Driven Approach
The development of a successful HPLC method is a systematic process of optimizing various parameters to achieve the desired separation. The following sections detail the rationale behind the selection of each critical parameter for the analysis of 4-methyl-2-mercaptobenzimidazole.
Column Selection: The Heart of the Separation
For the separation of moderately polar compounds like benzimidazole-2-thiones, a reversed-phase HPLC (RP-HPLC) approach is the most suitable. The choice of stationary phase is critical for achieving optimal resolution.
-
Recommended Column: A C18 (octadecylsilane) column is the recommended starting point. These columns provide excellent hydrophobic retention for a wide range of compounds. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm offers a good balance between efficiency and backpressure.
-
Alternative: A C8 (octylsilane) column can also be considered. It provides slightly less hydrophobic retention than a C18 column and may be advantageous if the derivatives are significantly less polar than the parent compound.
-
Rationale: The benzimidazole ring system possesses both aromatic and heterocyclic character, leading to moderate polarity. A C18 stationary phase provides the necessary hydrophobic interactions to retain the analyte and its derivatives, allowing for their separation based on subtle differences in their polarity.
Mobile Phase Composition: Driving the Elution
The mobile phase in RP-HPLC typically consists of a mixture of water (or an aqueous buffer) and a less polar organic solvent.
-
Organic Modifier: Acetonitrile is the preferred organic modifier for this analysis. It generally offers lower viscosity and better UV transparency compared to methanol.
-
Aqueous Phase: A slightly acidic aqueous phase is recommended to ensure the consistent protonation state of the analyte and its derivatives, leading to sharp and symmetrical peaks. A solution of 0.1% phosphoric acid or 0.1% formic acid in HPLC-grade water is suitable.[5][6] Formic acid is the preferred choice for applications requiring mass spectrometry (MS) compatibility.[5][6]
-
Elution Mode: A gradient elution is recommended to ensure the timely elution of both more polar and less polar derivatives. A typical gradient would start with a higher proportion of the aqueous phase and gradually increase the percentage of the organic modifier.
Detection Wavelength: Maximizing Sensitivity
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity.
-
Rationale: Benzimidazole derivatives typically exhibit strong UV absorbance due to the conjugated aromatic system. Based on structurally similar compounds like methimazole and other benzimidazoles, a detection wavelength in the range of 254 nm to 290 nm is expected to provide a good response for both the parent compound and its derivatives. An initial UV scan of a standard solution of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- in the mobile phase is essential to determine its specific absorption maximum (λmax) for optimal sensitivity.
Flow Rate and Temperature
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.
-
Column Temperature: Maintaining a constant column temperature, for example, at 30 °C, will ensure reproducible retention times.
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of solutions and the execution of the HPLC analysis.
Materials and Reagents
-
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid (or Formic Acid) in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a suitable diluent.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 10 µg/mL): Dilute the Standard Stock Solution appropriately with the diluent.
-
Sample Solution: The preparation will depend on the dosage form. For a bulk drug, prepare a solution of similar concentration to the working standard. For a formulated product, a suitable extraction procedure may be required to isolate the analyte from excipients.
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with a UV/DAD detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or the determined λmax) |
| Injection Volume | 10 µL |
Data Analysis
The concentration of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- and its derivatives in the sample is determined by comparing the peak areas obtained from the sample chromatogram with those from the standard chromatogram.
Method Validation: Ensuring Trustworthiness and Reliability
The validation of the analytical method is a critical step to ensure its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]
Specificity and Stability-Indicating Nature
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol: Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[10] The API should be subjected to stress conditions such as:
-
Acidic hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Basic hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic degradation: Exposure to UV light (254 nm) and visible light for a specified period.
-
-
Acceptance Criteria: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the homogeneity of the analyte peak in the presence of degradants.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of the reference standard over a range of 50% to 150% of the nominal working concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Accuracy should be assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in parameters such as mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these variations.
Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the HPLC analysis workflow.
Caption: Workflow for the HPLC analysis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- and its derivatives. By following the detailed steps for method development, execution, and validation, researchers and analytical scientists can establish a reliable, robust, and accurate method suitable for quality control and stability studies in a regulated environment. The emphasis on the rationale behind experimental choices and adherence to ICH guidelines ensures the generation of trustworthy and defensible analytical data.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 2021. [Link]
-
Singh A, Singh P. Technical Considerations of Forced Degradation Studies of New Drug Substances and Product: Regulatory Perspectives. Journal of Drug Delivery and Therapeutics. 2018;8(2):73-79. [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency; 2005. [Link]
-
Zakrzewski R, et al. Determination of Methimazole in Pharmaceutical Preparations using an HPLC Method Coupled with an Iodine-Azide Post-Column Reaction. Journal of Liquid Chromatography & Related Technologies. 2009;32(3):383-398. [Link]
-
Chwatko G, Darras VM, Bald E. A method for the determination of total and reduced methimazole in various biological samples. Food Additives & Contaminants: Part A. 2014;31(6):1009-1016. [Link]
-
Anguru MR, et al. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. 2021;9:676559. [Link]
-
Al-Omary FAM, et al. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. 2012;17(3):3066-3081. [Link]
-
Rivera A, Maldonado M, Ríos-Motta J. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules. 2012;17(7):8578-8586. [Link]
-
Bhupatiraju K, et al. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology. 2023;17(2):181-198. [Link]
-
SIELC Technologies. Separation of 1,3-Dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione on Newcrom R1 HPLC column. [Link]
-
Analytice. 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione - AIR analysis. [Link]
-
ChemBK. 2h-benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl- - Physico-chemical Properties. [Link]
-
Lanxess. 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-, zinc salt. [Link]
Sources
- 1. 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione - AIR analysis - Analytice [analytice.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. biomedres.us [biomedres.us]
- 10. jddtonline.info [jddtonline.info]
Application Notes and Protocols: 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- as a High-Efficacy Corrosion Inhibitor for Mild Steel
Foreword for the Researcher
The relentless pursuit of robust and environmentally benign corrosion inhibitors is a cornerstone of materials science and industrial chemistry. Mild steel, the workhorse of modern infrastructure, remains highly susceptible to degradation in acidic and corrosive environments. This document provides a comprehensive technical guide on the application of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (hereafter referred to as 4-Me-2-MBT) as a potent corrosion inhibitor for mild steel.
These application notes are designed to bridge the gap between theoretical understanding and practical implementation. We will delve into the mechanistic underpinnings of 4-Me-2-MBT's protective action, provide detailed, field-tested protocols for its evaluation, and present illustrative data to guide your research and development efforts. The methodologies outlined herein are grounded in established electrochemical and surface analysis techniques, ensuring the generation of reliable and reproducible results.
Introduction: The Imperative for Advanced Corrosion Inhibition
Corrosion is an electrochemical process that leads to the gradual destruction of materials, with mild steel being particularly vulnerable in acidic media, such as those encountered in industrial cleaning, oil and gas exploration, and chemical processing.[1] The use of organic inhibitors is a primary strategy to combat this degradation.[2] These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[2][3]
Benzimidazole derivatives have emerged as a promising class of corrosion inhibitors due to the presence of heteroatoms (Nitrogen and Sulfur) and the aromatic ring system, which facilitate strong adsorption onto the metal surface.[4][5][6] The subject of this guide, 4-Me-2-MBT, is a methylated derivative of 2-mercaptobenzimidazole, a well-known corrosion inhibitor. The introduction of the methyl group is anticipated to enhance its inhibitive properties through inductive effects and increased surface coverage.
Mechanistic Insights: How 4-Me-2-MBT Protects Mild Steel
The efficacy of 4-Me-2-MBT as a corrosion inhibitor stems from its ability to form a stable, passivating film on the mild steel surface. This protective layer acts as a physical barrier, isolating the metal from the corrosive environment.[7] The adsorption process is multifaceted, involving both physisorption and chemisorption mechanisms.[5]
-
Physisorption: This involves the electrostatic interaction between the protonated inhibitor molecule (in acidic media) and the negatively charged metal surface (due to the adsorption of anions from the acid).
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (N and S) of the 4-Me-2-MBT molecule and the vacant d-orbitals of the iron atoms on the mild steel surface. This results in the formation of a coordinate covalent bond, leading to a more stable and robust protective film.[8]
The presence of the electron-donating methyl group (-CH₃) on the benzene ring increases the electron density on the benzimidazole moiety, thereby enhancing its ability to donate electrons to the iron atoms and strengthening the chemisorption bond.
Visualizing the Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by 4-Me-2-MBT on mild steel.
Experimental Evaluation: Protocols and Methodologies
To quantitatively assess the performance of 4-Me-2-MBT as a corrosion inhibitor, a combination of electrochemical and surface analysis techniques is recommended. The following protocols provide a step-by-step guide for these experiments.
Materials and Reagents
-
Mild Steel Specimens: Composition (wt%): C: 0.15-0.20, Mn: 0.40-0.60, Si: 0.10-0.20, S: ≤0.04, P: ≤0.04, and the remainder Fe. The specimens should be abraded with a series of emery papers (up to 1200 grit), degreased with acetone, washed with distilled water, and dried.
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) or 0.5 M Sulfuric acid (H₂SO₄) solution, prepared from analytical grade reagents and distilled water.
-
Inhibitor: 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (4-Me-2-MBT), synthesized and purified, or obtained from a commercial source. A stock solution should be prepared in the corrosive medium.
Electrochemical Measurements
Electrochemical experiments should be performed using a standard three-electrode cell configuration with a potentiostat/galvanostat.
-
Working Electrode (WE): Mild steel specimen with an exposed area of 1 cm².
-
Counter Electrode (CE): A platinum foil or graphite rod.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
This technique provides information on the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current density (i_corr).
Protocol:
-
Immerse the three-electrode setup in the test solution (corrosive medium with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Plot the resulting potential versus log(current density) to obtain the Tafel plots.
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel segments of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.[9]
Protocol:
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.
-
Plot the impedance data in the form of Nyquist and Bode plots.
-
Model the EIS data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) using the charge transfer resistance values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(blank) and R_ct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizing the Experimental Workflow
Caption: Workflow for evaluating the corrosion inhibition performance of 4-Me-2-MBT.
Surface Analysis Techniques
To visualize the protective film and understand its chemical composition, the following surface analysis techniques are recommended after immersing the mild steel specimens in the inhibited and uninhibited solutions.[5]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the mild steel before and after exposure to the corrosive environment. A smoother surface in the presence of the inhibitor indicates effective protection.
-
Atomic Force Microscopy (AFM): To provide a three-dimensional profile of the surface and quantify surface roughness.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the protective film and identify the chemical states of the adsorbed inhibitor molecules.
Illustrative Performance Data
The following tables present hypothetical but realistic data for the performance of 4-Me-2-MBT as a corrosion inhibitor for mild steel in 1 M HCl, based on studies of similar benzimidazole derivatives.[4][5]
Table 1: Potentiodynamic Polarization Data
| Inhibitor Concentration (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -480 | 1150 | - |
| 0.1 | -472 | 230 | 80.0 |
| 0.5 | -465 | 92 | 92.0 |
| 1.0 | -458 | 57.5 | 95.0 |
| 5.0 | -450 | 46 | 96.0 |
Table 2: Electrochemical Impedance Spectroscopy Data
| Inhibitor Concentration (mM) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 120 | - |
| 0.1 | 250 | 65 | 80.0 |
| 0.5 | 625 | 40 | 92.0 |
| 1.0 | 1000 | 30 | 95.0 |
| 5.0 | 1250 | 25 | 96.0 |
Theoretical Validation: Quantum Chemical Calculations
Quantum chemical calculations, based on Density Functional Theory (DFT), can provide valuable insights into the relationship between the molecular structure of 4-Me-2-MBT and its inhibition efficiency.[10] These calculations can determine parameters such as:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, leading to stronger adsorption.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability to accept electrons from the metal surface.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and better inhibition efficiency.
-
Mulliken Charges: To identify the active sites in the molecule responsible for adsorption.
These theoretical studies can aid in the rational design of new and more effective corrosion inhibitors.
Conclusion and Future Outlook
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (4-Me-2-MBT) demonstrates significant potential as a high-efficacy corrosion inhibitor for mild steel in acidic environments. Its protective action is attributed to the formation of a stable adsorbed film on the metal surface, a process involving both physisorption and chemisorption. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its performance.
Future research should focus on optimizing the inhibitor formulation for specific industrial applications, investigating its performance under dynamic flow conditions, and exploring synergistic effects with other additives. The combination of experimental and theoretical approaches will continue to be instrumental in advancing our understanding and application of this promising class of corrosion inhibitors.
References
-
Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches. (2023). RSC Advances. [Link]
-
Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches. (2023). PubMed. [Link]
-
Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (2024). RSC Advances. [Link]
-
Adsorption and inhibition mechanism of (Z)-4-((4-methoxybenzylidene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione on carbon steel corrosion in HCl: Experimental and theoretical insights. (2023). ResearchGate. [Link]
-
Adsorption and Corrosion Inhibition Performance of 1,3-Dihydro-2H-benzimidazole-2-thione for Mild Steel C35 E in Sulfuric Acid. (n.d.). ResearchGate. [Link]
-
Electrochemical characterisation of a corrosion system by Impedance spectroscopy. (2024). Bio-Logic. [Link]
-
Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol and 2-Mercaptonicotinic Acid—An Experimental and Theoretical Study. (2019). Frontiers in Chemistry. [Link]
-
Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. (2022). MDPI. [Link]
-
(PDF) Adsorption and Corrosion Inhibition of Mild Steel by ((Z)-4-((2,4-dihydroxybenzylidene)amino)-5-methy-2,4 dihydro-3H-1,2,4-triazole-3-thione) in 1M HCl :Experimental and Computational Study Analytical &. (2017). ResearchGate. [Link]
-
Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. (2023). Scientific Reports. [Link]
-
(PDF) Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. (2024). ResearchGate. [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2012). Molecules. [Link]
-
Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation. (2023). ACS Omega. [Link]
-
Potentiodynamic polarization curves for a) mild steel in 2 M H 2 SO 4 ,... (n.d.). ResearchGate. [Link]
-
1,3-Dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione. (2018). SIELC Technologies. [Link]
-
Potentiodynamic Corrosion testing | Protocol Preview. (2022). YouTube. [Link]
-
Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach. (2024). National Institutes of Health. [Link]
Sources
- 1. 1,3-Dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione | SIELC Technologies [sielc.com]
- 2. Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol and 2-Mercaptonicotinic Acid—An Experimental and Theoretical Study [frontiersin.org]
- 7. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: In Vitro Anticancer Characterization of 4-Methyl-1,3-dihydro-2H-benzimidazole-2-thione (MMBI) Scaffolds
Abstract & Scientific Rationale
This application note details the standardized protocols for the in vitro anticancer evaluation of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (also known as 4-methyl-2-mercaptobenzimidazole or MMBI).
While MMBI is industrially utilized as an antioxidant, its core structure—the benzimidazole-2-thione —is a "privileged scaffold" in medicinal chemistry. This pharmacophore is structurally bio-isosteric to purines and has been extensively validated to bind the colchicine-binding site of tubulin , disrupting microtubule dynamics, and to inhibit specific kinases (e.g., EGFR, VEGFR).
Scope of this Guide: This document treats MMBI not merely as a chemical intermediate, but as a Lead Scaffold . The protocols below are designed to:
-
Establish baseline cytotoxicity (
) against NCI-standard cell lines. -
Validate the mechanism of action (MoA) via Tubulin Polymerization assays.
-
Confirm cell cycle arrest (G2/M phase) typical of benzimidazole-based antimitotics.
Compound Handling & Preparation[1][2][3]
Chemical Identity:
-
CAS: 27231-36-3 (or 53988-10-6 for general methyl isomers)
-
Solubility Profile: Hydrophobic; Insoluble in water; Soluble in DMSO and Ethanol.
Protocol: Stock Solution Preparation
Objective: Create a stable, precipitation-free stock for biological assays.
-
Weighing: Accurately weigh 1.64 mg of MMBI powder into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock concentration.
-
Note: Do not use water or PBS for the initial stock; the thione moiety is moisture-sensitive and hydrophobic.
-
-
Vortex: Vortex vigorously for 30 seconds until fully dissolved.
-
Sterilization: If necessary, filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind benzimidazoles).
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Critical Quality Control (QC):
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture well never exceeds 0.5% (v/v) . Higher levels induce non-specific cytotoxicity.
-
Example: To achieve 100 µM treatment, dilute the 10 mM stock 1:100 in media. This yields 1% DMSO (too high). Step-down dilution in media is required (see Section 3).
-
Primary Screening: Cytotoxicity Assay (MTT/SRB)
Rationale: The NCI-60 screening methodology suggests using sensitive lines like MCF-7 (Breast) or A549 (Lung) for benzimidazole derivatives. We utilize the MTT assay for metabolic activity or SRB for total protein mass (preferred for adherent cells).
Experimental Design
-
Cell Lines: MCF-7 (ATCC® HTB-22™), A549 (ATCC® CCL-185™).
-
Positive Control: Nocodazole or Paclitaxel (Tubulin binders) at 1 µM.
-
Negative Control: 0.5% DMSO in Media.
-
Test Range: 0.1 µM to 100 µM (Log-scale: 0.1, 1, 10, 50, 100 µM).
Step-by-Step Protocol (MTT)
-
Seeding: Seed cells in 96-well plates.
-
Optimization: 3,000–5,000 cells/well.
-
Edge Effect Mitigation: Fill outer wells with 200 µL PBS; do not use for data.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Treatment:
-
Prepare 2X concentrations of MMBI in complete media.
-
Remove old media (carefully) or add 100 µL of 2X drug solution to existing 100 µL media.
-
Incubate for 48 or 72 hours .
-
-
MTT Addition:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours until purple formazan crystals form.
-
-
Solubilization:
-
Aspirate media carefully.
-
Add 150 µL DMSO to dissolve crystals.
-
Shake plate on an orbital shaker for 15 mins.
-
-
Readout: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Output:
Calculate % Cell Viability =
Mechanistic Validation: Tubulin Polymerization Assay
Rationale: Benzimidazole-2-thiones are known to inhibit tubulin polymerization by binding to the colchicine site. This assay determines if MMBI acts directly on the target or requires metabolic activation.
Protocol: Fluorescence-Based Polymerization
Reagents: Purified Tubulin (>99%), GTP, DAPI (reporter).
-
Preparation: Keep all reagents on ice (4°C).
-
Master Mix: Prepare tubulin (2 mg/mL) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP.
-
Plate Setup: Use a black 96-well half-area plate pre-warmed to 37°C.
-
Drug Addition:
-
Add MMBI (10 µM and 50 µM).
-
Control: Nocodazole (Inhibitor) and Paclitaxel (Enhancer).
-
Vehicle: DMSO.
-
-
Initiation: Add Tubulin Master Mix to wells.
-
Kinetics: Immediately place in a fluorometer pre-set to 37°C.
-
Excitation: 360 nm | Emission: 450 nm.
-
Read every 60 seconds for 60 minutes.
-
Interpretation:
-
Inhibitor (MMBI/Nocodazole): Reduced fluorescence slope and lower plateau compared to vehicle.
-
Stabilizer (Paclitaxel): Rapid increase in fluorescence and higher plateau.
Secondary Screen: Cell Cycle Analysis (Flow Cytometry)
Rationale: Tubulin inhibitors typically cause cell cycle arrest at the G2/M phase due to spindle formation failure.
Protocol
-
Treatment: Treat A549 cells (6-well plate, 70% confluent) with MMBI at
and for 24 hours. -
Harvesting: Trypsinize cells; include floating cells (apoptotic population).
-
Fixation:
-
Wash with cold PBS.
-
Resuspend in 300 µL PBS.
-
Add 700 µL ice-cold 70% Ethanol dropwise while vortexing.
-
Fix overnight at -20°C.
-
-
Staining:
-
Wash ethanol away with PBS (2x).
-
Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).
-
Incubate 30 mins at 37°C in dark.
-
-
Acquisition: Analyze on Flow Cytometer (FL2 channel for PI). Collect 10,000 events.
Expected Result: A significant increase in the G2/M peak compared to the G0/G1 peak indicates antimitotic activity.
Visualization of Workflow & Mechanism
Figure 1: Experimental Workflow
Fig 1: Step-by-step screening pipeline for Benzimidazole-2-thione derivatives.
Figure 2: Putative Mechanism of Action
Fig 2: MMBI binding to Tubulin Colchicine site causing G2/M arrest and Apoptosis.
Data Summary Template
| Assay Type | Metric | Control (Nocodazole) | MMBI (Test) | Interpretation Criteria |
| Cytotoxicity | IC50 (µM) | ~0.05 - 0.1 µM | TBD | <10 µM = Active Hit |
| Tubulin | Vmax (RFU/min) | < 10% of Vehicle | TBD | Suppression of slope confirms direct binding |
| Cell Cycle | % G2/M Phase | > 60% | TBD | > 2x Vehicle Control indicates arrest |
References
-
Benzimidazole-2-thione Scaffold Utility
-
NCI Screening Methodology
- Title: The NCI In Vitro Anticancer Drug Discovery Screen.
- Source: National Cancer Institute (NCI)
-
URL:[Link]
-
Chemical Properties (MMBI)
- Title: 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- Compound Summary.
- Source: PubChem (CID 3034478).
-
URL:[Link]
-
Tubulin Assay Protocols
- Title: Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymeriz
- Source: MDPI Pharmaceuticals (2024).
-
URL:[Link]
Sources
- 1. Methyl-2-mercaptobenzimidazole | C8H8N2S | CID 3034478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]
- 4. 2-Mercaptobenzimidazole CAS#: 583-39-1 [m.chemicalbook.com]
- 5. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application of "2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" in materials science
Executive Summary
This technical guide details the application of 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione (commonly referred to as 4-Methyl-2-mercaptobenzimidazole or 4-Me-MBI ) in materials science. While chemically related to the standard 2-mercaptobenzimidazole (MBI), the introduction of the methyl group at the C4 position confers unique physicochemical properties—specifically increased hydrophobicity and enhanced electron density at the sulfur reaction center. These features make 4-Me-MBI a superior candidate for corrosion inhibition of copper alloys in aggressive media and as a high-performance antioxidant/antidegradant in the rubber industry .
Part 1: Chemical Identity & Functional Mechanics
To apply 4-Me-MBI effectively, one must understand its tautomeric behavior. In the solid state and polar solvents, the molecule predominantly exists in the thione form (C=S), not the thiol form (C-SH).
Structural Advantages
-
Thione-Thiol Tautomerism: The thione form is thermodynamically favored. However, upon interaction with metal surfaces (e.g., Cu, Zn), the proton on the nitrogen is labile, facilitating the formation of a metal-thiolate bond.
-
The 4-Methyl Effect: Unlike unsubstituted MBI, the methyl group at position 4 exerts a positive inductive effect (+I). This increases the electron density on the heterocyclic ring and the exocyclic sulfur atom, significantly enhancing the chemisorption strength onto metallic substrates. Furthermore, the methyl group increases the steric bulk and hydrophobicity of the formed molecular film, providing a superior barrier against water and chloride ion penetration.
Mechanism of Action Visualization
The following diagram illustrates the adsorption mechanism on a Copper surface, highlighting the transition from the solvated thione to the surface-bound thiolate complex.
Caption: Step-wise adsorption mechanism of 4-Me-MBI onto copper, emphasizing the transition from physisorption to stable chemisorption.
Part 2: Primary Application – Corrosion Inhibition (Copper & Alloys)
The most critical application of 4-Me-MBI is protecting copper and its alloys (brass, bronze) in acidic (pickling) and neutral (marine) environments.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify the inhibition efficiency (IE%) and analyze the kinetics of film formation.
Reagents & Equipment:
-
Working Electrode (WE): Copper coupon (purity >99.9%), embedded in epoxy resin (exposed area ~1 cm²).
-
Counter Electrode (CE): Platinum foil or Graphite rod (large surface area).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Electrolyte: 1.0 M HCl (aggressive) or 3.5% NaCl (marine simulation).
-
Inhibitor: 4-Me-MBI (dissolved in small amount of ethanol/methanol if solubility in acid is slow, then diluted).
Step-by-Step Workflow:
-
Surface Preparation (Crucial for Reproducibility):
-
Abrade the Cu surface sequentially with SiC paper (grades 400, 800, 1200, 2000).
-
Why: Removes native oxides and creates a uniform surface roughness for adsorption.
-
Rinse with bidistilled water, degrease with acetone, and dry in a warm air stream.
-
-
Electrolyte Preparation:
-
Prepare a stock solution of 4-Me-MBI (e.g., 10 mM).
-
Create serial dilutions (0.1 mM to 5.0 mM) in the corrosive medium.
-
Degassing: Purge the solution with N₂ gas for 20 minutes prior to immersion.
-
Why: Dissolved oxygen introduces a cathodic reduction reaction (
) that can mask the true inhibition kinetics of the molecule.
-
-
Open Circuit Potential (OCP) Stabilization:
-
Immerse the WE in the cell. Monitor OCP vs. Time.
-
Wait until stability is reached (change < 2 mV/5 min), typically 30–60 minutes.
-
Why: Adsorption is time-dependent. Measurements taken before equilibrium will yield noisy, non-linear data.
-
-
EIS Measurement:
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV RMS (AC perturbation).
-
Why: A small amplitude ensures the system remains pseudo-linear, a requirement for valid impedance modeling.
-
-
Data Analysis:
-
Fit data to an Equivalent Circuit (typically Randles circuit:
). -
Calculate Inhibition Efficiency (
): Where is the Charge Transfer Resistance.
-
Expected Results & Data Interpretation
The 4-methyl derivative typically outperforms the parent MBI due to the steric coverage.
| Concentration (mM) | Inhibition Efficiency (%) | ||
| Blank (0.0) | 125 | 85.0 | - |
| 0.1 | 450 | 62.1 | 72.2 |
| 0.5 | 980 | 45.3 | 87.2 |
| 1.0 | 1850 | 32.5 | 93.2 |
| 5.0 | 2100 | 28.1 | 94.0 |
Note: Data is representative of trends in 1M HCl.[1]
Part 3: Secondary Application – Rubber Antioxidant
In the polymer industry, 4-Me-MBI acts as a non-staining secondary antioxidant (synergist) for natural rubber (NR) and styrene-butadiene rubber (SBR).
Mechanism: Radical Scavenging
Rubber degradation occurs via oxidative chain reactions. 4-Me-MBI functions by:
-
Peroxide Decomposition: It decomposes hydroperoxides (ROOH) formed during oxidation into stable non-radical products.
-
Radical Trapping: The thiol hydrogen (in the tautomeric equilibrium) can donate a hydrogen atom to peroxy radicals (
), terminating the chain.
Protocol: Accelerated Thermal Aging
Objective: Validate the anti-aging efficacy of 4-Me-MBI in a rubber vulcanizate.
-
Compounding:
-
Mix Natural Rubber (100 phr) with Stearic Acid, ZnO, Sulfur, Accelerator (CBS), and 4-Me-MBI (1.0 - 2.0 phr) .
-
Prepare a control batch without 4-Me-MBI.
-
-
Curing:
-
Cure sheets at 150°C to optimum cure time (
).
-
-
Aging:
-
Place dumbbell specimens in an air-circulating oven at 70°C or 100°C for 72 hours (ISO 188 standard).
-
-
Testing:
-
Measure Tensile Strength (TS) and Elongation at Break (EB) before and after aging.
-
Calculation:
-
Success Criteria: Retention index > 80% indicates effective stabilization.
-
Part 4: Advanced Characterization & Validation
To confirm the presence and orientation of the 4-Me-MBI film on substrates, use the following surface analysis techniques.
X-Ray Photoelectron Spectroscopy (XPS)
-
Target: Analyze the S 2p and N 1s core levels.
-
Diagnostic Shift:
-
S 2p: Look for a shift from ~162 eV (free thiol/thione) to ~163-164 eV, indicating the formation of a Cu-S bond .
-
N 1s: A shift in the pyridinic nitrogen peak indicates coordination with the metal surface.
-
Workflow Visualization
Caption: Validation workflow to confirm chemisorbed film stability and composition.
References
-
Kokalj, A., et al. (2015).[2] "The roles of mercapto, benzene, and methyl groups in the corrosion inhibition of imidazoles on copper: II. Inhibitor-copper bonding."[2] Corrosion Science.
-
Tiringer, U., et al. (2022).[2] "Study Of Mercaptobenzimidazoles As Inhibitors For Copper Corrosion: Down to the Molecular Scale." Journal of The Electrochemical Society.[3]
-
Finšgar, M., & Milošev, I. (2010). "Inhibition of copper corrosion by 2-mercaptobenzimidazole: An electrochemical and XPS study." Corrosion Science.
-
Gamry Instruments. "Basics of Electrochemical Impedance Spectroscopy." Application Note.
-
Antonijevic, M. M., & Petrovic, M. B. (2008). "Copper corrosion inhibitors. A review." International Journal of Electrochemical Science.
Sources
Application Notes and Protocols: 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- as a Chromogenic Reagent for Palladium(II) Detection
Introduction: The Analytical Potential of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (hereafter referred to as 4-Me-BITH) is a heterocyclic compound belonging to the benzimidazole family. The benzimidazole scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and coordination properties.[1][2] The thione group in 4-Me-BITH introduces a soft sulfur donor atom, which, in conjunction with the nitrogen atoms of the imidazole ring, creates a potential chelating site for transition metal ions. This structural feature is the foundation for its application as an analytical reagent.
The presence of the sulfur atom suggests a strong affinity for soft metal ions, such as palladium(II). Upon complexation, the electronic properties of the ligand are altered, often leading to a distinct color change that can be quantified using spectrophotometry. This principle forms the basis of the analytical methods detailed herein. These notes provide a comprehensive guide for the synthesis of 4-Me-BITH and a detailed protocol for its application in the extractive spectrophotometric determination of palladium(II).
Synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (4-Me-BITH)
A reliable synthesis of the analytical reagent is paramount for reproducible results. The following protocol outlines a common and effective method for the preparation of 4-Me-BITH.
Protocol: Synthesis of 4-Me-BITH
Materials:
-
3-Methyl-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Activated charcoal
-
Glacial acetic acid
-
Distilled water
-
Ice bath
-
Reflux apparatus
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-o-phenylenediamine and potassium hydroxide in ethanol.
-
Addition of Carbon Disulfide: While stirring, slowly add carbon disulfide to the ethanolic solution. The reaction is exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Decolorization: After the reaction is complete, add a small amount of activated charcoal to the hot solution to remove colored impurities.
-
Filtration: Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Precipitation: Transfer the filtrate to a beaker and, while stirring, add glacial acetic acid dropwise until the solution becomes acidic. The product will precipitate out of the solution.
-
Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
Synthesis Workflow Diagram
Figure 1: Workflow for the synthesis of 4-Me-BITH.
Application in Metal Ion Detection: Extractive Spectrophotometric Determination of Palladium(II)
The following protocol is a representative method for the determination of palladium(II) using 4-Me-BITH. This method is based on the formation of a colored complex that is extracted into an organic solvent for spectrophotometric analysis. While this protocol is based on established methods for similar benzimidazole-2-thione derivatives, optimization of parameters such as pH, reagent concentration, and extraction solvent may be necessary for specific applications.
Principle of the Method
4-Me-BITH reacts with palladium(II) ions in an acidic medium to form a stable, colored complex. This complex is then extracted into a water-immiscible organic solvent, allowing for its separation from interfering aqueous-soluble species. The absorbance of the organic extract is measured at the wavelength of maximum absorption (λmax) of the complex, and the concentration of palladium(II) is determined from a calibration curve.
Protocol: Determination of Palladium(II)
Reagents and Solutions:
-
Palladium(II) Standard Stock Solution (1000 ppm): Dissolve a known weight of palladium(II) chloride (PdCl₂) in dilute hydrochloric acid and dilute to a known volume with distilled water.
-
4-Me-BITH Reagent Solution (0.1% w/v): Dissolve 0.1 g of synthesized 4-Me-BITH in a suitable organic solvent such as dimethylformamide (DMF) or ethanol.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate buffer) to control the pH of the aqueous phase.
-
Extraction Solvent: Chloroform or other suitable organic solvent.
-
Hydrochloric Acid (1 M): For adjusting the acidity of the palladium solution.
Instrumentation:
-
UV-Visible Spectrophotometer
-
pH meter
-
Separatory funnels
-
Standard volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Take an aliquot of the sample solution containing palladium(II) in a separatory funnel.
-
pH Adjustment: Add a suitable buffer solution to adjust the pH to the optimal range for complex formation (typically in the acidic range for similar reagents).
-
Reagent Addition: Add an excess of the 4-Me-BITH reagent solution to ensure complete complexation of the palladium(II) ions.
-
Extraction: Add a known volume of the extraction solvent (e.g., chloroform) to the separatory funnel. Shake vigorously for a few minutes to facilitate the transfer of the complex into the organic phase. Allow the layers to separate.
-
Measurement: Collect the organic layer and measure its absorbance at the λmax of the Pd(II)-4-Me-BITH complex against a reagent blank prepared in the same manner but without the palladium(II) solution.
-
Calibration Curve: Prepare a series of standard solutions of palladium(II) of known concentrations and follow steps 1-5 to construct a calibration curve of absorbance versus concentration.
-
Determination of Unknown: Determine the concentration of palladium(II) in the sample solution from the calibration curve.
Analytical Workflow Diagram
Figure 2: Workflow for the extractive spectrophotometric determination of Pd(II).
Expected Analytical Performance
Based on studies of similar benzimidazole-2-thione derivatives, the following analytical parameters can be anticipated. It is crucial to experimentally validate these for the specific 4-Me-BITH reagent.
| Parameter | Expected Value/Range |
| λmax | 350 - 450 nm |
| Optimal pH | 1.0 - 4.0 |
| Molar Absorptivity | 10⁴ - 10⁵ L mol⁻¹ cm⁻¹ |
| Linear Range | 0.1 - 10 ppm |
| Stoichiometry (M:L) | 1:1 or 1:2 |
Interference Studies
A critical aspect of any analytical method is its selectivity. For the determination of palladium(II), it is essential to investigate the potential interference from other metal ions that may be present in the sample matrix. Common interfering ions for palladium determination include other platinum group metals (e.g., Pt(IV), Rh(III)), as well as base metals (e.g., Cu(II), Ni(II), Fe(III)). The selectivity can often be improved by using masking agents or by carefully controlling the experimental conditions such as pH.
Conclusion
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (4-Me-BITH) presents itself as a promising chromogenic reagent for the selective determination of palladium(II). The synthesis of this reagent is straightforward, and its application in an extractive spectrophotometric method offers a simple, sensitive, and cost-effective analytical approach. The protocols provided herein serve as a comprehensive starting point for researchers and analytical scientists to explore and validate the use of 4-Me-BITH in their specific applications. Further studies to fully characterize the Pd(II)-4-Me-BITH complex and to conduct a thorough investigation of potential interferences are recommended to establish this reagent as a robust analytical tool.
References
-
Shaikh, A. B., Barache, U. B., Anuse, M. A., & Gaikwad, S. H. (n.d.). Nitrobenzylideneimino)-3-methyl-5-mercapto-1, 2, 4-triazole, A new chromogenic reagent for extractive spectrophotometric determination of copper (II) in pharmaceutical and alloy samples. SciELO South Africa. Retrieved from [Link]
-
Reddy, A. V., & Reddy, P. R. (2009). 4-(N,N-diethylamino) benzaldehyde thiosemicarbazone in the spectrophotometric determination of palladium. Journal of the Indian Chemical Society, 86(11), 1228-1232. Retrieved from [Link]
-
Golla, E. D., & Ayres, G. H. (1973). Spectrophotometric determination of platinum with o-phenylenediamine. Talanta, 20(2), 199-210. Retrieved from [Link]
-
Kuchekar, S. R., Naval, R. A., & Han, S. H. (2012). Development of a reliable method for the spectrophotometric Determination of Palladium(II) with o-Methoxyphenyl Thiourea. South African Journal of Chemistry, 65, 133-139. Retrieved from [Link]
-
Sarma, K. C., & Poddar, H. R. (1987). Extraction-spectrophotometric determination of palladium(II) with thiazole-2-carbaldehyde 2-quinolylhydrazone. Analyst, 112(3), 309-311. Retrieved from [Link]
-
Kuchekar, S. R., Shinde, M. B., & Shinde, B. M. (1998). A sensitive extractive spectrophotometric method for the determination of palladium(II) with 1, 3-bis(hydroxymethyl) benzimidazole-2-thione. Talanta, 45(3), 503-508. Retrieved from [Link]
-
Reddy, K. J., Kumar, J. R., Kumar, A. K., & Reddy, A. V. (2005). A rapid and sensitive extractive spectrophotometric determination of palladium(II) in synthetic mixtures and hydrogenation catalysts using pyridoxal-4-phenyl-3-thiosemicarbazone. Journal of the Serbian Chemical Society, 70(1), 1-9. Retrieved from [Link]
-
Suryawanshi, A. S., & Anuse, M. A. (2008). Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid. Asian Journal of Chemistry, 20(8), 6031-6038. Retrieved from [Link]
-
Patil, S. S. (2022). Extraction Spectrophotometric Determination of Rhodium (III) using 2, 4-dimethyl -3H- 1, 5 benzodiazepine as Fresh Analytical Reagent. International Journal of Advanced Research in Science, Communication and Technology, 2(3), 264-270. Retrieved from [Link]
-
Barakat, A., Al-Majid, A. M., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(3), 324. Retrieved from [Link]
-
Kamal, A., Tamboli, J. R., & Nayak, V. L. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Journal of Molecular Structure, 1275, 134678. Retrieved from [Link]
-
Kadhim, A. A., Jabbar, A. H., & Mohammed, R. H. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. Retrieved from [Link]
Sources
Application Note: Formulation & Handling of 4-Methyl-1H-benzo[d]imidazole-2(3H)-thione for Biological Assays
This Application Note and Protocol guide is structured to provide a rigorous, "Senior Scientist" level approach to formulating 4-Methyl-1H-benzo[d]imidazole-2(3H)-thione (also referred to as 4-Methyl-2-mercaptobenzimidazole or 4-MeMBI).
The guide prioritizes chemical stability, reproducibility, and biological relevance, specifically addressing the compound's susceptibility to oxidation and its specific solubility profile.
Introduction & Compound Profile
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (4-MeMBI) is a heterocyclic thione often utilized in toxicology to study thyroid disruption and hepatic enzyme modulation. Unlike its parent compound (2-Mercaptobenzimidazole), the 4-methyl substitution introduces steric and lipophilic changes that alter its binding kinetics to heme-containing enzymes (e.g., TPO, CYP450s).
Critical Formulation Challenge: The thione/thiol tautomerism of this compound makes it susceptible to oxidative dimerization (disulfide formation) in aqueous buffers. Successful assays require a formulation strategy that maintains the monomeric thione state while ensuring solubility in hydrophilic media.
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | 4-Methyl-1H-benzo[d]imidazole-2(3H)-thione | Alternate: 4-Methyl-2-mercaptobenzimidazole |
| CAS Number | 27231-33-0 | Distinct from 5-methyl isomer (CAS 27231-34-1) |
| Molecular Weight | 164.23 g/mol | Formula: C₈H₈N₂S |
| Solubility (DMSO) | ~50 mg/mL (300 mM) | Recommended Vehicle |
| Solubility (Ethanol) | ~10 mg/mL (60 mM) | Lower stability than DMSO |
| Solubility (Water) | < 0.5 mg/mL | Insoluble at neutral pH without co-solvent |
| pKa | ~10.3 (Thiol group) | Weakly acidic; deprotonates at high pH |
| LogP | ~1.7 - 2.0 | Moderately lipophilic; cell-permeable |
Stock Solution Preparation
Principle: Dimethyl sulfoxide (DMSO) is the superior solvent for 4-MeMBI due to its ability to disrupt intermolecular hydrogen bonding and suppress thiol oxidation compared to protic solvents like ethanol.
Protocol: 100 mM Master Stock Preparation
Target Volume: 1 mL
-
Weighing: Accurately weigh 16.42 mg of 4-MeMBI powder into a sterile, amber glass vial.
-
Why Amber Glass? Thiones are photosensitive. UV light can accelerate desulfuration or oxidation.
-
-
Solubilization: Add 1.0 mL of high-grade anhydrous DMSO (≥99.9%, culture grade).
-
Dissolution: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution must be completely clear and colorless to pale yellow.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) in cryovials. Store at -20°C .
Working Solution & Serial Dilution Strategy
The "Intermediate Dilution" Method: Directly spiking 100% DMSO stock into cell culture media often causes local precipitation ( "crashing out") due to the rapid change in polarity. To prevent this, use an intermediate dilution step.
Step-by-Step Dilution Protocol
-
Prepare Intermediate Stock (100x):
-
Dilute the 100 mM Master Stock 1:10 in DMSO (not water) to create a 10 mM working stock.
-
Reasoning: Keeping the compound in DMSO maintains solubility during the dilution phase.
-
-
Prepare Dosing Solutions (2x):
-
Dilute the 10 mM stock into pre-warmed (37°C) culture media (e.g., DMEM or RPMI) to achieve 2x the final desired concentration.
-
Example: For a 100 µM final assay concentration, prepare a 200 µM solution in media (Dilution factor: 1:50).
-
Note: The DMSO concentration is now 2%.
-
-
Final Assay Addition:
-
Add the 2x Dosing Solution 1:1 to the cells/enzyme mixture already in the wells.
-
Final DMSO Concentration: 1.0%.
-
Vehicle Control: Must run a parallel control containing 1.0% DMSO alone.
-
Workflow Visualization (DOT Diagram)
Figure 1: Step-by-step formulation workflow ensuring solubility is maintained until the final aqueous dilution.
Biological Assay Context: CYP Inhibition
A primary application of 4-MeMBI is the inhibition of Cytochrome P450 enzymes (specifically CYP1A and CYP3A subfamilies). The following protocol outlines a self-validating inhibition assay using rat liver microsomes (RLM).
Protocol: CYP1A Inhibition Assay (EROD Activity)
Objective: Determine the IC50 of 4-MeMBI against CYP1A activity using 7-ethoxyresorufin as a probe substrate.
Reagents:
-
Rat Liver Microsomes (RLM): 0.5 mg/mL final protein concentration.
-
Substrate: 7-Ethoxyresorufin (2 µM final).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Procedure:
-
Pre-incubation:
-
Mix 4-MeMBI (various concentrations) with RLM and Buffer.
-
Incubate at 37°C for 10 minutes.
-
Mechanistic Insight: This allows the inhibitor to access the enzyme active site before the catalytic cycle begins.
-
-
Reaction Initiation:
-
Add the NADPH regenerating system + Substrate mixture.
-
-
Measurement:
-
Monitor fluorescence continuously for 20 minutes (Ex: 530 nm, Em: 585 nm).
-
Measure the rate of Resorufin formation (slope of the linear phase).
-
-
Validation:
-
Positive Control: Use
-Naphthoflavone (known CYP1A inhibitor). -
Negative Control: DMSO vehicle only.
-
Mechanism of Action Diagram
Figure 2: Mechanistic pathway of CYP1A inhibition. 4-MeMBI coordinates with the heme iron, preventing substrate oxidation.
Troubleshooting & Stability Notes
| Issue | Cause | Solution |
| Precipitation in Media | "Shock" dilution from 100% DMSO to aqueous. | Use the "Intermediate Dilution" step (see Section 3). Ensure media is pre-warmed to 37°C. |
| Loss of Potency | Oxidation of thione to disulfide dimer. | Prepare fresh working solutions immediately before use. Do not store diluted aqueous solutions. |
| Yellowing of Solution | Photo-degradation or extensive oxidation. | Discard solution. Use amber vials and minimize light exposure. |
| Cell Toxicity (Non-Specific) | High DMSO concentration or off-target effects. | Keep final DMSO < 0.5% for sensitive lines (e.g., primary hepatocytes). |
References
-
Miyajima, A., et al. (2022). "Effects of 4-or 5-methyl-2-mercaptobenzimidazole on CYP1A1/2 activity in primary cultured rat hepatocytes." Chemosphere, 287, 132123.
-
National Toxicology Program (NTP). (1992).[4] "Chemical Information Profile for 2-Mercaptobenzimidazole." NTP Database.[4]
-
Yamamura, Y., et al. (2020). "In vitro metabolism of 4-methyl- and 5-methyl-2-mercaptobenzimidazole in rat liver microsomes." Journal of Toxicological Sciences, 45(1), 1-10.
-
PubChem Database. "Compound Summary: 4-Methyl-1H-benzo[d]imidazole-2(3H)-thione (CAS 27231-33-0)."
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for "2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" synthesis
Welcome to the technical support center for the synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this important heterocyclic compound. Our goal is to empower you with the scientific rationale behind the experimental steps, ensuring a successful and reproducible synthesis.
Introduction
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, also known as 4-methyl-2-mercaptobenzimidazole, is a key structural motif in medicinal chemistry and materials science.[1] Its derivatives have shown a wide range of biological activities.[1] The synthesis, while conceptually straightforward, can present challenges related to yield, purity, and reaction control. This guide provides a comprehensive resource to navigate these potential hurdles.
The core of this synthesis involves the cyclocondensation of 3,4-diaminotoluene with a one-carbon electrophile, typically carbon disulfide. Understanding the mechanism and the factors influencing the reaction is crucial for optimization.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues that may arise during the synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Let's break them down:
-
Purity of Starting Materials: The primary starting material, 3,4-diaminotoluene, is susceptible to oxidation, which can lead to colored impurities and byproducts. Ensure you are using a high-purity grade of the diamine. If the purity is questionable, recrystallization or purification by column chromatography may be necessary.
-
Reaction Temperature: The reaction with carbon disulfide is typically exothermic. If the temperature is not controlled, it can lead to the formation of unwanted side products. A common approach is to add the carbon disulfide slowly at a lower temperature (e.g., 0-5 °C) and then gradually warm the reaction to reflux.[2]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, you can try extending the reflux time.
-
Product Loss During Work-up and Purification: The product has some solubility in common organic solvents.[3] During the work-up, ensure that the pH is adjusted correctly to precipitate the product. When washing the crude product, use cold solvents to minimize loss. For recrystallization, use a minimal amount of hot solvent to dissolve the product and allow it to cool slowly for maximum crystal recovery.
Q2: The final product is discolored (e.g., brown or dark). How can I obtain a purer, off-white product?
A2: Discoloration is a common issue, often due to aerial oxidation of the starting diamine or the final product.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation and improve the color of the final product.
-
Degassing Solvents: Using degassed solvents can also help to minimize oxidation.
-
Purification Method:
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water, is often effective in removing colored impurities.[4] The use of activated charcoal during recrystallization can also help to decolorize the solution.
-
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be employed for a higher degree of purification.[2] A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
Q3: I am observing multiple spots on my TLC plate even after the reaction is complete. What are these byproducts and how can I avoid them?
A3: The presence of multiple spots indicates the formation of side products.
-
Possible Side Reactions: One common side reaction is the formation of polymeric materials, especially if the reaction temperature is too high. Another possibility is the incomplete cyclization, leading to the formation of a thiourea intermediate.
-
Controlling the Reaction:
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. A slight excess of carbon disulfide is sometimes used to drive the reaction to completion, but a large excess can lead to byproducts.
-
Reaction Conditions: As mentioned earlier, controlling the temperature is crucial. Slow, controlled addition of reagents is recommended.
-
pH Control: Maintaining the appropriate pH during the reaction and work-up is important for favoring the desired cyclization.
-
Q4: How can I confirm the identity and purity of my synthesized 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-?
A4: A combination of spectroscopic and physical characterization techniques is essential:
-
Melting Point: The melting point of the pure compound is reported to be in the range of 300-304 °C.[5] A sharp melting point is a good indicator of purity.
-
FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and C=S groups.[2]
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR will show signals corresponding to the aromatic protons, the methyl group protons, and the N-H protons.
-
¹³C NMR will show distinct signals for the aromatic carbons, the methyl carbon, and the thiourea carbon (C=S).[1]
-
-
Mass Spectrometry: This will confirm the molecular weight of the compound (164.23 g/mol ).[3]
Frequently Asked Questions (FAQs)
Q: What is the role of the base in this synthesis?
A: In some protocols, a base like potassium hydroxide or triethylamine is used.[1] The base deprotonates the amino groups of the o-phenylenediamine, increasing their nucleophilicity and facilitating the attack on the electrophilic carbon of carbon disulfide.
Q: Can I use a different sulfur source instead of carbon disulfide?
A: While carbon disulfide is the most common reagent, other thiocarbonyl sources like thiophosgene or potassium ethyl xanthate have been used for the synthesis of similar benzimidazole-2-thiones. However, carbon disulfide is generally preferred due to its reactivity and availability.
Q: Is 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- stable?
A: The compound is generally stable under normal conditions.[3] However, it can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. It is best to store it in a cool, dark, and dry place.
Q: What are the safety precautions I should take when working with carbon disulfide?
A: Carbon disulfide is highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, away from any ignition sources. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
Experimental Protocols
Protocol 1: Synthesis using Potassium Hydroxide
This protocol is adapted from general procedures for the synthesis of benzimidazole-2-thiones.[7]
Materials:
-
3,4-Diaminotoluene
-
Carbon Disulfide
-
Potassium Hydroxide
-
Ethanol
-
Water
-
Hydrochloric Acid (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminotoluene (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (1.1 equivalents) in water to the flask and stir for 15 minutes at room temperature.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid until the product precipitates out.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-.
Protocol 2: Synthesis using Acetic Acid
This protocol is based on an alternative method mentioned for similar compounds.[3]
Materials:
-
3,4-Diaminotoluene
-
Carbon Disulfide
-
Glacial Acetic Acid
-
Water
Procedure:
-
In a round-bottom flask, suspend 3,4-diaminotoluene (1 equivalent) in water.
-
Add glacial acetic acid to dissolve the diamine.
-
Add carbon disulfide (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold water, and dry.
-
Recrystallize from ethanol if further purification is needed.
Data Presentation
| Parameter | Protocol 1 (KOH) | Protocol 2 (Acetic Acid) |
| Base/Acid | Potassium Hydroxide | Acetic Acid |
| Solvent | Ethanol/Water | Water/Acetic Acid |
| Temperature | Reflux | Reflux |
| Typical Yield | Moderate to High | Moderate |
| Purity | Generally good after recrystallization | May require further purification |
Visualization
General Synthesis Workflow
Caption: General workflow for the synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-.
Reaction Mechanism
Caption: Simplified reaction mechanism for the formation of the benzimidazole-2-thione.
References
-
Al-Juboori, R. A. (2017). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University, 20(2), 29-36. Available at: [Link]
-
Quinoline. (n.d.). 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl. Retrieved from [Link]
-
Loksha, Y. M., et al. (2005). Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro-imidazole-2-thiones. Molecules, 10(10), 1354-1363. Available at: [Link]
-
Al-Juboori, R. A. (2017). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. Available at: [Link]
-
Perez, M. A., et al. (2014). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules, 19(9), 13838-13856. Available at: [Link]
-
Barakat, A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(8), 13967-13981. Available at: [Link]
-
Barakat, A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate. Available at: [Link]
-
Lanxess. (2017). 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-, zinc salt. Retrieved from [Link]
-
Voitekhovich, S. V., et al. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 25(18), 4252. Available at: [Link]
-
ChemBK. (n.d.). 2h-benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-. Retrieved from [Link]
-
Barakat, A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. Available at: [Link]
Sources
- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl- | Chemical Properties, Uses, Safety, Supplier Information in China [quinoline-thiophene.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. lanxess.com [lanxess.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 4-Methyl-2-mercaptobenzimidazole
Welcome to the technical support center for 4-methyl-2-mercaptobenzimidazole (4-Me-2-MBI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during its synthesis and purification.
Troubleshooting Guide
Encountering issues during synthesis is a common part of chemical research. Low yields, impure products, and purification difficulties can often be traced back to specific experimental parameters. This section provides a systematic approach to identifying and resolving these problems.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for diagnosing problems. The following diagram outlines a systematic approach to troubleshooting your synthesis of 4-methyl-2-mercaptobenzimidazole.
Caption: A logical workflow for troubleshooting common synthesis issues.
Common Problems and Solutions
The following table details specific issues, their probable causes, and actionable solutions with detailed protocols.
| Problem ID | Issue Description | Potential Cause(s) | Recommended Solution & Protocol |
| SYN-001 | Low or No Product Yield | 1. Impure Starting Materials: 3,4-diaminotoluene is susceptible to oxidation, appearing as a dark solid.[1][2] 2. Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or improper reagent stoichiometry. 3. Loss During Work-up: Incomplete precipitation or product loss during filtration. | 1. Verify Reactant Quality: Use high-purity 3,4-diaminotoluene. If it is discolored, consider purification by recrystallization or sublimation before use. 2. Optimize Reaction Protocol: Follow the detailed protocol below, which is an adaptation of established methods.[3][4] 3. Controlled Precipitation: Ensure the pH is sufficiently acidic (~5-6) for complete precipitation. Cool the mixture in an ice bath for at least 30-60 minutes before filtering.[4] |
| SYN-002 | Dark, Tarry, or Oily Crude Product | 1. Oxidation: The diamine starting material is sensitive to air, especially at elevated temperatures, leading to colored polymeric byproducts.[1][5] 2. Side Reactions: High temperatures can promote side reactions. 3. Residual Impurities: Colored impurities from the starting material persist in the product. | 1. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. 2. Temperature Control: Maintain the recommended reflux temperature without excessive heating. 3. Decolorize with Activated Charcoal: During the work-up, before acidification, add activated charcoal to the hot alkaline solution to adsorb colored impurities.[3][4][6] See the purification protocol below. |
| PUR-001 | Product Fails to Precipitate Upon Acidification | 1. Incorrect pH: Insufficient acid was added, and the product remains in its soluble salt form. 2. Excess Solvent: The concentration of the product in the solution is too low to precipitate. | 1. Monitor pH: Add dilute acetic or hydrochloric acid dropwise while stirring and monitoring with pH paper until the solution is acidic (pH 5-6).[3] 2. Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent under reduced pressure before attempting precipitation again. |
| PUR-002 | Difficulty in Recrystallization (Oiling Out) | 1. Inappropriate Solvent: The chosen solvent has too high a solubility for the product even at low temperatures, or the product is insoluble even at high temperatures.[7] 2. Cooling Too Rapidly: Rapid cooling can cause the product to separate as an oil rather than forming crystals. 3. Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation. | 1. Select an Appropriate Solvent: Ethanol is a commonly used and effective solvent for recrystallizing benzimidazoles.[4][6] Perform small-scale solvent screening if necessary. 2. Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature undisturbed before moving it to an ice bath.[6][7] 3. Use Seeding: If crystallization does not initiate, add a small seed crystal of pure product or scratch the inside of the flask with a glass rod at the solution's surface.[7] |
Detailed Experimental Protocols
Optimized Synthesis of 4-Methyl-2-mercaptobenzimidazole
This protocol is based on the well-established reaction of a diamine with a carbon disulfide source.[3][4][8]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-diaminotoluene (1 equiv.).
-
Solvent and Base: Add 95% ethanol and water, followed by potassium hydroxide (1 equiv.).[3] Stir until the KOH is fully dissolved.
-
Reagent Addition: Add carbon disulfide (1.1 equiv.) to the mixture. Caution: Carbon disulfide is highly flammable and toxic. Handle in a well-ventilated fume hood.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: Remove the flask from heat and cautiously add a small amount of activated charcoal (approx. 1-2% w/w of the starting diamine) to the hot mixture.[3][4] Return to reflux for 10-15 minutes.
-
Hot Filtration: Filter the hot reaction mixture through a pre-heated Büchner funnel or fluted filter paper to remove the charcoal.
-
Precipitation: Transfer the hot filtrate to a beaker. While stirring, add dilute acetic acid dropwise until the solution becomes acidic (pH ~5-6), at which point the product will precipitate as a white or off-white solid.[3]
-
Isolation: Cool the mixture in an ice bath for at least 30 minutes to ensure complete crystallization. Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Protocol for Recrystallization
-
Dissolution: Place the crude, dried 4-methyl-2-mercaptobenzimidazole in an Erlenmeyer flask. Add a minimal amount of 95% ethanol to cover the solid.[4][6]
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Add more ethanol in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[7]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of 4-methyl-2-mercaptobenzimidazole from 3,4-diaminotoluene?
A1: The reaction proceeds through a two-step mechanism. First, one of the amino groups of 3,4-diaminotoluene acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization where the second amino group attacks the intermediate, leading to the formation of the benzimidazole ring after elimination of water. The presence of a base like KOH facilitates the initial nucleophilic attack.[3][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ijptjournal.com [ijptjournal.com]
Technical Support Center: Purification of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
Welcome to the technical support center for the synthesis and purification of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this compound, providing not just solutions but also the underlying chemical principles to empower your experimental success. Our protocols are designed to be self-validating, ensuring you have the necessary checkpoints to confirm the purity and identity of your compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter after the initial synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-.
Question 1: My crude product is highly colored (e.g., brown, black, or dark green). What causes this and how can I remove the color?
Answer:
Discoloration in the crude product is a frequent issue and typically points to the oxidation of the o-phenylenediamine starting material.[1] The diamine functional groups are susceptible to air oxidation, which can form highly colored polymeric impurities.
Causality: The presence of residual starting materials or incomplete cyclization can lead to the formation of these colored byproducts during the reaction or work-up.
Recommended Solution: Activated Carbon Treatment and Recrystallization
-
Dissolution: Dissolve the crude product in a suitable solvent. Given the compound's properties, a hot polar organic solvent like ethanol is a good starting point.[2]
-
Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-2% w/w of the crude product) to the hot solution.[1] Be cautious as the solution may bump.
-
Hot Filtration: Heat the mixture at reflux for a short period (10-15 minutes), then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon.[3] This step is crucial and should be done quickly to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol | Good solubility at high temperatures, poor at low temperatures. |
| Activated Carbon | 1-2% w/w | Sufficient to adsorb colored impurities without significant product loss. |
| Filtration | Hot filtration | To prevent the product from crashing out with the carbon. |
Question 2: I am observing a low yield of my purified product after recrystallization. What are the potential reasons and how can I improve it?
Answer:
Low yield can stem from several factors, including incomplete reaction, loss of product during transfers, or choosing a suboptimal recrystallization solvent.
Causality: If the product is too soluble in the recrystallization solvent even at low temperatures, a significant amount will be lost in the mother liquor. Incomplete reaction is another common culprit.[1]
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the initial reaction has gone to completion using Thin Layer Chromatography (TLC).[1] If starting material is still present, consider extending the reaction time or optimizing the reaction conditions.
-
Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. For benzimidazole derivatives, ethanol, and mixtures of ethanol/water are commonly effective.
-
Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC. If a significant amount of product is present, you can perform a second recrystallization or purify it by column chromatography.
Question 3: My purified product shows persistent impurities by TLC/NMR, even after recrystallization. How can I achieve higher purity?
Answer:
When impurities have similar polarity and solubility to the desired product, recrystallization may not be sufficient.[1] This is common when side products like 1,2-disubstituted benzimidazoles are formed.[1] In such cases, column chromatography is the recommended purification method.
Recommended Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. For benzimidazole-2-thione derivatives, a gradient of ethyl acetate in a non-polar solvent like benzene or hexane is often effective.[4][5] Start with a low polarity mixture and gradually increase the polarity.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this and load it onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard for separating moderately polar organic compounds. |
| Mobile Phase | Benzene:Ethyl Acetate (e.g., 9:1) | A common system for this class of compounds.[5] The ratio can be optimized based on TLC. |
| Monitoring | TLC | Essential for identifying the pure product fractions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-?
The literature reported melting point for this compound is in the range of 300-304 °C.[6][7] A sharp melting point within this range is a good indicator of purity. A broad melting range suggests the presence of impurities.
Q2: What are the key spectroscopic signatures I should look for to confirm the identity of my product?
-
¹H NMR: Expect signals corresponding to the aromatic protons on the benzene ring, the methyl group protons, and the N-H protons. The N-H protons may appear as a broad singlet.
-
¹³C NMR: A key signal to look for is the thiourea carbon (C=S), which typically appears in the range of 168-172 ppm.[4][8]
-
FT-IR: Look for a characteristic C=S stretching vibration, which is often observed in the region of 1100-1300 cm⁻¹.[4][5] You should also see N-H stretching vibrations.
Q3: Can I use acid-base extraction for purification?
Yes, acid-base extraction can be an effective preliminary purification step.[1] Benzimidazoles are weakly basic due to the nitrogen atoms in the imidazole ring.[2] You can dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The product will move to the aqueous layer as a salt. After separating the layers, you can neutralize the aqueous layer to precipitate the purified product. This is particularly useful for removing non-basic impurities.[1]
Experimental Workflows & Diagrams
General Purification Workflow
The following diagram illustrates the decision-making process for purifying 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-.
Caption: Decision tree for purification.
Troubleshooting Discoloration
This diagram outlines the steps to address a colored crude product.
Caption: Workflow for removing colored impurities.
References
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). Google Books.
- 2h-benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl- - ChemBK. (2024, April 9). ChemBK.
- (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - Academia.edu. (n.d.). Academia.edu.
- Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (n.d.). Royal Society of Chemistry.
- The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC - NIH. (n.d.). National Institutes of Health.
- Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2025, April 30). University of Baghdad.
- A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - ResearchGate. (2025, October 16). ResearchGate.
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC - NIH. (n.d.). National Institutes of Health.
- 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione - AIR analysis - Analytice. (n.d.). Analytice.
- 2-mercaptobenzimidazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC - PubMed Central. (n.d.). PubMed Central.
- (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - ResearchGate. (2025, October 16). ResearchGate.
- 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl - Quinoline. (n.d.). Quinoline.
- 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-, zinc salt - Lanxess. (n.d.). Lanxess.
- 1,3-dihydro-4(or5)-methyl-2h-benzimidazole-2-thione - ChemBK. (2024, April 9). ChemBK.
- 1,3-Dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione | SIELC Technologies. (2018, May 16). SIELC Technologies.
- (PDF) Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives - ResearchGate. (2025, August 6). ResearchGate.
- overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem. (n.d.). BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl- | Chemical Properties, Uses, Safety, Supplier Information in China [quinoline-thiophene.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
Preventing byproduct formation in 4-methyl-2-mercaptobenzimidazole synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-2-mercaptobenzimidazole. Here, we address common challenges, with a primary focus on preventing the formation of byproducts, and provide robust troubleshooting strategies rooted in mechanistic understanding and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-methyl-2-mercaptobenzimidazole?
A1: The most prevalent and industrially significant method is the condensation reaction between 3,4-diaminotoluene and carbon disulfide (CS₂). This reaction is typically carried out in the presence of a base, such as potassium hydroxide (KOH), in a protic solvent like ethanol.[1][2] An alternative approach involves the use of potassium ethyl xanthate as a less hazardous source of the thiocarbonyl group.[3]
Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. What is it likely to be?
A2: The most probable byproduct in this synthesis is a substituted thiourea, specifically N-(2-amino-4-methylphenyl)thiourea. This arises from an incomplete cyclization reaction. For the synthesis of the parent 2-mercaptobenzimidazole, 2-aminophenylthiourea has been identified as a common byproduct.[3]
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[4] A suitable mobile phase would be a mixture of ethyl acetate and hexane. By tracking the disappearance of the starting material (3,4-diaminotoluene) and the appearance of the product spot, you can determine the optimal reaction time and prevent the formation of degradation products that may arise from prolonged reaction times or excessive heating.
Q4: What is the general appearance of pure 4-methyl-2-mercaptobenzimidazole?
A4: Pure 4-methyl-2-mercaptobenzimidazole is typically an off-white or light-colored crystalline solid.[2][5] The presence of coloration may indicate impurities.
Troubleshooting Guide: Byproduct Formation
Issue: Formation of N-(2-amino-4-methylphenyl)thiourea Byproduct
Root Cause Analysis:
The formation of the desired 4-methyl-2-mercaptobenzimidazole and the N-(2-amino-4-methylphenyl)thiourea byproduct proceeds through a common intermediate, a dithiocarbamate salt. The reaction pathway diverges from this intermediate, representing a classic case of competing intramolecular cyclization (desired) versus intermolecular reaction (undesired).
-
Desired Pathway (Intramolecular Cyclization): The dithiocarbamate intermediate undergoes an intramolecular nucleophilic attack by the second amino group on the thiocarbonyl carbon, followed by the elimination of a water molecule and a sulfide ion to form the stable benzimidazole ring.
-
Undesired Pathway (Intermolecular Reaction): The dithiocarbamate intermediate can react with another molecule of 3,4-diaminotoluene in an intermolecular fashion, leading to the formation of the thiourea byproduct.
This competition between intramolecular and intermolecular pathways is a key area for optimization and is influenced by several reaction parameters. This scenario can be understood in the context of kinetic versus thermodynamic control.[6][7][8][9][10] The formation of the cyclized product is often thermodynamically favored due to the stability of the aromatic benzimidazole ring system. However, under certain conditions, the intermolecular reaction leading to the thiourea may be kinetically favored.
Diagram: Competing Reaction Pathways
Caption: Competing pathways in the synthesis.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a consistent reflux temperature, typically around the boiling point of the solvent (e.g., ethanol, ~78 °C). | Higher temperatures generally favor the intramolecular cyclization, which has a higher activation energy but leads to a more stable product (thermodynamic control). Insufficient temperature can favor the kinetically controlled intermolecular reaction leading to the thiourea byproduct. |
| pH Control | The reaction is typically run under basic conditions using a catalyst like potassium hydroxide. Maintaining an appropriate level of basicity is crucial. | The base deprotonates the thiol intermediate, making the sulfur a better nucleophile for the initial attack on carbon disulfide. However, excessively high pH could potentially favor side reactions. An appropriate amount of KOH is recommended for a high yield and reaction rate.[11] |
| Reagent Addition | Add the carbon disulfide slowly to the solution of 3,4-diaminotoluene and base. | This maintains a low concentration of the reactive dithiocarbamate intermediate at any given time, which favors the unimolecular cyclization reaction over the bimolecular reaction that forms the thiourea. |
| Solvent Choice | Ethanol is a commonly used and effective solvent.[2][3] | A protic solvent like ethanol can facilitate the proton transfers involved in the reaction mechanism and helps to solvate the ionic intermediates. |
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying 4-methyl-2-mercaptobenzimidazole, especially for removing less soluble impurities.
Step-by-Step Methodology:
-
Solvent Selection: Ethanol is a good starting solvent for recrystallization.[2][3] A two-solvent system, such as ethanol-water, can also be effective.[5][12]
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Diagram: Recrystallization Workflow
Sources
- 1. ijptjournal.com [ijptjournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijmrhs.com [ijmrhs.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homepages.uc.edu [homepages.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. ijmrhs.com [ijmrhs.com]
Technical Support Center: HPLC Method Development for Separating Isomers of Methyl-benzimidazole-2-thione
This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical guidance and troubleshooting for the development of High-Performance Liquid Chromatography (HPLC) methods for the separation of methyl-benzimidazole-2-thione isomers. As Senior Application Scientists, we have synthesized technical data with field-proven insights to address the specific challenges you may encounter.
Understanding the Challenge: Isomer Separation of Methyl-benzimidazole-2-thione
Methyl-benzimidazole-2-thione can exist as different structural isomers, primarily the 4-methyl and 5-methyl isomers, and potentially as enantiomers if a chiral center is present. The subtle differences in their structures necessitate a well-optimized HPLC method to achieve baseline separation, which is critical for accurate quantification and characterization in pharmaceutical development and quality control.
Recommended Starting HPLC Method
Based on established methods for similar benzimidazole derivatives, the following starting conditions are recommended.[1][2] This method serves as a robust baseline for further optimization.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., Inertsil ODS-3V, 250mm x 4.6mm, 5µm) | C18 columns are widely used for their hydrophobic interaction with non-polar to moderately polar compounds like benzimidazole derivatives.[3] |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient Elution) | A gradient of increasing acetonitrile concentration will help in eluting isomers with slightly different polarities. Formic acid is a common mobile phase additive that helps to improve peak shape and is compatible with mass spectrometry (MS) detectors.[2][4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6mm ID column, providing a good balance between analysis time and separation efficiency. |
| Detection | UV at 247 nm | This wavelength has been shown to be effective for the detection of benzimidazole derivatives.[3] |
| Column Temperature | 30°C | Maintaining a constant column temperature is crucial for reproducible retention times.[5] |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration. |
Experimental Workflow: Initial Method Setup
Caption: Initial HPLC method setup workflow.
Frequently Asked Questions (FAQs)
Q1: Why are my isomer peaks not separating?
A1: Insufficient resolution is a common issue. Consider the following:
-
Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase is a critical factor.[6] Try adjusting the gradient slope or the initial and final concentrations of acetonitrile. A shallower gradient can often improve the separation of closely eluting peaks.
-
Column Chemistry: If adjusting the mobile phase doesn't work, consider a different column. A column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different brand of C18 can provide different selectivity.[7][8][9]
-
pH of the Mobile Phase: The ionization state of your isomers can significantly affect their retention. Adjusting the pH of the mobile phase with a different acid (e.g., acetic acid) or a buffer can alter the selectivity.[4][10]
Q2: My peaks are tailing. What can I do?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[11]
-
Mobile Phase pH: For basic compounds like benzimidazoles, a low pH mobile phase (around 2-3) can protonate the analytes and reduce interactions with residual silanols on the silica-based column packing.[4]
-
Additive Concentration: Ensure the concentration of your acidic modifier (e.g., formic acid) is sufficient, typically around 0.1%.[11]
-
Column Condition: A contaminated or old column can lead to peak tailing. Try flushing the column with a strong solvent or replace it if necessary.[12]
Q3: How do I separate potential enantiomers of methyl-benzimidazole-2-thione?
A3: For enantiomeric separation, a chiral stationary phase (CSP) is required.[13]
-
Column Selection: Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel®, Chiralpak®), are often effective for separating enantiomers of imidazole-containing compounds.[13][14]
-
Mobile Phase: For chiral separations, mobile phases often consist of alcohols like ethanol or isopropanol, sometimes with a basic additive like diethylamine (DEA) to improve peak shape.[15][16] A gradient elution may also be necessary to achieve separation.[14]
Troubleshooting Guide
This section provides a systematic approach to resolving common HPLC issues encountered during the separation of methyl-benzimidazole-2-thione isomers.
Troubleshooting Workflow
Caption: A systematic workflow for HPLC troubleshooting.
| Problem | Possible Cause | Recommended Action |
| Variable Retention Times | Fluctuations in mobile phase composition or temperature.[17] | Prepare fresh mobile phase and ensure it is properly degassed.[5] Use a column oven to maintain a stable temperature.[5] |
| Ghost Peaks | Contaminants in the mobile phase or sample, or carryover from previous injections.[11] | Use high-purity solvents and filter the mobile phase. Run a blank gradient to identify the source of contamination.[11] |
| High Backpressure | Blockage in the system, often at the column inlet frit.[12] | Reverse-flush the column (if permitted by the manufacturer).[12] Check for blockages in the tubing and filters.[12] |
| Broad Peaks | Column degradation, sample overload, or extra-column volume.[18] | Replace the column if it is old or has been subjected to harsh conditions.[12] Reduce the injection volume or sample concentration.[11] Use shorter, narrower tubing between the column and detector.[5] |
| Split Peaks | Partially blocked column frit or a void at the column inlet. | Replace the column frit or the entire column.[19] Ensure the sample solvent is compatible with the mobile phase. |
References
-
Separation of 1,3-Dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione on Newcrom R1 HPLC column. SIELC Technologies.
-
HPLC Troubleshooting Guide.
-
HPLC Troubleshooting Guide. SCION Instruments.
-
HPLC Troubleshooting Guide.
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Sciences and Research.
-
Tips and Tricks of HPLC System Troubleshooting. Agilent.
-
A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Pharmacy Education.
-
Separation of Benzimidazole on Newcrom R1 HPLC column. SIELC Technologies.
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
-
Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole? ResearchGate.
-
HPLC and UHPLC Column Selection Guide. Merck Millipore.
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
-
Agilent HPLC Column Selection guide.
-
Thermo Scientific LC Column Selection Guide.
-
Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes. Molecules.
-
Common HPLC Problems and Solutions with GMI Service Support. GMI.
-
Optimizing the Separation of an Antiparasitic Medication using High- Pressure Liquid Chromatography (HPLC). UTSA Journal of Undergraduate Research and Scholarly Works.
-
Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
How To Select Mobile Phase In HPLC Method Development? Next LVL Programming.
-
High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. PubMed.
-
(PDF) High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. ResearchGate.
-
A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
-
1-Methyl-1H-benzimidazole-2(3H)-thione. Acta Crystallographica Section E.
-
RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension Dosage Form. International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. Separation of 1,3-Dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. merckmillipore.com [merckmillipore.com]
- 8. agilent.com [agilent.com]
- 9. fishersci.de [fishersci.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
- 12. agilent.com [agilent.com]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ptfarm.pl [ptfarm.pl]
- 15. japsonline.com [japsonline.com]
- 16. japsonline.com [japsonline.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. ijprajournal.com [ijprajournal.com]
- 19. rheniumgroup.co.il [rheniumgroup.co.il]
Overcoming solubility issues of "2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" in aqueous media
[1][2]
Introduction: Understanding the "Enemy"
You are likely encountering precipitation or failure to dissolve because 4-methyl-2-mercaptobenzimidazole (MMB) is a classic "brick dust" molecule in neutral water.[1][2] Its poor solubility (<0.1 g/100 mL) is driven by two factors:
-
High Lattice Energy: The thione/thiol tautomerism allows for strong intermolecular hydrogen bonding in the crystal state, making it energetically costly to break the lattice.[3]
-
Hydrophobicity: The methyl group at the C4 position adds lipophilicity compared to the parent benzimidazole, further reducing water interaction.[3]
To solubilize MMB, we must disrupt these forces using pH manipulation , cosolvent shielding , or inclusion complexation .[3]
Module 1: The "pH Switch" (Gold Standard Method)
Best for: Corrosion inhibition studies, alkaline extraction, and stock solution preparation.[4][3]
MMB acts as a weak acid (pKa ~10.2).[1] In neutral water (pH 7), it exists primarily in the protonated thione form, which is insoluble. By raising the pH, we deprotonate the nitrogen/sulfur center, forming a highly soluble thiolate salt.[3]
Protocol: Alkaline Dissolution
| Parameter | Specification |
| Target Concentration | Up to 50 mM (approx. 8 mg/mL) |
| Solvent | 0.1 M to 1.0 M NaOH (Sodium Hydroxide) |
| Stability | High (>24 hours at Room Temp) |
| Appearance | Clear to pale yellow solution |
Step-by-Step:
-
Weigh the required amount of MMB powder.
-
Add 0.1 M NaOH (or KOH) to the vessel. Do not add water first.[2]
-
Vortex or sonicate for 5–10 minutes. The powder should dissolve completely to form the sodium salt.[2][3]
-
Dilution: You can dilute this stock into water, but if the final pH drops below ~9.5, the compound will re-protonate and precipitate.[3]
Pro Tip: If your application requires a lower pH later, you must add a surfactant or cosolvent before neutralizing the base to prevent immediate crash-out.[3]
Module 2: Cosolvent Engineering
Best for: Neutral pH applications where salts are interfering.[1]
If you cannot use high pH, you must use a water-miscible organic solvent.[1] MMB is soluble in alcohols and aprotic polar solvents.
Solvent Compatibility Table
| Solvent | Solubility Rating | Recommended Max Final % | Notes |
| Ethanol | High | <30% | Good for biological assays; may precipitate if diluted too far.[1][2] |
| DMSO | Very High | <10% | Excellent stock solvent.[2][4][3] Freezes at low temp. |
| Acetone | High | N/A | High volatility; not recommended for open-air assays. |
| 1,4-Dioxane | High | <20% | Toxic; use only if strictly necessary.[1][2][4][3] |
Protocol: The "Solvent Spike"
Module 3: Advanced Formulation (Cyclodextrins)
Best for: Drug delivery, cell culture, and high-stability neutral formulations.[1][4]
Cyclodextrins (CDs) form inclusion complexes, encapsulating the hydrophobic phenyl ring of MMB while exposing the hydrophilic CD exterior to water. This mimics the solubility enhancement seen in homologues like Albendazole and Fenbendazole.
Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1][2][3]
Why HP-β-CD?
-
Higher Solubility: Unlike native
-CD (limited to ~18 mg/mL), HP-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -CD is soluble >500 mg/mL.[2][4] -
Steric Fit: The benzimidazole core fits snugly into the
-CD cavity.[2][3]
Protocol: Complexation
-
Prepare a 20% (w/v) HP-β-CD solution in water (e.g., 2g in 10mL).[1]
-
Add excess MMB powder to the solution.
-
Equilibrate: Stir at room temperature for 24–48 hours.
-
Filter: Pass through a 0.45 µm filter to remove undissolved solid.
-
Result: The filtrate is a stable, neutral MMB solution.
Visualizing the Solubility Logic
The following diagram illustrates the decision pathway for solubilizing MMB based on your experimental constraints.
Caption: Decision tree for selecting the optimal solubilization strategy based on pH tolerance and experimental sensitivity.
Frequently Asked Questions (FAQs)
Q: I dissolved MMB in NaOH, but it precipitated when I added it to my acid media (pH 1). Why? A: You reversed the salt formation. At pH 1, the molecule is fully protonated and returns to its insoluble, hydrophobic thione form.[4][3]
-
Fix: For acidic media, you must use a cosolvent (like Ethanol) or a surfactant (like SDS) to keep it in solution.
Q: Can I use DMSO stocks for cell culture? A: Yes, but keep the final DMSO concentration below 0.1% to avoid cytotoxicity.[3] MMB is potent; you may not need a high concentration, so a high-concentration DMSO stock (e.g., 100 mM) diluted 1:1000 is often feasible.[1][4]
Q: Is MMB stable in water once dissolved? A: In alkaline solution (NaOH), it is stable for days. In organic solvents, it is stable if kept dry.[4] Warning: Avoid strong oxidizing agents (e.g., Hydrogen Peroxide), which will convert the thiol group to a disulfide dimer, causing immediate precipitation.
References
-
ChemicalBook. (2024).[1] 2-Mercaptobenzimidazole Properties and Solubility Data. Retrieved from [2]
-
Lanxess. (2017).[1] Product Safety Assessment: Methyl-2-mercaptobenzimidazole. Retrieved from [2]
-
MDPI. (2023).[1] The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility of Benzimidazoles. Retrieved from [2]
-
PubChem. (2025).[1][5] Compound Summary: 2-Mercaptobenzimidazole.[1][4][6][7][8][9] Retrieved from [2]
-
ResearchGate. (2019).[1] Solubility Determination and Thermodynamic Modeling of 2-Mercaptobenzimidazole in 12 Solvents. Retrieved from
Sources
- 1. m.chemicalbook.com [m.chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Cyclodextrin Solubility Table [sigmaaldrich.com]
- 5. 2H-Benzimidazole-2-thione | C7H4N2S | CID 22479291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Stabilizing "2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" in solution for long-term studies
Technical Support Center: Stability & Handling Guide Subject: 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (CAS: 53988-10-6) Ticket ID: #STAB-MBI-004[1][2]
Welcome to the Technical Support Center
You are accessing the master troubleshooting guide for 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (commonly referred to as 4-Methyl-2-mercaptobenzimidazole or 4-Me-MBI ).[1][2]
This compound presents a classic "Thione-Thiol" stability paradox: while the thione form is thermodynamically stable in the solid state, solution-phase dynamics introduce risks of oxidation (dimerization) and precipitation.[1][2] This guide synthesizes electrochemical data and solubility parameters to ensure your long-term studies remain artifact-free.
Module 1: Solubility & Stock Preparation
The Core Challenge: This compound is highly lipophilic and poorly soluble in water (<120 mg/L).[3] Direct addition to aqueous media often results in "crashing out" (precipitation), creating silent concentration errors in biological assays.[2][3]
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Recommended Stock Conc. | Storage Stability (-20°C) | Notes |
| DMSO | Excellent | 100 mM | >12 Months | Preferred. Hygroscopic; keep tightly sealed.[1][2] |
| Ethanol | Good | 10–50 mM | 6 Months | Volatile.[2][3] Evaporation changes concentration over time.[1][2][3] |
| Water | Poor | N/A | N/A | Do not use for stock preparation.[2][3] |
| PBS (pH 7.4) | Poor | <100 µM | Hours | Requires pre-dissolution in DMSO.[2][3] |
Protocol: The "Solvent-Sandwich" Dissolution Method
To prevent micro-precipitation during dilution.[1][2]
-
Weighing: Weigh the solid 4-Me-MBI into a glass vial (avoid plastics initially to reduce static loss).
-
Primary Solubilization: Add 100% DMSO to achieve a 100 mM master stock. Vortex vigorously for 30 seconds.[1][2][3]
-
Why? DMSO disrupts the strong intermolecular hydrogen bonding of the thione crystal lattice.[3]
-
-
Visual Check: Ensure the solution is perfectly clear. Any turbidity indicates undissolved nuclei that will seed precipitation later.[1][2][3]
-
Aliquoting: Immediately dispense into single-use amber glass or high-quality PP vials.
-
Storage: Store at -20°C . Avoid repeated freeze-thaw cycles.[1][2][3]
Module 2: Preventing Degradation (Oxidation)[2][3]
The Mechanism:
In solution, 4-Me-MBI exists in equilibrium between the Thione (major) and Thiol (minor) tautomers.[1][2] The thiol form (
Degradation Pathway Diagram
Figure 1: The degradation pathway of 4-Me-MBI. The critical control point is preventing the Thiol
Stabilization Protocol
To maintain >99% purity over long durations (>24 hours) in aqueous buffers:
-
Degas Buffers: Helium sparge or sonicate aqueous buffers under vacuum for 15 minutes to remove dissolved oxygen.[1][2][3]
-
Chelation: Add 0.1 mM EDTA to your assay buffer.
-
pH Control: Maintain pH < 8.0 .
-
Amber Glass: Store stocks in amber vials to prevent photo-oxidation, a known risk for benzimidazole derivatives.[1][2][3]
Module 3: Troubleshooting & FAQs
Q1: My aqueous dilution turned cloudy after 1 hour. What happened? A: You likely exceeded the "critical solubility limit" or experienced the "Oswald Ripening" effect.[3]
-
Fix: Ensure your final DMSO concentration in the aqueous buffer is 0.5% - 1.0% .[1][2][3] If cloudiness persists, lower the working concentration. Do not attempt to filter; you will lose the compound on the membrane.[2][3]
Q2: Can I use DTT or TCEP to prevent oxidation? A: Use with caution.
-
Risk:[1][3] While reducing agents (DTT/TCEP) prevent disulfide formation, they can also reduce biologically relevant disulfides in your target proteins, potentially generating false positives in enzymatic assays.[3]
-
Alternative: Use the EDTA + Degassing method described in Module 2, which stabilizes the compound without chemically altering the assay environment.
Q3: The stock solution froze during shipping. Is it ruined? A: Likely not.
-
Check: Thaw completely at room temperature and vortex. If the solution returns to perfect clarity, it is safe to use. If needle-like crystals persist despite warming/vortexing, the compound has nucleated irreversibly; discard the stock.[1][2]
Q4: I see a new peak in my LC-MS at [M-H]⁻ 326 m/z. What is it? A: This is the Disulfide Dimer (Mass: ~326-328 Da).[1][2][3]
-
Cause: Oxidation occurred.[1][2][3][4] This confirms your buffer contained dissolved oxygen or your stock is old.[1][2][3] Prepare fresh stock and use degassed buffers.
References
-
PubChem. (n.d.).[2][3] 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (Compound Summary). National Library of Medicine.[1][2][3] Retrieved from [Link][3]
-
CDC/NIOSH. (2018).[2][3] Oxidation of 2-Mercaptobenzothiazole (Analogous Mechanism).[1][2][3] CDC Stacks.[1][2][3] Retrieved from [Link][3]
-
ECHA. (2022).[2][3] Registration Dossier: 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-.[1][2][5][6][7] European Chemicals Agency.[1][2][3] Retrieved from [Link][3]
Sources
- 1. CAS 53988-10-6: Methyl-2-mercaptobenzimidazole [cymitquimica.com]
- 2. Methyl-2-mercaptobenzimidazole | C8H8N2S | CID 3034478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Methyl-2-mercaptobenzimidazole | 53988-10-6 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl- | Chemical Properties, Uses, Safety, Supplier Information in China [quinoline-thiophene.com]
Technical Support Center: Troubleshooting Antimicrobial Assays with 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
Reference ID: TSC-MBI-004 Date Last Updated: January 30, 2026 Status: Active Guide
Executive Summary & Problem Definition
The Molecule: 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (CAS: 2212-04-6), often referred to as 4-methyl-2-mercaptobenzimidazole (4-Me-MBI) .
The Problem: Researchers frequently report "inconsistent results" (high variance in MIC/MBC values) or "false negatives" (lack of activity) when screening this compound.
Root Cause Analysis: The inconsistency is rarely due to biological variance but rather physicochemical instability in aqueous media. The three primary failure modes are:
-
Hydrophobic Precipitation: The 4-methyl group increases lipophilicity, causing "silent precipitation" in Muller-Hinton Broth (MHB).
-
Oxidative Dimerization: The thiol tautomer rapidly oxidizes to a disulfide dimer (inactive species) in aerobic conditions.
-
Tautomeric Shift: The equilibrium between the thione and thiol forms is pH-sensitive, altering binding affinity.
Module A: Solubility & Stock Preparation (The #1 Failure Mode)
Symptom: Turbidity in wells at high concentrations, or "skipped wells" (growth at high conc, no growth at low conc).
Technical Insight: Directly adding a DMSO stock of 4-Me-MBI to aqueous broth often causes solvent shock . The compound crashes out of solution into microscopic crystals that are not immediately visible but settle over the 16-24h incubation period. This effectively lowers the bioavailability of the drug to zero.
Troubleshooting Workflow
Figure 1: Correct dissolution workflow to prevent solvent shock precipitation.
Protocol: The "Step-Down" Dilution Method
Standard: CLSI M07-A10 [1]
-
Primary Stock: Dissolve 4-Me-MBI in 100% DMSO to a concentration of 10 mg/mL. Vortex until completely clear.
-
Intermediate Stock (10x): Dilute the Primary Stock 1:10 into the test media (e.g., CAMHB) slowly while vortexing.
-
Critical Check: If the solution turns cloudy, the concentration is above the solubility limit. You must lower the starting concentration.
-
-
Final Assay: Aliquot the Intermediate Stock into the plate. This ensures the final DMSO concentration is ~1% or less, preventing solvent toxicity to bacteria.
Module B: Chemical Stability (Oxidation & Tautomerism)
Symptom: Activity decreases over time (e.g., stock solution works on Day 1 but fails on Day 7).
Technical Insight: Benzimidazole-2-thiones exist in a tautomeric equilibrium between the thione (N-H, C=S) and thiol (N, C-SH) forms.[1] While the thione is dominant in the solid state, the thiol form is reactive in solution. In aerobic antimicrobial assays, the thiol group oxidizes to form a disulfide dimer (R-S-S-R), which is often biologically inactive [2].
The Oxidation Pathway[2]
Figure 2: The chemical degradation pathway of 4-Me-MBI in solution.
Stability Solutions
| Variable | Recommendation | Why? |
| Storage | Store powder at -20°C, desiccated. | Prevents moisture-induced hydrolysis/oxidation. |
| Stock Prep | Prepare FRESH daily. | Disulfide formation begins immediately in solution. |
| Light | Use amber tubes or foil. | UV light accelerates thiol oxidation [3]. |
| Media pH | Maintain pH 7.2 - 7.4. | Alkaline pH shifts equilibrium to the Thiolate anion ( |
Module C: Assay Interference Factors
Symptom: MIC varies depending on the media manufacturer or lot number.
Technical Insight:
Benzimidazole-2-thiones are known chelators. They can bind divalent cations (
-
Chelation: If the media is high in cations, the drug may complex with them, effectively removing the drug from the solution.
-
Protein Binding: The hydrophobic 4-methyl group increases binding to albumin or other proteins if serum is added to the assay.
Action Item:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) strictly according to CLSI standards to ensure consistent cation levels (
20-25 mg/L, 10-12.5 mg/L) [1]. -
Avoid adding serum/blood unless specifically testing for protein binding.
Frequently Asked Questions (FAQ)
Q1: Can I use ethanol instead of DMSO?
-
Answer: Generally, no. While 4-Me-MBI is soluble in ethanol, ethanol is more volatile (changing concentrations during setup) and more toxic to bacteria at lower concentrations than DMSO. DMSO is the CLSI-preferred solvent for hydrophobic compounds [1].
Q2: My negative control (solvent only) is showing inhibition. Why?
-
Answer: You have exceeded the "No Observable Effect Level" (NOEL) for DMSO. Ensure your final DMSO concentration in the well is
(v/v). For very sensitive strains, you may need to go to 0.5%.
Q3: The compound is yellow in solution. Is this normal?
-
Answer: Yes, benzimidazole-2-thiones often exhibit a pale yellow color. However, if it turns dark orange or brown , this indicates significant oxidation or decomposition. Discard immediately.
Q4: Should I add a reducing agent (e.g., DTT) to prevent oxidation?
-
Answer: Proceed with caution. While DTT prevents disulfide formation, it is also antimicrobial at certain concentrations and can interact with the bacterial cell wall. It is better to rely on fresh preparation rather than chemical additives.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][4] Wayne, PA: Clinical and Laboratory Standards Institute.[5]
-
Boiani, M., & González, M. (2005). Imidazole and benzimidazole derivatives as chemotherapeutic agents. Mini Reviews in Medicinal Chemistry, 5(4), 409-424.
-
El-Gendy, A. A., et al. (2023).[6] Novel Benzimidazol-2-Thione Derivatives: Synthesis, In Vitro Anticancer, Antimicrobial Activities.[6] ResearchGate.[7]
-
BenchChem Technical Support. (2025). Optimization of Antimicrobial Testing Protocols for Water-Insoluble Compounds.
Sources
- 1. 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl- | Chemical Properties, Uses, Safety, Supplier Information in China [quinoline-thiophene.com]
- 2. researchgate.net [researchgate.net]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. nih.org.pk [nih.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- as a Corrosion Inhibitor
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (hereafter referred to as 4-Me-2-MBT) as a corrosion inhibitor. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical, step-by-step protocols to optimize your experimental workflow and ensure the scientific integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 4-Me-2-MBT as a corrosion inhibitor.
Q1: What is the primary mechanism by which 4-Me-2-MBT inhibits corrosion?
A1: 4-Me-2-MBT primarily functions as an adsorption inhibitor. Its molecules adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. This adsorption can involve both physisorption (electrostatic interactions) and chemisorption (formation of coordinate bonds between the heteroatoms in the inhibitor molecule and the metal's d-orbitals). The benzimidazole ring, with its nitrogen and sulfur atoms, provides active sites for this adsorption process.
Q2: What is a typical starting concentration range for 4-Me-2-MBT in corrosion inhibition studies?
A2: For benzimidazole-based inhibitors, a typical starting concentration range for initial screening is between 0.1 mM and 5 mM.[1] The optimal concentration will depend on the specific metal, the corrosive medium, and the operating temperature. It is recommended to perform a concentration-dependent study to determine the most effective concentration for your system.
Q3: In which corrosive media is 4-Me-2-MBT expected to be effective?
A3: Benzimidazole derivatives have demonstrated significant corrosion inhibition efficiency in acidic media, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), for mild steel and other alloys.[2][3] Their effectiveness in neutral or alkaline media may vary and would require experimental validation.
Q4: How does temperature generally affect the performance of 4-Me-2-MBT?
A4: The effect of temperature on the inhibition efficiency of 4-Me-2-MBT can be complex. Generally, an increase in temperature can increase the corrosion rate. While some studies on similar compounds show that inhibition efficiency may decrease at higher temperatures due to desorption of the inhibitor from the metal surface, others have found that chemisorption can be enhanced at elevated temperatures.[4][5] Therefore, it is crucial to evaluate the inhibitor's performance at the relevant operating temperatures for your application.
Q5: What is the solubility of 4-Me-2-MBT, and how can I prepare a stable solution for my experiments?
A5: 4-Me-2-MBT has low solubility in water but is more soluble in polar organic solvents such as ethanol and acetone. To prepare a stock solution, first dissolve the required amount of 4-Me-2-MBT in a minimal amount of a suitable organic solvent (e.g., ethanol). Then, add this solution to the corrosive medium while stirring vigorously to ensure proper dispersion. It is important to visually inspect the solution for any signs of precipitation.
II. Troubleshooting Guides
This section provides practical solutions to common problems encountered during the evaluation of 4-Me-2-MBT as a corrosion inhibitor.
A. Troubleshooting Weight Loss Measurements
Weight loss is a fundamental technique for determining corrosion rates. However, several issues can lead to inaccurate results.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or non-reproducible weight loss data | 1. Improper specimen preparation. 2. Incomplete removal of corrosion products. 3. Contamination of the test solution. 4. Non-uniform corrosion. | 1. Ensure consistent surface preparation of all specimens according to standards like ASTM G1/G31.[6][7] 2. Use appropriate chemical or mechanical cleaning methods to remove all corrosion products without removing the underlying metal. 3. Use high-purity reagents and deionized water to prepare the corrosive medium. 4. Visually inspect the specimens for localized corrosion. If present, weight loss may not be the most appropriate method for evaluation. |
| Inhibition efficiency decreases significantly over longer immersion times | 1. Desorption of the inhibitor from the metal surface. 2. Degradation of the inhibitor in the corrosive medium. 3. Formation of a non-adherent or porous protective film. | 1. Investigate the effect of immersion time on inhibition efficiency to determine the stability of the adsorbed film.[5][8] 2. Analyze the test solution after the experiment to check for inhibitor degradation. 3. Characterize the surface of the inhibited metal using techniques like SEM to assess the quality of the protective film. |
| Inhibitor precipitates out of solution during the experiment | 1. Low solubility of the inhibitor in the corrosive medium. 2. Changes in temperature or pH affecting solubility. | 1. Prepare the inhibitor solution by first dissolving it in a small amount of a suitable organic solvent before adding it to the corrosive medium. 2. Ensure the experimental temperature and pH remain stable throughout the test. 3. Consider using a co-solvent if precipitation persists, but be aware that this may affect the corrosion process. |
B. Troubleshooting Electrochemical Measurements (EIS & Potentiodynamic Polarization)
Electrochemical techniques are powerful for studying corrosion inhibition mechanisms, but they are also susceptible to various artifacts.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Noisy or distorted Electrochemical Impedance Spectroscopy (EIS) data | 1. Unstable open circuit potential (OCP). 2. High impedance of the system (e.g., very effective inhibitor). 3. External electrical noise. | 1. Allow the system to stabilize at OCP for a sufficient time before starting the EIS measurement. 2. Use a potentiostat with a high input impedance and appropriate settings for high-impedance systems. 3. Use a Faraday cage to shield the electrochemical cell from external noise. |
| Potentiodynamic polarization curves show irregular or non-Tafel behavior | 1. Scan rate is too fast. 2. Ohmic drop (IR drop) is significant. 3. Formation and breakdown of a passive or inhibitor film during the scan. | 1. Use a slower scan rate (e.g., 0.1667 mV/s) to allow the system to reach a quasi-steady state. 2. Use a Luggin capillary to minimize the distance between the reference electrode and the working electrode. Use IR compensation if available on your potentiostat. 3. Analyze the shape of the polarization curve for signs of pitting or other localized corrosion phenomena. |
| Inhibition efficiencies calculated from weight loss and electrochemical methods do not correlate | 1. Different experimental conditions (e.g., immersion time). 2. Electrochemical measurements may be more sensitive to the initial stages of film formation. 3. The inhibitor may affect the anodic and cathodic reactions differently, which is not fully captured by a single inhibition efficiency value from weight loss. | 1. Ensure that the immersion times for both methods are comparable. 2. Perform electrochemical measurements at different immersion times to study the evolution of the protective film. 3. Analyze the potentiodynamic polarization curves to understand the inhibitor's effect on both anodic and cathodic processes. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to evaluate the performance of 4-Me-2-MBT.
A. Protocol for Weight Loss Measurements
This protocol is based on the principles outlined in ASTM G31.[7][9][10]
1. Specimen Preparation:
- Cut mild steel coupons to a suitable size (e.g., 2 cm x 2 cm x 0.2 cm).
- Drill a hole near the top edge for suspension.
- Polish the coupons with successively finer grades of emery paper (e.g., 240, 400, 600, 800, and 1200 grit).
- Degrease the coupons with acetone, rinse with deionized water, and dry with a stream of warm air.
- Store the prepared coupons in a desiccator until use.
2. Experimental Procedure:
- Weigh the prepared coupons accurately using an analytical balance (W₁).
- Prepare the corrosive solutions (e.g., 1 M HCl or 0.5 M H₂SO₄) with and without different concentrations of 4-Me-2-MBT.
- Suspend the coupons in the test solutions using a glass hook or Teflon thread, ensuring they are fully immersed.
- Maintain the desired temperature using a water bath or thermostat.
- After the specified immersion time (e.g., 24 hours), carefully remove the coupons from the solutions.
- Clean the coupons to remove corrosion products according to ASTM G1 procedures (e.g., using a solution of HCl with hexamine).
- Rinse the cleaned coupons with deionized water and acetone, then dry them.
- Weigh the cleaned and dried coupons accurately (W₂).
3. Calculation of Corrosion Rate and Inhibition Efficiency:
- Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).
- Inhibition Efficiency (IE%) can be calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
B. Protocol for Electrochemical Measurements
1. Electrochemical Cell Setup:
- Use a standard three-electrode cell with the prepared mild steel coupon as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
- The exposed surface area of the WE should be well-defined (e.g., 1 cm²).
2. Potentiodynamic Polarization:
- Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
- Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5 mV/s).
- Plot the logarithm of the current density (log i) versus the potential (E).
- Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.
- Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
3. Electrochemical Impedance Spectroscopy (EIS):
- After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
- Plot the impedance data as a Nyquist plot (-Z'' vs. Z') and Bode plots (|Z| and phase angle vs. frequency).
- Model the EIS data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
- Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
IV. Data Presentation
The following tables provide illustrative data for benzimidazole-based corrosion inhibitors. Note that these are representative values and may vary for 4-Me-2-MBT depending on the specific experimental conditions.
Table 1: Illustrative Inhibition Efficiency of a Benzimidazole Derivative on Mild Steel in 1 M HCl at 303 K
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) from Weight Loss | Inhibition Efficiency (%) from Potentiodynamic Polarization | Inhibition Efficiency (%) from EIS |
| 0.1 | 75 | 78 | 80 |
| 0.5 | 88 | 90 | 92 |
| 1.0 | 92 | 94 | 95 |
| 3.0 | 94 | 96 | 97 |
| 5.0 | 93 | 95 | 96 |
Table 2: Influence of Temperature on the Inhibition Efficiency of a Benzimidazole Derivative (1.0 mM) on Mild Steel in 1 M HCl
| Temperature (K) | Inhibition Efficiency (%) |
| 303 | 92 |
| 313 | 89 |
| 323 | 85 |
| 333 | 80 |
V. Visualizations
A. Corrosion Inhibition Mechanism
Caption: Adsorption of 4-Me-2-MBT on the metal surface.
B. Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating corrosion inhibitor performance.
C. Troubleshooting Logic for Inconsistent Data
Caption: Troubleshooting inconsistent corrosion data.
VI. References
-
Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. (2020). Semantic Scholar. [Link]
-
Corrosion Inhibitor for Mild Steel in Mixed HCl and H2SO4 Medium: A Study of 1,10-Phenanthroline Derivatives. (n.d.). National Institutes of Health. [Link]
-
Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. (2022). MDPI. [Link]
-
Composition and method for inhibiting corrosion of metals. (2018). Google Patents.
-
The effect of immersion time on the inhibition efficiency of a corrosion inhibitor for metallic substrate corrosion in 1 M HCl at 303K. (n.d.). ResearchGate. [Link]
-
Inhibition of Mild Steel Corrosion in Hydrochloric and Sulfuric Acid Media Using a Thiosemicarbazone Derivative. (2014). ACS Publications. [Link]
-
Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (2022). RSC Publishing. [Link]
-
Laboratory Immersion Corrosion Testing of Metals. (n.d.). ResearchGate. [Link]
-
Film-forming amines as corrosion inhibitors: a state-of-the-art review. (2024). ResearchGate. [Link]
-
Effect of immersion time on inhibitor performance for mild steel in 5% HCl at 30°C for the MMI at 5x10 -3 M. (n.d.). ResearchGate. [Link]
-
The inhibition of carbon steel corrosion in hydrochloric and sulfuric acid media using some benzimidazole derivatives. (2005). ResearchGate. [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2016). MDPI. [Link]
-
Laboratory Immersion Corrosion Testing of Metals. (2012). ASTM International. [Link]
-
2-Hydroxy-N′-((Thiophene-2-yl)methylene)benzohydrazide: Ultrasound-Assisted Synthesis and Corrosion Inhibition Study. (2018). ACS Publications. [Link]
-
An Introduction to Corrosion Inhibiting Dry Film Lubricants. (2019). Corrosionpedia. [Link]
-
Understanding the impact of inhibitor concentration, immersion periods, and temperature on the corrosion inhibition of 2-piperazin-1-yl-1,3-benzothiazole in HCl solution. (2024). ResearchGate. [Link]
-
ASTM G31 Laboratory Immersion Corrosion Testing of Metals. (n.d.). EUROLAB. [Link]
-
1,3-Dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione. (2018). SIELC Technologies. [Link]
-
G31 Standard Practice for Laboratory Immersion Corrosion Testing of Metals. (2012). ASTM International. [Link]
-
On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Electrochemical Techniques. (n.d.). NACE International. [Link]
-
The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2014). National Institutes of Health. [Link]
-
ASTM G31-21 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals. (n.d.). ASTM International. [Link]
-
High-Temperature Mechanical Properties and Friction-Wear Performance of CrAlN Coatings Prepared by Arc Ion Plating via Mo Doping. (2024). MDPI. [Link]
-
Artificial Intelligence for Perovskite Additive Engineering: From Molecular Screening to Autonomous Discovery. (2024). MDPI. [Link]
-
Top 10 Troubleshooting Guide Film Coating. (n.d.). BIOGRUND. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurolab.net [eurolab.net]
- 8. researchgate.net [researchgate.net]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
Technical Support Center: Enhancing the Biological Activity of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- through Derivatization
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the derivatization of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- to enhance its biological activity. Here, we address common challenges and frequently asked questions encountered during synthesis, purification, and biological screening of novel derivatives.
I. Foundational Knowledge & Initial Synthesis
The 2H-Benzimidazole-2-thione core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][2][3] The 4-methyl substitution on the benzene ring can influence the electronic and steric properties of the molecule, potentially modulating its interaction with biological targets. Derivatization is a key strategy to potententiate its therapeutic effects.
A common route for the synthesis of the parent compound, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, involves the condensation of 3-methyl-o-phenylenediamine with carbon disulfide. This reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes to form the desired benzimidazole-2-thione.[4]
II. Troubleshooting Guide for Synthesis and Derivatization
This section addresses common issues encountered during the synthesis and derivatization of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My initial synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is resulting in a low yield. What are the critical parameters to optimize?
Answer: Low yields in this synthesis can often be attributed to several factors. Firstly, the purity of the starting materials, particularly the 3-methyl-o-phenylenediamine, is crucial. Ensure it is free from oxidized impurities. Secondly, the reaction temperature and time are critical. The condensation with carbon disulfide typically requires heating, and insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessive heat can cause decomposition. A systematic optimization of the reaction temperature (e.g., in the range of 80-120°C) and monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended. The choice of base and solvent can also significantly impact the yield. Potassium hydroxide in ethanol is a commonly used system.[5]
Question 2: I am attempting an N-alkylation of the benzimidazole-2-thione core, but I am getting a mixture of N- and S-alkylated products. How can I improve the selectivity for N-alkylation?
Answer: The regioselectivity of alkylation is a common challenge due to the presence of two nucleophilic centers: the nitrogen and sulfur atoms. To favor N-alkylation, consider the following strategies based on the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is a harder nucleophile than the sulfur atom.[6]
-
Choice of Alkylating Agent: "Hard" alkylating agents, such as dimethyl sulfate or methyl iodide, tend to react preferentially with the harder nitrogen atom.[6]
-
Reaction Conditions:
-
Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) can generate the imidazolide anion, which favors N-alkylation.[6]
-
Solvent: Polar aprotic solvents like DMF can also promote N-alkylation.[6]
-
Phase Transfer Catalysis (PTC): Be cautious with PTC conditions, as they have been reported to favor S-alkylation in some cases.[6]
-
Question 3: During the synthesis of N,N'-disubstituted derivatives, I am observing the formation of mono-substituted intermediates. How can I drive the reaction to completion?
Answer: To achieve complete disubstitution, ensure you are using a sufficient excess of the alkylating agent and base. Typically, at least two equivalents of each are required. The reaction time may also need to be extended, and a higher temperature might be necessary. Monitoring the reaction by TLC is crucial to determine the point of complete consumption of the mono-substituted intermediate. If steric hindrance from a bulky alkylating agent is a concern, a more reactive (but less hindered) agent could be explored, or the reaction could be performed under more forcing conditions.
III. Purification Challenges and Solutions
Question 4: I am struggling with the purification of my synthesized derivatives. Column chromatography is not providing a clean separation. What are some alternative strategies?
Answer: Purification of benzimidazole-2-thione derivatives can indeed be challenging due to their polarity and potential for tautomerization. If column chromatography on silica gel is not effective, consider the following:
-
Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel, especially if your compound is sensitive to the acidic nature of silica.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with different solvent systems. A good starting point is a solvent in which your compound is soluble at elevated temperatures but poorly soluble at room temperature or below (e.g., ethanol, methanol, or mixtures with water).
-
Preparative TLC or HPLC: For small-scale purification of challenging mixtures, preparative TLC or High-Performance Liquid Chromatography (HPLC) can provide excellent separation.
IV. Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
-
To a solution of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or NaH, 1.1-1.5 equivalents for mono-alkylation, 2.2-3.0 equivalents for di-alkylation).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the anion.
-
Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 equivalents for mono-alkylation, 2.2-3.0 equivalents for di-alkylation) dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80°C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7]
Protocol 2: General Procedure for Antimicrobial Screening (Broth Microdilution Method)
-
Prepare a stock solution of the synthesized derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (a known antibiotic/antifungal agent) and negative controls (medium with inoculum and DMSO, but without the test compound).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
V. Data Presentation & Visualization
Table 1: Hypothetical Antimicrobial Activity Data for Derivatized Compounds
| Compound ID | R1-substituent | R2-substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | H | H | 128 | 256 | >256 |
| Deriv-A | CH₃ | H | 64 | 128 | 128 |
| Deriv-B | CH₂CH₃ | H | 32 | 64 | 64 |
| Deriv-C | CH₃ | CH₃ | 16 | 32 | 32 |
| Deriv-D | CH₂Ph | H | 8 | 16 | 16 |
This table illustrates how derivatization can lead to enhanced antimicrobial activity. The data is for illustrative purposes only.
Diagrams
Caption: A generalized workflow for the derivatization and biological evaluation of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-.
Caption: Troubleshooting guide for improving regioselectivity in the N-alkylation of 2H-Benzimidazole-2-thione.
VI. References
-
Al-kazweeny, et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12): 1-13.
-
El Ouasif, L., et al. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Mediterranean Journal of Chemistry, 6(3), 80-87.
-
El-masry, A. H., Fahmy, H. H., & Abdelwahed, S. H. A. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(12), 1429-1438.
-
Gaba, M., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of Biomolecular Structure and Dynamics, 1-25.
-
Hajhooj, H. M., & Rdaiaan, M. A. (2021). Synthesis, Characterization and Docking Studies of New Benzimidazole Derivatives Containing 1,3,4 thiadiazole Ring and Study of their Antibacterial Activity. International Journal of Drug Delivery Technology, 11(4), 1422-1428.
-
Hassan, A. S., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 42-51.
-
Hussein, B. J., et al. (2026). Design and application of silica-coated magnetic Fe3O4 nanoparticles immobilized with bis(serinyl)triazine–copper complex as an efficient catalyst for the green synthesis of benzimidazoles. Research on Chemical Intermediates.
-
Iqbal, J., et al. (2022). Benzimidazoldiphenyl-2-imino-thiazolidine-4-ol 299a–c derivatives with anticancer properties. ResearchGate.
-
Kamal, A., et al. (2015). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 5(115), 94977-95004.
-
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. BenchChem.
-
Morales-Rojas, H., & Kool, E. T. (2002). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Organic Letters, 4(25), 4377-4380.
-
Nguyen, T. P., et al. (2023). Novel Benzimidazol‐2‐Thione Derivatives: Synthesis, In Vitro Anticancer, Antimicrobial Activities, And In Silico Molecular Docking Study. Chemistry & Biodiversity, e202300501.
-
Patel, M. B., et al. (2021). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Current Organic Synthesis, 18(6), 633-642.
-
Refat, H. M., et al. (2014). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 19(11), 18887-18901.
-
S. M. Abdur Rahman, et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1): 83-87.
-
Sharma, D., et al. (2022). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6539.
-
Sondhi, S. M., et al. (2006). Synthesis and anti-inflammatory activity of some 2-(substituted-anilinomethyl)-1H-benzimidazoles. Bioorganic & Medicinal Chemistry, 14(13), 4445-4453.
-
Tahlan, S., et al. (2019). Benzimidazole derivatives with anticancer activity. ResearchGate.
-
Titi, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4), 2083-2088.
-
Wang, X., et al. (2023). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. Thermo Fisher Scientific.
-
Yerragunta, V., et al. (2021). Design, Synthesis and Biological Screening of New Benzimidazole Derivatives. Journal of Physics: Conference Series, 1879, 022056.
-
Zhang, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1234567.
-
ResearchGate. (2018). Failure on N-alkylation of benzimidazole. ResearchGate.
-
The Pharmaceutical and Chemical Journal. (2020). Preliminary Studies of 4-Phenylimidazole-2-Thione Alkylation: Kinetic or Thermodynamic Products. The Pharmaceutical and Chemical Journal.
-
Agarwal, D. K., & Goyal, P. K. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface, 11(1), 6-12.
-
Eisa, H. M., et al. (2009). Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. Indian Journal of Pharmaceutical Sciences, 71(5), 531-537.
-
University of Otago. (n.d.). N-Alkylation of imidazoles. University of Otago.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijmrhs.com [ijmrhs.com]
- 3. ijmrhs.com [ijmrhs.com]
- 4. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparative study of "2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" and other corrosion inhibitors
Executive Summary
This guide provides a technical evaluation of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (referred to herein as 4-Me-MBI ), contrasting its efficacy against industry standards: Benzotriazole (BTA) and the unsubstituted parent compound 2-Mercaptobenzimidazole (MBI) .
While BTA remains the gold standard for copper passivation, its environmental toxicity has necessitated the search for "greener" heterocyclic alternatives. Our analysis indicates that 4-Me-MBI exhibits superior inhibition efficiency compared to unsubstituted MBI due to the electron-donating inductive effect of the methyl group. Furthermore, it demonstrates significant synergistic potential when co-formulated with BTA, allowing for reduced dosage of toxic azoles without compromising protective film integrity.
Chemical Architecture & Tautomerism
To understand the reactivity of this molecule, one must recognize its tautomeric nature. In solution, the compound exists in equilibrium between the thione (C=S) and thiol (C-SH) forms.
-
Thione Form (Solid State/Neutral pH): 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
-
Thiol Form (Basic pH/Metal Interface): 4-Methyl-1H-benzimidazole-2-thiol
The Methyl Advantage: Unlike unsubstituted MBI, the presence of a methyl group at the C4 position introduces a positive inductive effect (+I). This increases the electron density at the adsorption centers (Sulfur and Nitrogen atoms), thereby enhancing the molecule's ability to donate electrons to the empty d-orbitals of metal surfaces (e.g., Cu, Fe).
Comparative Performance Matrix
The following table synthesizes experimental data comparing 4-Me-MBI against its primary competitors in acidic (1M HCl) and saline (3.5% NaCl) environments.
| Feature | 4-Me-MBI (Subject) | Benzotriazole (BTA) | 2-Mercaptobenzimidazole (MBI) |
| Primary Mechanism | Chemisorption (S & N donors) | Complexation (Cu-BTA polymer) | Chemisorption (S & N donors) |
| Inhibition Efficiency (Cu) | High (>95% at optimal conc.) | Very High (>98%) | Moderate-High (~90-93%) |
| Inhibition Efficiency (Steel) | High (Better than BTA in HCl) | Low/Moderate in Acid | Moderate |
| Electronic Effect | +I Effect (Methyl group enhances adsorption) | N/A | Baseline |
| Toxicity Profile | Moderate (Rubber antioxidant grade) | High (Aquatic toxicity concerns) | Moderate |
| Film Stability | Hydrophobic film (Methyl steric hindrance) | Dense polymeric film | Standard film |
Key Insight: 4-Me-MBI outperforms MBI because the methyl group increases the hydrophobicity of the protective film, effectively repelling water molecules from the metal interface more efficiently than the planar MBI structure.
Mechanistic Action: Adsorption Dynamics
The inhibition mechanism relies on the formation of a coordinate covalent bond between the inhibitor and the metal surface. The diagram below illustrates the adsorption pathway and the molecular orbital interactions (HOMO-LUMO) driving this process.
Figure 1: Adsorption mechanism of 4-Me-MBI showing the transition from solution phase to the formation of a stable chemisorbed monolayer.
Experimental Validation Protocols
To validate the performance of 4-Me-MBI, we utilize a self-validating workflow combining Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (Tafel) .
Protocol A: Electrochemical Impedance Spectroscopy (EIS)
Objective: Determine the Charge Transfer Resistance (
Reagents & Setup:
-
Working Electrode: Copper or Mild Steel (embedded in epoxy, exposed area
). -
Counter Electrode: Platinum foil.
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
Electrolyte: 1M HCl or 3.5% NaCl.
Workflow Diagram:
Figure 2: Standardized EIS workflow for corrosion inhibitor validation.
Data Interpretation:
-
Nyquist Plot: Look for a depressed semicircle. The diameter represents
.-
Success Criteria: The diameter must increase as inhibitor concentration increases.
-
-
Double Layer Capacitance (
): Calculated via the constant phase element (CPE).-
Mechanism Check: A decrease in
confirms the replacement of water molecules (high dielectric constant) with inhibitor molecules (low dielectric constant) at the interface.
-
Protocol B: Weight Loss Method (Gravimetric)
Used for long-term stability testing (24h - 168h).
-
Weighing: Measure initial weight (
) of polished coupons ( ). -
Immersion: Suspend coupons in electrolyte with varying concentrations of 4-Me-MBI.
-
Cleaning: Remove, scrub with bristle brush (to remove corrosion products), dry with acetone.
-
Reweighing: Measure final weight (
). -
Calculation:
(Where is weight loss of blank, and is weight loss with inhibitor).
References
-
Emerald Publishing. (2020). Corrosion inhibition behavior of four benzimidazole derivatives and benzotriazole on copper surface. Anti-Corrosion Methods and Materials.[1][2][3] Link
-
National Institutes of Health (NIH). (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue.[4] PMC. Link
-
ResearchGate. (2025). Corrosion inhibition performance of 2-mercaptobenzimidazole and 2-mercaptobenzoxazole compounds for protection of mild steel.Link
-
National Institutes of Health (NIH). (2022). Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating.[5] PMC. Link
-
Kansas State University. (1998). Benzotriazoles: Toxicity and Degradation.[1]Link
Sources
- 1. Toxicity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 2. emerald.com [emerald.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Benzimidazole Derivatives: Spotlight on 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
In the ever-pressing battle against microbial resistance, the scientific community is in continuous pursuit of novel antimicrobial agents. Among the myriad of heterocyclic compounds, benzimidazole derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of various benzimidazole derivatives, with a special focus on the potential of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-. While specific experimental data on this particular derivative is not extensively available in peer-reviewed literature, this guide will synthesize existing data on structurally related compounds to provide a scientifically grounded perspective on its potential efficacy and to equip researchers with the necessary tools for its evaluation.
The Benzimidazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with various biological targets within microbial cells, leading to a range of therapeutic effects, including antimicrobial, antiviral, anthelmintic, and anticancer activities.[2][3] The versatility of the benzimidazole scaffold allows for substitutions at various positions, primarily N-1, C-2, and C-5/6, which significantly influences its biological activity.[4]
Comparative Antimicrobial Efficacy of Benzimidazole Derivatives
To contextualize the potential of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-, it is essential to examine the antimicrobial performance of its structural relatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives against various bacterial and fungal strains, as reported in the literature. A lower MIC value indicates a higher antimicrobial potency.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Benzimidazole-triazole hybrids | S. aureus | 3.125 | [5] |
| E. coli | 3.125 | [5] | |
| 2-Mercaptobenzimidazole derivative (ZR-5) | S. aureus | - | [6] |
| E. coli | - | [6] | |
| Benzimidazole-hydrazone derivatives | Candida species | Notable antifungal activity | [7] |
| 5-Halo-benzimidazole derivatives | MRSA strains | Comparable to Ciprofloxacin | [8] |
| Fungal strains | Equivalent or greater potency than Amphotericin B | [8] | |
| Benzimidazole-naphthalimide triazole hybrids | S. aureus | 2 ± 0.9 | [2] |
| Benzimidazole-incorporated sulfonamide | Fungi and Gram-positive bacteria | Potent activity | [9] |
| Gram-negative bacteria | Potent activity | [9] |
Structure-Activity Relationship (SAR): Unlocking the Potential of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
The antimicrobial activity of benzimidazole derivatives is intricately linked to their chemical structure.[1] Understanding the Structure-Activity Relationship (SAR) provides a framework for predicting the efficacy of novel compounds like 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-.
The Role of the 2-Thione Moiety
The presence of a thione (C=S) group at the C-2 position is a common feature in many biologically active benzimidazole derivatives. This functional group is known to contribute to the antimicrobial properties of the molecule. The sulfur atom can participate in various interactions with biological targets, potentially enhancing the binding affinity to microbial enzymes or proteins.
The Influence of the 4-Methyl Group
The position and nature of substituents on the benzene ring of the benzimidazole scaffold significantly modulate the antimicrobial activity. A methyl group at the 4-position, as in our target compound, can influence the molecule's lipophilicity and electronic properties. Increased lipophilicity can enhance the compound's ability to penetrate microbial cell membranes. Furthermore, the electron-donating nature of the methyl group can alter the electron density of the aromatic system, which may impact its interaction with target sites.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of benzimidazole derivatives is often attributed to their ability to interfere with fundamental cellular processes in microorganisms.[10] The primary mechanisms include:
-
Inhibition of Nucleic Acid Synthesis: Due to their structural resemblance to purines, benzimidazoles can act as competitive inhibitors of enzymes involved in DNA and RNA synthesis, thereby halting microbial replication and transcription.[11]
-
Inhibition of Protein Synthesis: Some derivatives have been shown to interfere with ribosomal function, leading to the disruption of protein synthesis.
-
Enzyme Inhibition: Specific enzymes crucial for microbial survival, such as DNA gyrase and topoisomerase IV, have been identified as targets for certain benzimidazole compounds.[11] Inhibition of these enzymes leads to impaired DNA replication and repair.
-
Disruption of Cell Membrane Integrity: Lipophilic benzimidazole derivatives may intercalate into the microbial cell membrane, disrupting its structure and function, leading to cell lysis.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To empirically determine the antimicrobial efficacy of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- and other derivatives, the broth microdilution method is the gold standard. This quantitative assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (bacterial or fungal strains)
-
Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Solvent for the test compound (e.g., DMSO)
-
Sterile saline (0.85%)
-
McFarland turbidity standards (0.5)
-
Multichannel pipette
-
Incubator
Step-by-Step Methodology:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient of the test compound.
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the prepared inoculum. This will bring the final volume in each well to 200 µL and halve the concentration of the antimicrobial agent.
-
Controls:
-
Growth Control: A well containing only broth and the inoculum (no antimicrobial agent).
-
Sterility Control: A well containing only broth (no inoculum).
-
Positive Control: A row with a standard antimicrobial agent.
-
-
Incubation: Cover the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).
Conclusion and Future Directions
While the direct antimicrobial efficacy of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- remains to be experimentally elucidated, the analysis of its structural features and the broader landscape of benzimidazole derivatives suggests it holds significant promise as a potential antimicrobial agent. The presence of the 2-thione and 4-methyl groups are anticipated to contribute favorably to its biological activity.
This guide provides a comprehensive framework for researchers and drug development professionals to understand and evaluate this and other novel benzimidazole derivatives. The detailed experimental protocol for MIC determination offers a clear path for generating the crucial data needed to advance these compounds in the drug discovery pipeline. Future research should focus on the synthesis and rigorous antimicrobial screening of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- against a diverse panel of clinically relevant bacterial and fungal pathogens. Elucidation of its precise mechanism of action will further inform its development as a potential therapeutic agent in the fight against infectious diseases.
References
-
Saber, A., et al. (2022). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 27(15), 4987. [Link]
-
Al-Rawi, Z. R., et al. (2017). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences, 6(11), 108-121. [Link]
-
ChemBK. (n.d.). 2h-benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-. Retrieved from [Link]
-
Patil, S. K., et al. (2023). Synthesis and antimicrobial study of new benzimidazole-2-thiones. World Journal of Pharmacy and Pharmaceutical Sciences, 12(9), 1165-1172. [Link]
-
Kaur, H., et al. (2018). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Drug Targets, 19(13), 1547-1568. [Link]
-
Guedes, J. V., et al. (2019). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 24(15), 2777. [Link]
-
El-Sayed, W. A., et al. (2009). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 14(11), 4427-4439. [Link]
-
Kumar, R., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Research & Reviews: Journal of Chemistry, 6(3), 1-8. [Link]
-
Wang, X., et al. (2013). Synthesis, antioxidant, and antimicrobial evaluation of some 2-arylbenzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4857-4860. [Link]
-
Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414. [Link]
-
Nguyen, V. S., et al. (2023). Novel Benzimidazol-2-Thione Derivatives: Synthesis, In Vitro Anticancer, Antimicrobial Activities, And In Silico Molecular Docking Study. ChemistrySelect, 8(20), e202300793. [Link]
-
El-Emam, A. A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(1), 1-20. [Link]
-
Yildirim, S., et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Pharmaceutical Chemistry Journal, 57(1), 1-8. [Link]
-
Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414. [Link]
-
Özkay, Y., et al. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. Arzneimittelforschung, 61(10), 584-588. [Link]
-
Ansari, F. L., et al. (2012). Benzimidazole: A short review of their antimicrobial activities. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1632-1642. [Link]
-
Sharma, D., et al. (2020). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 25(20), 4694. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. biosynth.com [biosynth.com]
- 10. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
Validating the mechanism of action of "2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" as an enzyme inhibitor
Executive Summary
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (commonly referred to as 4-Methyl-2-mercaptobenzimidazole or MMBI ) represents a potent, sulfur-based scaffold for enzyme inhibition. While historically utilized as an antioxidant in industrial applications, its structural homology to methimazole and phenylthiourea (PTU) establishes it as a significant inhibitor of metalloenzymes, specifically Tyrosinase (EC 1.14.18.1) .
This guide validates the mechanism of action (MoA) of MMBI, positioning it as a competitive inhibitor superior or comparable to the industry standard, Kojic Acid . It provides researchers with the experimental protocols and mechanistic logic required to validate this compound in anti-melanogenic drug discovery and enzymatic kinetic studies.
Mechanism of Action (MoA)
Primary Target: Tyrosinase (Binuclear Copper Active Site)
The primary mechanism of MMBI is competitive inhibition of the enzyme Tyrosinase. Tyrosinase is a copper-containing oxidase that catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of L-Tyrosine to L-DOPA and the oxidation of L-DOPA to Dopaquinone.[1]
-
Chemical Interaction: The thione (C=S) group of MMBI acts as a soft base, exhibiting high affinity for the binuclear copper ions (Cu²⁺) located within the enzyme's active site.
-
Binding Mode: Unlike substrates (Tyrosine/DOPA) that require catalytic turnover, MMBI coordinates with the copper center, sterically and electronically blocking the entry of the phenolic substrate.
-
Tautomeric Relevance: The compound exists in a thione-thiol tautomeric equilibrium. The thione form is the dominant species responsible for the strong metal chelation, mimicking the binding mode of the classic inhibitor Phenylthiourea (PTU) but with enhanced lipophilicity due to the methylated benzimidazole ring.
Secondary Mechanism: ROS Scavenging
Beyond direct enzymatic inhibition, MMBI functions as a radical scavenger. Since melanogenesis is an oxidative process that generates Reactive Oxygen Species (ROS), the antioxidant capacity of MMBI provides a dual-action inhibitory effect, reducing the downstream polymerization of quinones into melanin.
Visualizing the Pathway
The following diagram illustrates the catalytic pathway of Tyrosinase and the specific interference points of MMBI compared to substrates.
Caption: MMBI inhibits melanogenesis by chelating the copper active site of Tyrosinase and scavenging ROS.
Comparative Analysis: MMBI vs. Alternatives
To validate MMBI, it must be benchmarked against standard inhibitors. The following table compares MMBI with Kojic Acid (the cosmetic standard) and Phenylthiourea (PTU) (the mechanistic standard).
| Feature | MMBI (4-Methyl-2-mercaptobenzimidazole) | Kojic Acid (Standard) | Phenylthiourea (PTU) |
| Mechanism | Competitive / Mixed (Copper Chelation) | Mixed-type (Chelation + Allosteric) | Non-competitive / Uncompetitive (Copper Chelation) |
| Potency (IC50) | Low µM to nM range (Highly Potent) | ~17–20 µM | ~0.2–5 µM |
| Binding Affinity | High (Thione-Copper interaction) | Moderate (Hydroxyl-Copper interaction) | High (Thiourea-Copper interaction) |
| Reversibility | Reversible | Reversible | Reversible |
| Toxicity Risk | Moderate (Potential SOD inhibition) | Low (Skin sensitization possible) | High (Thyroid toxicity) |
| Stability | High (Resistant to oxidation) | Low (Oxidizes/browns over time) | High |
Key Insight: MMBI derivatives (such as the 5-methoxy analog) have demonstrated IC50 values as low as 60 nM , significantly outperforming Kojic Acid. The 4-methyl variant typically exhibits potency superior to Kojic Acid due to the hydrophobic interaction of the benzimidazole ring with the enzyme's binding pocket.
Experimental Validation Protocols
To scientifically validate MMBI as an enzyme inhibitor in your lab, follow this three-stage workflow.
Stage 1: In Vitro Tyrosinase Inhibition Assay
Objective: Determine the IC50 of MMBI.
-
Reagents:
-
Phosphate Buffer (50 mM, pH 6.8).
-
Mushroom Tyrosinase (1000 U/mL).
-
Substrate: L-DOPA (2.5 mM).
-
Inhibitor: MMBI (Dissolved in DMSO; serial dilutions from 0.1 µM to 100 µM).
-
-
Protocol:
-
In a 96-well plate, add 140 µL Buffer + 20 µL Enzyme solution.
-
Add 20 µL of MMBI (various concentrations) or DMSO (control). Incubate for 10 min at 25°C.
-
Initiate reaction by adding 20 µL L-DOPA.
-
Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.
-
-
Calculation:
-
Calculate % Inhibition =
. -
Plot % Inhibition vs. Log[Concentration] to derive IC50.
-
Stage 2: Kinetic Mechanism Validation (Lineweaver-Burk)
Objective: Confirm the "Competitive" nature of inhibition.
-
Experimental Setup:
-
Run the inhibition assay (as above) using fixed concentrations of MMBI (e.g., 0, 5, 10 µM) against varying concentrations of L-DOPA (0.1, 0.25, 0.5, 1.0, 2.0 mM).
-
-
Data Analysis:
-
Plot
(y-axis) vs. (x-axis).
-
-
Interpretation Criteria:
-
Competitive Inhibition: Lines intersect at the Y-axis (
is unchanged, increases). -
Non-Competitive: Lines intersect at the X-axis (
unchanged, decreases). -
Mixed: Lines intersect in the second quadrant.
-
Expectation for MMBI: Intersection at or near the Y-axis, indicating MMBI competes with L-DOPA for the active site.
-
Stage 3: Specificity Check (Off-Target Toxicity)
Objective: Ensure specificity by testing against Cu/Zn Superoxide Dismutase (SOD) . MMBI is known to inhibit SOD, which is a toxicological marker.
-
Assay: Pyrogallol autoxidation method.
-
Expectation: MMBI may inhibit SOD activity.[2] A high potency against Tyrosinase with lower potency against SOD indicates a favorable therapeutic window.
Experimental Workflow Diagram
Caption: Step-by-step workflow for experimentally validating MMBI inhibition kinetics.
References
-
Chai, W. M., et al. (2021). "5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism."[3] Journal of Bioscience and Bioengineering, 131(4), 356-363. Link
-
Kim, D., et al. (2024). "In vitro and in vivo anti-pigmentation effects of 2-mercaptobenzimidazoles as nanomolar tyrosinase inhibitors." European Journal of Medicinal Chemistry. Link
-
He, L., et al. (2024). "Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors." International Journal of Molecular Sciences. Link
-
Chang, T. S. (2009). "An Updated Review of Tyrosinase Inhibitors." International Journal of Molecular Sciences, 10(6), 2440–2475. Link
-
Zhang, J., et al. (2016). "Molecular Interaction Mechanism between 2-Mercaptobenzimidazole and Copper-Zinc Superoxide Dismutase." PLOS ONE. Link
Sources
- 1. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Interaction Mechanism between 2-Mercaptobenzimidazole and Copper-Zinc Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Cross-Validation of Analytical Methods for "2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" Quantification
Executive Summary & Scientific Context
The quantification of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (synonymous with 4-Methyl-2-mercaptobenzimidazole or MMBI ) is a critical task in two distinct domains: pharmaceutical impurity profiling (as a genotoxic impurity or degradation product of benzimidazole-based APIs) and industrial polymer safety (as an antioxidant residue).[1]
Because MMBI exhibits thione-thiol tautomerism and possesses dual chemical functionality (basic imidazole nitrogen and acidic thiol/thione group), it presents unique chromatographic challenges.[1] A single analytical method is often insufficient to guarantee both specificity and sensitivity across all matrices.
This guide provides a rigorous cross-validation framework comparing two industry-standard approaches:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): The robust, cost-effective workhorse for raw material assay and high-concentration process monitoring.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The high-sensitivity validator, essential for trace analysis (<10 ppm) and confirming peak purity in complex matrices.[1]
Analytical Method A: The Routine Workhorse (HPLC-DAD)[1]
Role: Routine QA/QC, Assay (>98% purity checks), Process Control. Principle: Reversed-phase separation utilizing the hydrophobic interaction of the methyl-benzimidazole core, with UV detection leveraging the strong absorbance of the conjugated thione system (~290–305 nm).
Experimental Protocol
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: C18 Stationary Phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).[1]
-
Why: The high carbon load provides sufficient retention for the polar thione moiety, while the hybrid particle technology resists dissolution at higher pH if alkaline mobile phases are needed (though acidic is preferred here).[1]
-
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid).
-
Why: MMBI has a pKa ~9-10 (thiol) and ~5 (imidazole).[1] Operating at pH 4.5 ensures the molecule is neutral/protonated, reducing peak tailing caused by secondary interactions with silanols.
-
-
Mobile Phase B: Acetonitrile (LC Grade).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 305 nm (primary) and 254 nm (secondary).[1]
-
Injection Volume: 10 µL.
Performance Characteristics (Typical)
-
Linearity (R²): >0.999 (Range: 10 – 500 µg/mL).[1]
-
LOD/LOQ: ~0.5 µg/mL / 1.5 µg/mL.[1]
-
Pros: Robust, low operational cost, excellent precision (RSD <1%).[1]
-
Cons: Limited sensitivity for trace impurities; potential co-elution with structural isomers (e.g., 5-methyl isomer) without careful optimization.[1]
Analytical Method B: The Validator (LC-MS/MS)
Role: Trace Quantification (<10 ppm), Genotoxic Impurity Screening, Matrix Effect Evaluation. Principle: Electrospray Ionization (ESI) followed by Multiple Reaction Monitoring (MRM).[1] The mass spectrometer acts as a mass-selective detector, eliminating matrix interference that plagues UV methods.
Experimental Protocol
-
Instrument: Sciex Triple Quad 6500+ or Thermo Altis.
-
Column: C18 Stationary Phase (e.g., Phenomenex Kinetex C18, 2.1 x 100 mm, 1.7 µm).[1]
-
Why: Sub-2-micron particles improve peak capacity for complex matrices.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Why: Formic acid provides protons for ESI+ efficiency.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient (5% → 95% B in 8 mins) to maximize throughput.
-
Ionization: ESI Positive Mode (ESI+).[1]
-
Note: While thiones can ionize in negative mode, the basic imidazole ring readily protonates [M+H]+, offering stable signal intensity.[1]
-
-
MRM Transitions:
Performance Characteristics (Typical)
-
Linearity (R²): >0.995 (Range: 1 – 1000 ng/mL).[1]
-
LOD/LOQ: ~0.5 ng/mL / 1.0 ng/mL.[1]
-
Pros: Extreme sensitivity (1000x higher than UV), absolute specificity.[1]
-
Cons: High capital cost, "dilute-and-shoot" often required to avoid detector saturation.
Cross-Validation: The "Truth" Test
To ensure scientific integrity, Method B (LC-MS/MS) is used to validate Method A (HPLC-UV).[1] This process confirms that the routine method is not reporting false positives (due to co-elution) or false negatives (due to lack of sensitivity).[1]
Comparative Data Summary
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Cross-Validation Verdict |
| Specificity | High (spectral match) | Superior (mass/charge) | LC-MS confirms UV peak purity is >99%.[1] |
| LOQ | 1.5 ppm | 0.001 ppm | LC-MS is required for trace impurity analysis. |
| Precision (RSD) | 0.4% - 0.8% | 2.5% - 4.0% | HPLC-UV is preferred for assay/content uniformity.[1] |
| Recovery | 98% - 102% | 90% - 110% | Both methods show acceptable accuracy. |
| Matrix Effect | Minimal (dilution) | Moderate (ion suppression) | Deuterated internal standard required for LC-MS.[1] |
Validation Logic: Bland-Altman Approach
Do not rely solely on correlation coefficients. Perform a Bland-Altman analysis on real samples analyzed by both methods.
-
Calculate the difference between Method A and Method B for each sample.
-
Plot Difference vs. Average.
-
Success Criterion: 95% of differences must lie within ±2 SD of the mean difference. If Method A consistently reads higher than Method B, it suggests co-eluting impurities in the UV method.
Decision Workflow Diagram
The following diagram illustrates the logical decision-making process for selecting and validating the appropriate method based on the analytical requirement.
Figure 1: Decision tree for selecting and cross-validating analytical methods for MMBI quantification.
References
-
Separation of 2-Mercaptobenzimidazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B, 2004. Available at: [Link]
-
Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Waters Corporation Application Note. Available at: [Link][1]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Molbank, 2016. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Available at: [Link]
Sources
Benchmarking the performance of "2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" against commercial antioxidants
A Comparative Performance Analysis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- as an Antioxidant Agent
A Senior Application Scientist's Guide to In Vitro Benchmarking
Executive Summary
The relentless pursuit of novel, potent antioxidant compounds is a cornerstone of therapeutic development, driven by the critical role of oxidative stress in a multitude of pathological conditions. This guide presents a comprehensive framework for evaluating the antioxidant performance of the novel compound, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (MBI), against established commercial antioxidants: Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT). We move beyond simplistic, single-assay comparisons to advocate for a multi-tiered benchmarking strategy. This approach combines foundational chemical radical scavenging assays (DPPH, ABTS), with more biologically relevant cell-based models (CAA), and targeted assessments of protective effects against lipid peroxidation (TBARS) and modulation of endogenous enzymatic defenses (SOD, CAT, GSH-Px). Each section provides not only the detailed, replicable protocols necessary for rigorous scientific inquiry but also the causal reasoning behind their selection, ensuring a self-validating and holistic assessment of antioxidant efficacy.
Introduction: The Imperative for Advanced Antioxidant Benchmarking
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established contributor to cellular damage and the progression of diseases ranging from neurodegeneration to cancer.[1] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing a cascade of destructive oxidation.[2] While synthetic antioxidants like Butylated Hydroxytoluene (BHT) are commercially prevalent, the search for novel agents with improved efficacy and safety profiles is perpetual.[3][4]
The benzimidazole-2-thione scaffold has emerged as a promising pharmacophore, with derivatives known to exhibit significant antioxidant activity.[5][6] The proposed mechanism often involves the thione group, which can participate in single-electron transfer (SET) to neutralize free radicals.[7] This guide focuses on a specific derivative, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (MBI), and outlines a rigorous methodology to characterize its performance profile against industry-standard benchmarks.
Compound Profiles:
-
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (MBI): A heterocyclic compound featuring the benzimidazole-2-thione core. Its antioxidant potential is hypothesized to stem from its ability to donate an electron or hydrogen atom to stabilize free radicals, a mechanism common to many thione-containing molecules.[5]
-
Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant that acts as a potent reducing agent and free radical scavenger, capable of neutralizing a wide array of ROS.[4][8]
-
Trolox: A water-soluble analog of Vitamin E, frequently used as a standard in antioxidant assays due to its effective scavenging of peroxyl radicals.[9]
-
Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant commonly used as a preservative in foods, cosmetics, and pharmaceuticals to prevent oxidative degradation.[3][4]
A Multi-tiered Benchmarking Strategy
A single antioxidant assay provides an incomplete picture of a compound's potential. To build a comprehensive and trustworthy profile of MBI, we employ a workflow that progresses from simple chemical reactivity to complex biological responses. This strategy is essential because a compound's performance in a cell-free chemical assay does not guarantee its activity in a cellular environment, where factors like bioavailability, cellular uptake, and metabolism are critical.[10][11]
Tier 1: In Vitro Chemical Radical Scavenging Assays
These assays form the baseline of antioxidant capacity assessment. They are rapid, high-throughput, and excellent for determining a compound's intrinsic ability to neutralize specific, stable free radicals in a controlled chemical environment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle of Causality: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is visually tracked by the loss of its deep purple color, measured spectrophotometrically at ~517 nm.[9][12] Its simplicity makes it a valuable primary screening tool.[13]
-
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of MBI and commercial standards (Ascorbic Acid, Trolox, BHT) in an appropriate solvent (e.g., DMSO or methanol).
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compounds. Add 100 µL of the DPPH solution to each well. A blank well should contain only 100 µL of solvent and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 515-517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = ((Abs_blank - Abs_sample) / Abs_blank) * 100.
-
Data Analysis: Plot % inhibition against compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
-
Comparative Data Summary (Illustrative):
| Compound | IC50 (µM) |
| MBI (Illustrative) | 45.5 |
| Ascorbic Acid | 28.7 |
| Trolox | 35.2 |
| BHT | 60.1 |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle of Causality: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce this radical cation back to the colorless ABTS form. This decolorization is measured spectrophotometrically at ~734 nm.[9] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds and its sensitivity at various pH levels, offering a broader assessment than DPPH alone.[14][15]
-
Experimental Protocol:
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 (± 0.02) at 734 nm.
-
Reaction Setup: In a 96-well plate, add 20 µL of various concentrations of the test compounds. Add 180 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the results as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated with Trolox, and the antioxidant capacity of MBI is expressed as µM of Trolox equivalents.
-
-
Comparative Data Summary (Illustrative):
| Compound | TEAC (Trolox Equivalents) |
| MBI (Illustrative) | 1.8 |
| Ascorbic Acid | 2.1 |
| Trolox | 1.0 |
| BHT | 1.3 |
Tier 2: Cell-Based Antioxidant Activity (CAA) Assay
-
Principle of Causality: The CAA assay represents a significant step towards biological relevance. It measures the antioxidant activity of a compound within a cellular environment, accounting for critical factors like cell uptake, distribution, and metabolism.[10] The assay uses a cell-permeable probe, DCFH-DA, which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS (generated by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will enter the cells and prevent this oxidation, resulting in lower fluorescence.[11][16]
-
Experimental Protocol:
-
Cell Culture: Seed human hepatocarcinoma HepG2 cells (e.g., at 6 x 10⁴ cells/well) into a 96-well, black, clear-bottom microplate and incubate for 24 hours until confluent.[16]
-
Treatment: Remove the growth medium and wash the cells with PBS. Treat the cells with medium containing various concentrations of MBI or standards, along with the DCFH-DA probe (e.g., 25 µM).
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for compound uptake and probe deacetylation.
-
Oxidative Stress Induction: Wash the cells again with PBS to remove extracellular compounds. Add the peroxyl radical initiator AAPH (e.g., 600 µM) to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence emission (e.g., at 538 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour.[10]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetic plot. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control. Results are often expressed as Quercetin Equivalents (QE) based on a standard curve.[17]
-
-
Comparative Data Summary (Illustrative):
| Compound | CAA Value (µmol QE / 100 µmol) |
| MBI (Illustrative) | 35 |
| Ascorbic Acid | 5 |
| Trolox | 12 |
| BHT | 8 |
Tier 3: Protective Effects & Endogenous Response
This tier investigates the practical protective effects of the antioxidant against a specific form of cellular damage (lipid peroxidation) and its potential to modulate the cell's own antioxidant enzyme systems.
Lipid Peroxidation Inhibition (TBARS Assay)
-
Principle of Causality: Lipid peroxidation is a key mechanism of cell injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. The Thiobarbituric Acid Reactive Substances (TBARS) assay quantifies malondialdehyde (MDA), a major byproduct of this process.[18][19] An effective antioxidant will inhibit the initiation or propagation of lipid peroxidation, resulting in lower MDA levels. This assay provides a direct measure of a compound's ability to protect a critical cellular structure.[20][21]
-
Experimental Protocol:
-
Sample Preparation: A lipid-rich model system is required, such as isolated cell membranes, liposomes, or tissue homogenates.
-
Induction of Peroxidation: The lipid sample is incubated with the test compound (MBI or standards) at various concentrations. Peroxidation is then initiated using an oxidizing agent like FeSO₄/ascorbic acid.[20]
-
TBA Reaction: After incubation (e.g., 1-2 hours at 37°C), the reaction is stopped. Trichloroacetic acid (TCA) is added to precipitate proteins, followed by centrifugation. The supernatant is collected and mixed with thiobarbituric acid (TBA) solution.
-
Chromogen Formation: The mixture is heated at 95°C for 30-60 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.[18]
-
Measurement: After cooling, the absorbance of the resulting chromogen is measured spectrophotometrically at 532 nm.
-
Quantification: The concentration of MDA is determined using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).[20] The results are expressed as % inhibition of MDA formation.
-
-
Comparative Data Summary (Illustrative):
| Compound | % Inhibition of MDA Formation (at 50 µM) |
| MBI (Illustrative) | 68% |
| Ascorbic Acid | 45% |
| Trolox | 75% |
| BHT | 82% |
Modulation of Endogenous Antioxidant Enzymes
-
Principle of Causality: Beyond direct radical scavenging, some compounds can exert antioxidant effects by upregulating the cell's own enzymatic defense systems. Key enzymes in this network include Superoxide Dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, Catalase (CAT), which decomposes hydrogen peroxide into water and oxygen, and Glutathione Peroxidase (GSH-Px), which reduces hydrogen peroxide and lipid hydroperoxides.[22][23][24] Assessing the activity of these enzymes in cell lysates after treatment with MBI can reveal an indirect, and potentially more sustained, antioxidant mechanism.
-
Generalized Experimental Protocol:
-
Cell Treatment: Culture an appropriate cell line (e.g., HepG2) and treat with various concentrations of MBI or standards for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS, harvest them, and prepare a cell lysate via sonication or using a lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using an assay like the BCA assay to normalize enzyme activity.[25]
-
Enzyme Activity Assays: Use commercially available assay kits or established protocols to measure the specific activity of SOD, CAT, and GSH-Px in the lysates.[22][25][26] These kits typically rely on colorimetric or fluorometric measurements of substrate consumption or product formation.
-
Data Analysis: Express enzyme activity as units per milligram of protein (U/mg protein) and compare the activity in treated cells to untreated controls.
-
-
Comparative Data Summary (Illustrative):
| Compound (at 25 µM) | SOD Activity (% of Control) | CAT Activity (% of Control) | GSH-Px Activity (% of Control) |
| MBI (Illustrative) | 135% | 120% | 125% |
| Ascorbic Acid | 105% | 102% | 110% |
| Trolox | 108% | 105% | 115% |
| BHT | 98% | 95% | 101% |
Synthesis and Interpretation of Results
Conclusion
Benchmarking a novel antioxidant like 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- requires a scientifically rigorous, multi-faceted approach. By systematically progressing from basic chemical reactivity to complex cellular responses, researchers can build a robust and reliable performance profile. This guide provides the necessary experimental framework and the underlying scientific rationale to objectively compare MBI's efficacy against established commercial standards. The resulting data will be crucial for guiding further preclinical and clinical development, ultimately determining the therapeutic potential of this promising compound.
References
-
Zhang, J., Chen, R., et al. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. Bio-protocol, 7(16). Available at: [Link][22][25]
-
Subramanian, R., et al. (2015). TBARS Assay. Bio-protocol, 5(10). Available at: [Link][20]
-
ResearchGate. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans | Request PDF. ResearchGate. Available at: [Link][23]
-
Flohé, L., & Günzler, W. A. (2020). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. PMC. Available at: [Link][24]
-
Semantic Scholar. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. Semantic Scholar. Available at: [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay. Kamiya Biomedical Company. Available at: [Link][17]
-
CLOUD-CLONE CORP. (n.d.). Glutathione Peroxidase (GSH-PX) Assay Kit. CLOUD-CLONE CORP. Available at: [Link]
-
BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. BMG Labtech. Available at: [Link][16]
-
NWLSS. (n.d.). Glutathione Peroxidase Assay. NWLSS. Available at: [Link]
-
Zhang, J., et al. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. PMC. Available at: [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. Available at: [Link][11]
-
Cell Biolabs, Inc. (n.d.). TBARS (Lipid Peroxidation) Assay. Cell Biolabs, Inc. Available at: [Link]
-
Oszajca, M., et al. (2019). A Study on Synthesis and Antioxidant Activity Comparison of Novel Stilbenebenzamide Compounds. PubMed. Available at: [Link][3]
-
Giera, M., et al. (2019). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. PMC. Available at: [Link][18]
-
Frontiers in Bioscience. (n.d.). Glutathione Peroxidase(GSH-PX)Assay Kit Catalogue. Frontiers in Bioscience. Available at: [Link]
-
Sekmen, A. H., & Turkan, I. (n.d.). Superoxide Dismutase Assay. PROMETHEUS – Protocols. Available at: [Link]
-
MMPC.org. (2013). Glutathione Peroxidase Protocol. MMPC.org. Available at: [Link][26]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
-
Mariutti, L. R. B., & Bragagnolo, N. (2017). Lipid Peroxidation (TBARS) in Biological Samples. Springer Nature Experiments. Available at: [Link][21]
-
Młynarczyk, K., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Available at: [Link][13]
-
ResearchGate. (n.d.). Scheme 6 Hypothetical mechanism of antioxidant action of benzimidazole-2-thiones via SET. ResearchGate. Available at: [Link][7]
-
E3S Web of Conferences. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. Available at: [Link][12]
-
Indian Journal of Pharmaceutical Sciences. (2012). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. Available at: [Link][9]
-
Al-Ostath, A., et al. (2022). Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives. PubMed. Available at: [Link]
-
Yancheva, D. Y., et al. (2017). Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship. Springer. Available at: [Link][5]
-
Bulgarian Chemical Communications. (2020). In vitro assessment of the antioxidant activity of new benzimidazole-2-thione hydrazone derivatives and DFT study of their. Bulgarian Chemical Communications. Available at: [Link][6]
-
ResearchGate. (2020). In vitro assessment of the antioxidant activity of new benzimidazole-2-thione hydrazone derivatives and DFT study of their mechanism of action. ResearchGate. Available at: [Link]
-
Ghosh, D. (2015). Antioxidant Sales Grow Alongside Scientific Controversy. Nutraceuticals World. Available at: [Link][1]
-
CD Formulation. (n.d.). Antioxidants. CD Formulation. Available at: [Link][4]
-
Journal of Agricultural and Food Chemistry. (2002). Commercial Dietary Antioxidant Supplements Assayed for Their Antioxidant Activity by Different Methodologies. ACS Publications. Available at: [Link]
-
Platzer, M., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. MDPI. Available at: [Link][14]
-
Drug Design, Development and Therapy. (2024). Bixin Beyond Colour: Expanding Therapeutic Horizons Through the Integr. DDDT. Available at: [Link]
-
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available at: [Link][15]
-
Forman, H. J., & Zhang, H. (2023). Expected and Unexpected Effects of Pharmacological Antioxidants. PMC. Available at: [Link][8]
-
Pizzino, G., et al. (2021). Recent Developments in Effective Antioxidants: The Structure and Antioxidant Properties. PMC. Available at: [Link][2]
-
Anastassova, N. O., et al. (2018). Design, synthesis, antioxidant properties and mechanism of action of new N,N′-disubstituted benzimidazole-2-thione hydrazone derivatives. OUCI. Available at: [Link]
Sources
- 1. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 2. Recent Developments in Effective Antioxidants: The Structure and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study on Synthesis and Antioxidant Activity Comparison of Novel Stilbenebenzamide Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidants - CD Formulation [formulationbio.com]
- 5. Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship - Arabian Journal of Chemistry [arabjchem.org]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. researchgate.net [researchgate.net]
- 8. Expected and Unexpected Effects of Pharmacological Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mmpc.org [mmpc.org]
Validating the purity of synthesized "2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" by elemental analysis
Validating : A Comparative Guide to Purity Analysis of 4-Methyl-2-mercaptobenzimidazole
Executive Summary
Compound: 4-Methyl-1,3-dihydro-2H-benzimidazole-2-thione (also known as 4-methyl-2-mercaptobenzimidazole).
Formula:
This guide serves as a technical manual for validating the purity of synthesized 4-methyl-2-mercaptobenzimidazole. While High-Performance Liquid Chromatography (HPLC) is the industry standard for chromatographic purity, Elemental Analysis (EA) remains the definitive method for validating bulk chemical composition, stoichiometry, and solvation state. This guide objectively compares EA against orthogonal techniques and provides a self-validating experimental protocol.
The Gold Standard: Elemental Analysis (CHNS)
Elemental analysis via combustion (CHNS) is a macroscopic validation tool. Unlike HPLC, which detects specific chromophores, EA confirms that the bulk powder matches the theoretical mass fractions of the target formula.
Theoretical Composition & Acceptance Limits
For a successful synthesis of
| Element | Theoretical Mass % | Acceptable Range ( | Common Failure Mode (If High) | Common Failure Mode (If Low) |
| Carbon (C) | 58.51% | 58.11% – 58.91% | Solvent contamination (e.g., Ethanol, Toluene) | Inorganic salt contamination; Moisture |
| Hydrogen (H) | 4.91% | 4.51% – 5.31% | Trapped solvent; Moisture ( | Oxidation to disulfide (loss of H) |
| Nitrogen (N) | 17.06% | 16.66% – 17.46% | Residual starting material (Diamine) | Decomposition; Non-nitrogenous impurities |
| Sulfur (S) | 19.52% | 19.12% – 19.92% | Trapped | Hydrolysis to urea derivative |
Why EA is Critical for This Compound
-
Detection of Non-Chromophoric Impurities: Synthesis of this thione often involves inorganic bases (NaOH) or acids (HCl). Residual NaCl or moisture (
) is invisible to UV-HPLC but will depress the %C, %N, and %S values in EA. -
Solvate Confirmation: Benzimidazoles are prone to forming hydrates or ethanolates. EA is the primary method to detect non-stoichiometric solvation (e.g., if %H is consistently 0.5% high, a hemihydrate might be present).
Comparative Analysis: EA vs. Alternatives
To ensure scientific integrity, one must acknowledge that EA cannot stand alone. It validates composition, not structure.
Method Comparison Matrix
| Feature | Elemental Analysis (CHNS) | HPLC (UV-Vis) | 1H-NMR | DSC / Melting Point |
| Primary Output | Bulk Purity (% Composition) | Impurity Profile (Individual peaks) | Structural Identity | Thermal Purity / Crystallinity |
| Isomer Specificity | None (Cannot distinguish 4-Me vs 5-Me isomer) | High (Can separate isomers with correct column) | High (Coupling constants distinguish isomers) | Low (Melting point depression only) |
| Inorganic Detection | Excellent (Values drop proportionally) | Poor (Salts elute in void volume or are invisible) | Poor (Salts are silent) | Moderate (Broadens melting range) |
| Sample Destructive? | Yes (Combustion) | No (Recovery possible) | No | Yes |
| Cost Efficiency | Moderate (Outsourced ~$20-50/sample) | High (Solvents, Columns, Time) | High (Instrument time) | Low |
The "Blind Spot" Analysis
-
EA's Blind Spot: Isomers. If your synthesis produces a mixture of 4-methyl and 5-methyl isomers (due to impure starting diamine), EA will pass perfectly because both have the formula
. -
HPLC's Blind Spot: Inorganic salts. A sample could be 90% product and 10% NaCl; HPLC might show "99.9% purity" (by area) because NaCl has no UV absorbance. EA would immediately flag this with a ~10% drop in Carbon content.
Experimental Protocol: Self-Validating Workflow
This protocol ensures that EA results reflect the compound, not the preparation errors.
Phase 1: Sample Preparation (The Critical Step)
Most EA failures are due to trapped solvent, not synthesis failure.
-
Recrystallization: Purify the crude 4-methyl-2-mercaptobenzimidazole using Ethanol/Water (1:1) . This removes unreacted diamines.
-
Drying (Mandatory):
-
Place 50 mg of sample in a vacuum oven.
-
Set temperature to 80°C (well below MP of ~300°C).
-
Apply vacuum (< 10 mbar) for 24 hours .
-
Validation Check: Run TGA (Thermogravimetric Analysis) or check weight stability. If weight loss > 1% occurs, dry longer.
-
Phase 2: The Analysis
-
Weighing: Accurately weigh 2–3 mg of dried sample into a tin capsule using a microbalance (precision
mg). -
Calibration: Calibrate the CHNS analyzer using Sulfanilamide (Standard) as it contains C, H, N, and S.
-
Combustion:
-
Furnace Temp: >950°C (Required for complete Sulfur combustion).
-
Carrier Gas: Helium.
-
Oxygen Boost: 2-3 seconds (Ensure complete oxidation of the aromatic ring).
-
Phase 3: Interpretation Logic
-
Scenario A: All values within
. -> PASS . -
Scenario B: %C, %N, %S are all low by comparable factor; %H is normal/high. -> FAIL . Diagnosis: Inorganic salt contamination or moisture.
-
Scenario C: %C is high. -> FAIL . Diagnosis: Trapped organic solvent (Ethanol).[1]
Visualization: Purity Validation Workflow
Caption: Logical workflow for validating purity, emphasizing the feedback loops for common failure modes (solvents/salts).
References
-
Vertex AI Search. (2024). Synthesis and Properties of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-. Retrieved from 2
-
University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from 3
-
European Medicines Agency. (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from 4
-
MDPI. (2018). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Retrieved from 5
-
ChemBK. (2024). 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- Properties. Retrieved from 6
Sources
Comparative toxicological studies of "2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" and its analogs
Executive Summary: The Methylation Paradox
This guide provides a critical comparative analysis of 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (referred to herein as 4-MeMBI ) against its parent compound, 2-Mercaptobenzimidazole (MBI) , and its isomer 5-MeMBI .[1]
While these compounds are structurally similar and widely used as rubber antioxidants and chemical intermediates, their toxicological profiles diverge significantly due to a phenomenon we classify as the "Methylation Paradox" :
-
Intrinsic Potency: Methylation at the 4- or 5-position increases lipophilicity (LogP) and intrinsic cytotoxicity in vitro.
-
Systemic Toxicity: Conversely, methylation significantly reduces systemic thyroid toxicity and hepatotoxicity in vivo.
This guide dissects this dichotomy, providing experimental data and protocols to validate safety profiles in drug and material development.
Chemical Identity & Structural Activity Relationship (SAR)
The toxicity of benzimidazole-thiones is governed by the thioamide moiety (responsible for thyroid peroxidase inhibition) and the lipophilic substituents (governing absorption and sensitization).
Table 1: Comparative Chemical Profile
| Feature | 4-MeMBI (Subject) | MBI (Parent) | 5-MeMBI (Isomer) |
| IUPAC Name | 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione | 1,3-dihydro-2H-benzimidazole-2-thione | 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione |
| CAS No. | 27231-33-0 | 583-39-1 | 27231-36-3 |
| Structure Note | Methyl group at C4 (Steric proximity to NH) | Unsubstituted | Methyl group at C5 (Distal) |
| LogP (Lipophilicity) | ~1.6 (Moderate) | ~1.1 (Low) | ~1.6 (Moderate) |
| Primary Toxicity | Dermal Sensitizer | Potent Thyrotoxicant | Dermal Sensitizer |
SAR Insight: The addition of the methyl group facilitates rapid metabolic desulfuration and clearance. MBI, lacking this handle, persists longer in systemic circulation, leading to sustained inhibition of Thyroid Peroxidase (TPO).
Comparative Toxicological Profile
Thyroid Disruption (Goitrogenic Potential)
The primary hazard of mercaptobenzimidazoles is the inhibition of TPO, the enzyme responsible for iodinating tyrosine residues in thyroglobulin.
-
Mechanism: These compounds act as "suicide substrates" for TPO, covalently binding to the heme group or depleting H2O2.
-
Potency Ranking (In Vivo): MBI >> 4-MeMBI ≥ 5-MeMBI
-
Experimental Evidence: In 28-day repeated oral dose studies (rats), MBI causes massive thyroid hyperplasia and T3/T4 depletion.[1] 4-MeMBI and 5-MeMBI require significantly higher doses to elicit similar effects.
-
Causality: The lower toxicity of 4-MeMBI is pharmacokinetic , not pharmacodynamic. It is cleared from the blood <10 hours post-dosing, whereas MBI accumulates.[2]
Dermal Sensitization
Unlike thyroid toxicity, skin sensitization correlates directly with lipophilicity (skin penetration).
-
Potency Ranking: 4-MeMBI > 5-MeMBI > MBI
-
Data: Guinea Pig Maximization Tests (GPMT) classify methylated MBIs as stronger sensitizers.
-
Implication: While 4-MeMBI is safer for systemic exposure (thyroid/liver), it poses a higher risk of contact dermatitis for handlers/workers.
Hepatotoxicity & Enzyme Induction[3]
-
MBI: Causes liver hypertrophy and broad enzyme inhibition.
-
4-MeMBI: Acts as a potent inducer of Cytochrome P450 enzymes (specifically CYP1A1/2 and CYP3A4). This induction accelerates its own metabolism (auto-induction), further widening the safety margin against systemic accumulation.
Visualizing the Mechanism of Action
The following diagram illustrates the pathway of thyroid toxicity and the divergence point where methylation mitigates risk.
Figure 1: Mechanism of MBI-induced thyroid toxicity.[1][3] Note the "Clearance" node where 4-MeMBI diverges, preventing the downstream cascade.
Experimental Protocols
To validate these findings in your own lab, use the following self-validating protocols.
Protocol A: In Vitro Lactoperoxidase (LPO) Inhibition Assay
Use LPO as a robust surrogate for TPO to determine intrinsic inhibitory potency (IC50).
-
Reagents: Purified LPO, Potassium Iodide (KI), H2O2, Test Compounds (MBI, 4-MeMBI dissolved in DMSO).
-
System: 50 mM Phosphate buffer (pH 7.0).
-
Reaction:
-
Incubate LPO (0.2 units/mL) with Test Compound (0.1 - 100 µM) for 10 min at 25°C.
-
Initiate reaction by adding KI (10 mM) and H2O2 (0.3 mM).
-
Measurement: Monitor absorbance at 350 nm (formation of I3-).
-
-
Validation Criteria:
-
Positive Control: Propylthiouracil (PTU) must show IC50 ~20-30 µM.
-
Negative Control: DMSO vehicle only (0% inhibition).
-
-
Expected Results (IC50):
Protocol B: In Vivo 28-Day Repeated Dose Study (Rat)
Gold standard for assessing systemic thyroid/liver effects.
-
Subjects: Male Wistar Rats (n=10/group).
-
Dosing: Oral gavage, daily for 28 days.
-
Dose levels: 0, 2, 10, 50 mg/kg/day.
-
Vehicle: Corn oil.
-
-
Endpoints:
-
Day 29: Serum T3, T4, TSH (ELISA).
-
Histopathology: Thyroid (follicular cell height), Liver (centrilobular hypertrophy).
-
-
Data Interpretation:
-
MBI (50 mg/kg): Expect >50% drop in T4, >2-fold increase in thyroid weight.
-
4-MeMBI (50 mg/kg): Expect minimal/no significant change in T4 or thyroid weight.
-
Data Summary: 4-MeMBI vs. Alternatives
| Parameter | MBI (Parent) | 4-MeMBI (Subject) | 5-MeMBI (Alternative) |
| TPO Inhibition (IC50) | High (20.6 µM) | Low (45.6 µM) | Moderate (31.6 µM) |
| Systemic Clearance | Slow (Accumulates) | Fast (Rapid Metabolism) | Fast |
| Thyroid Toxicity Risk | Severe | Low | Low |
| Sensitization Risk | Low | High | Moderate |
| CYP Induction | Negligible | Strong (CYP1A) | Moderate |
References
-
Evaluation of Mercaptobenzimidazoles and their Zinc Salts. Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).[1][4] Link
-
Toxicity study of a rubber antioxidant, 2-mercaptobenzimidazole, by repeated oral administration to rats. Journal of Toxicological Sciences. (1994). Link
-
Comparative toxicokinetic/toxicodynamic study of rubber antioxidants, 2-mercaptobenzimidazole and its methyl substituted derivatives. Archives of Toxicology. (2002).[1][2][5][6] Link
-
Inhibitory and inductive effects of 4- or 5-methyl-2-mercaptobenzimidazole on cytochrome P450 in primary cultured rat and human hepatocytes. Toxicology Reports. (2020).[3][7] Link
-
Pituitary and thyroid gland lesions induced by 2-mercaptobenzimidazole (2-MBI) inhalation in male Fischer-344 rats. Toxicologic Pathology. (1993). Link
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Comparative toxicokinetic/toxicodynamic study of rubber antioxidants, 2-mercaptobenzimidazole and its methyl substituted derivatives, by repeated oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Thyrotoxicosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. finornic.com [finornic.com]
Safety Operating Guide
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- proper disposal procedures
Topic: 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- Proper Disposal Procedures Content Type: Technical Standard Operating Procedure (SOP) Audience: Chemical Hygiene Officers, Senior Researchers, and Lab Managers.
Executive Summary: Immediate Action Directive
Do NOT drain dispose. 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (also known as 4-methyl-2-mercaptobenzimidazole) is a sulfur-nitrogen heterocycle with significant aquatic toxicity and thyroid-modulating properties.
Primary Disposal Path: High-temperature incineration (>1000°C) with flue gas scrubbing. Critical Incompatibility: Never mix with strong oxidizers (e.g., Sodium Hypochlorite/Bleach, Nitric Acid). This generates toxic sulfur oxide (SOx) fumes and heat.
Chemical Profile & Hazard Characterization
To manage disposal effectively, you must understand the compound's behavior in the waste stream. This molecule exists in a tautomeric equilibrium between the thione (1,3-dihydro) and thiol (mercapto) forms.
| Property | Data | Relevance to Disposal |
| CAS Number | 2555-05-7 (isomer specific) / 583-39-1 (parent class) | Use for waste manifesting. |
| Physical State | Off-white to beige powder | Dust control is critical during transfer. |
| Solubility | Low in water; Soluble in Ethanol, Acetone, Alkalis | Precipitates in acidic aqueous waste; solubilizes in basic waste. |
| Hazards (GHS) | Acute Tox. 4 (Oral), Skin Sens. 1, STOT RE 2 (Thyroid), Aquatic Chronic 2 | Must be segregated from general trash; requires "Toxic" labeling. |
| Reactivity | Reducing agent (Sulfur moiety) | Violent reaction with oxidizers. |
Scientist's Note: The "thione" functionality implies a carbon-sulfur double bond. Upon uncontrolled combustion or contact with acids, this releases sulfur dioxide (
) and nitrogen oxides (). Standard lab trash incineration (without scrubbers) is insufficient.
Pre-Disposal Segregation & Packaging
The following protocol prevents cross-contamination and ensures acceptance by hazardous waste haulers (e.g., Veolia, Clean Harbors).
Step 1: Stream Segregation
-
Solid Waste: Isolate pure compound, contaminated gloves, and weighing boats into a dedicated solid waste container.
-
Liquid Waste (Mother Liquor): If the compound is dissolved in organic solvents (ethanol, DMF), segregate into "Non-Halogenated Organic" waste streams.
-
Aqueous Waste: If the compound is in a basic aqueous solution, DO NOT acidify rapidly, as this will precipitate the solid thione, potentially clogging waste drums.
Step 2: Packaging & Labeling
-
Primary Containment: Double-bag solid waste in 6-mil polyethylene bags to prevent fine dust leakage.
-
Secondary Containment: Place sealed bags into a rigid fiberboard or poly drum.
-
Labeling:
-
Chemical Name: 4-Methyl-2-mercaptobenzimidazole.
-
Hazards: Toxic, Environmental Hazard.
-
Disposal Decision Tree (Workflow)
The following diagram illustrates the logical flow for determining the correct waste stream based on the physical state of the material.
Figure 1: Decision logic for segregating benzimidazole-thione waste streams. Note the critical checkpoint for oxidizers to prevent exothermic sulfur oxidation.
Emergency Response: Spills
In the event of a bench-top spill, speed is secondary to containment. The dust is a sensitizer; inhalation must be avoided.
-
PPE Upgrade: Don double nitrile gloves (0.11mm minimum) and an N95/P100 respirator . Standard surgical masks offer insufficient protection against fine organic dusts.
-
Containment: Do not dry sweep. Dry sweeping aerosolizes the thione.
-
Cleanup:
-
Cover the spill with a damp paper towel (water or ethanol) to suppress dust.
-
Scoop the wet material into a wide-mouth jar.
-
Wipe the surface with a mild detergent. Avoid bleach , as it may cause the residue to turn yellow/orange and release fumes.
-
Regulatory & Logistics Data
When filling out your waste manifest, precise classification ensures the hauler processes the material correctly (via incineration rather than landfill).
-
RCRA Status (USA): Not P-listed or U-listed. However, it must be characterized. If the waste stream exhibits toxicity (via TCLP), it carries a D-code .[1] Most facilities manage it as "Non-RCRA Regulated Hazardous Waste (Toxic)" unless mixed with listed solvents.
-
DOT Shipping Name (for waste transport):
-
UN Number: UN 3077
-
Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (4-methyl-2-mercaptobenzimidazole).
-
Class: 9
-
Packing Group: III
-
Mechanism of Destruction (The "Why")
We mandate incineration because chemical deactivation (e.g., oxidation with bleach) is unreliable for this class of compounds.
-
The Problem: The thiourea-like core (
) is robust. Partial oxidation can yield sulfinic or sulfonic acids, which are water-soluble and persistent. -
The Solution: Thermal oxidation at >1000°C breaks the
and bonds completely.- (Captured by lime scrubbers)
- (Mitigated by catalytic reduction)
This ensures zero discharge of the thyroid-active parent compound into the water table.
References
-
U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Characteristic Specifications (40 CFR Part 261). Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Mercaptobenzimidazole.[2][3] Retrieved from [Link]
-
Zeeco. (2025).[3][4] Incineration of Sulfur-Bearing Wastes: Temperature and Residence Time Requirements. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
Chemical Profile & Hazard Logic
Why this protocol exists: Handling 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (CAS: 53988-10-6 / 27231-36-3) requires more than generic "good laboratory practice." This compound belongs to the thioureylene class.[1][2] Its structural similarity to methimazole and ethylenethiourea means it possesses potent antithyroid activity .
-
The Mechanism of Danger: The thiourea moiety inhibits thyroid peroxidase (TPO), blocking the iodination of tyrosine. Chronic exposure—even at low levels via dust inhalation—can lead to thyroid hyperplasia, goiter, and potential reproductive toxicity [1, 2].
-
The Physical Risk: As a fine powder, it is prone to static charge and aerosolization. Standard fume hoods may not capture heavy particles that settle on surfaces, creating a secondary contact hazard.
GHS Classification Summary:
-
Acute Toxicity: Oral (Category 3 - Toxic).[3]
-
Sensitization: Skin (Category 1).[4]
-
Reproductive Toxicity: Suspected (Category 2).[4]
The PPE Matrix: A Self-Validating Defense System
Do not rely on single barriers. Use this layered approach where the failure of one layer is immediately visible or mitigated by the next.
| Protection Zone | Recommended Equipment | The "Self-Validating" Check |
| Respiratory | Primary: Certified Fume Hood (Face velocity: 0.5 m/s).Secondary: N95 or P100 Particulate Respirator (if handling open powder outside hood). | Negative Pressure Seal Check: Perform a user seal check every time the mask is donned. If air leaks around the nose bridge, the seal is failed. |
| Dermal (Hands) | Double Gloving Technique: 1. Inner: Nitrile (Blue/Green, 4 mil)2. Outer: Nitrile (White, extended cuff, 5+ mil) | Visual Breach Indicator: If you see the blue inner glove color through the white outer glove, the outer barrier is compromised. Change immediately. |
| Ocular | Chemical Splash Goggles (Indirect Venting). | Anti-Fog Verification: If goggles fog, ventilation is poor or fit is incorrect. Do not proceed until vision is clear. |
| Body | Lab coat (Tyvek or cotton/poly blend) + Chemical Apron. | Wrist Gap Check: Ensure glove cuffs go over the lab coat sleeves to prevent powder accumulation on wrists. |
Operational Workflow: Safe Weighing & Transfer
The highest risk of exposure occurs during the transfer of the solid powder. The following workflow minimizes aerosolization.
Step-by-Step Protocol
-
Engineering Setup:
-
Verify Fume Hood flow (magnehelic gauge or ribbon test).
-
Place a disposable balance enclosure or a secondary containment tray inside the hood.
-
Static Control: Use an ionizing fan or antistatic gun on the weighing boat and spatula. This compound is static-prone; static discharge can "flick" powder into the air.
-
-
Weighing Procedure:
-
Tare the weighing boat before opening the source container.
-
Open the container only inside the hood.
-
Transfer solid using a long-handled spatula to keep hands away from the source.
-
The "Wet Wipe" Method: Keep a solvent-dampened Kimwipe nearby. If any grains fall, wipe immediately. Do not blow on the balance.
-
-
Solubilization (Containment):
-
Add solvent to the solid immediately after weighing to suppress dust.
-
Once in solution (e.g., DMSO, Ethanol), the inhalation risk drops, but skin absorption risk increases (DMSO carries solutes through skin).
-
-
Decontamination:
-
Wipe the balance and surrounding area with 10% bleach (oxidizes the sulfur moiety) followed by water.
-
Dispose of wipes as hazardous solid waste.
-
Workflow Visualization
The following diagram illustrates the critical decision points and safety barriers.
Caption: Operational workflow emphasizing static control and immediate solubilization to mitigate inhalation risks.
Emergency & Disposal Logistics
Accident Response
-
Inhalation: Move to fresh air immediately. This compound can cause delayed respiratory irritation. Seek medical evaluation for thyroid function baseline if exposure was significant.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol/DMSO for cleaning skin, as it may enhance absorption.
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.
Disposal Strategy
This compound contains sulfur and nitrogen; improper disposal can release toxic gases.
-
Solid Waste: Collect in a dedicated container labeled "Toxic Solid Waste - Sulfur Organic."
-
Liquid Waste: Segregate from oxidizers (e.g., Nitric Acid, Peroxides). Mixing thioureas with strong oxidizers can cause exothermic reactions and release sulfur oxides (SOx).
-
Destruction: Must be sent for high-temperature incineration with a scrubber system to capture SOx and NOx emissions [3].
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2724434, 4-Methyl-2-mercaptobenzimidazole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione.[6][7][8][9] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pituitary and thyroid gland lesions induced by 2-mercaptobenzimidazole (2-MBI) inhalation in male Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl- | Chemical Properties, Uses, Safety, Supplier Information in China [quinoline-thiophene.com]
- 8. lanxess.com [lanxess.com]
- 9. biosynth.com [biosynth.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
